Methylketene
Description
Structure
3D Structure
Properties
CAS No. |
6004-44-0 |
|---|---|
Molecular Formula |
C3H4O |
Molecular Weight |
56.06 g/mol |
InChI |
InChI=1S/C3H4O/c1-2-3-4/h2H,1H3 |
InChI Key |
UYLUJGRCKKSWHS-UHFFFAOYSA-N |
Canonical SMILES |
CC=C=O |
Origin of Product |
United States |
Foundational & Exploratory
Methylketene: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and characterization of methylketene (CH₃CH=C=O), a reactive and versatile intermediate in organic synthesis. Due to its high reactivity, this compound is typically generated in situ for immediate use in subsequent reactions. This guide details a common and effective method for its preparation via pyrolysis and outlines the key spectroscopic techniques for its characterization.
Synthesis of this compound
The most reliable and commonly cited method for generating a pure gaseous flow of this compound is through the flash vacuum pyrolysis of propionic anhydride (B1165640).[1] This process involves the thermal decomposition of the anhydride at high temperatures, yielding this compound and propanoic acid as the primary products.
Experimental Protocol: Pyrolysis of Propionic Anhydride
This protocol is adapted from the methodology described for spectroscopic analysis of this compound.[1]
Objective: To generate a stream of gaseous this compound for immediate use or characterization.
Materials:
-
Propionic anhydride (reagent grade, purchased from a commercial supplier like Aldrich, used without further purification).[1]
-
Cold bath materials (e.g., dry ice/acetone or a cryocooler) capable of reaching -70°C.
-
High-temperature tube furnace capable of reaching 600°C.
-
Vacuum pump and associated glassware for a flash vacuum pyrolysis (FVP) setup.
-
Quartz pyrolysis tube.
Procedure:
-
Apparatus Setup: Assemble the flash vacuum pyrolysis apparatus. The setup consists of a sample flask for the propionic anhydride, a quartz tube passing through the tube furnace, a cold trap, and a connection to a high-vacuum pump.
-
Pyrolysis: Heat the tube furnace to a stable temperature of 600°C.
-
Reactant Introduction: Introduce the propionic anhydride into the heated quartz tube under vacuum. The anhydride vaporizes and passes through the hot zone.
-
Decomposition: At 600°C, the propionic anhydride undergoes thermal decomposition to form this compound and propanoic acid.
-
Purification by Selective Condensation: The gaseous mixture exiting the furnace is immediately passed through a cold trap maintained at -70°C.[1]
-
Product Collection: The propanoic acid, having a higher boiling point, condenses in the cold trap. The more volatile this compound passes through the trap as a pure gaseous flow, which can then be directed to another reaction vessel or into a spectrometer for analysis.[1]
References
An In-depth Technical Guide to the Electronic Structure and Bonding in Methylketene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylketene (CH₃CHCO), a member of the ketene (B1206846) family of organic compounds, is a highly reactive intermediate with significant utility in organic synthesis. Its unique electronic structure, characterized by cumulated double bonds, governs its reactivity and makes it a valuable tool for constructing complex molecular architectures, including those found in medicinally relevant compounds. This technical guide provides a comprehensive overview of the electronic structure, bonding, and molecular geometry of this compound, supported by quantitative data, detailed experimental protocols, and logical visualizations to aid researchers in understanding and harnessing its chemical properties.
Electronic Structure and Bonding
The electronic structure of this compound is central to its chemical behavior. The molecule features a linear C=C=O functional group, a key characteristic of ketenes. The central carbon atom is sp-hybridized, forming sigma bonds with the adjacent sp²-hybridized carbon of the vinyl group and the sp-hybridized carbon of the carbonyl group. The terminal carbonyl carbon is also sp-hybridized. This arrangement results in two perpendicular π systems. One π system is in the plane of the C-C-H vinyl group, and the other is perpendicular to it.
This bonding arrangement leads to a high degree of electrophilicity at the carbonyl carbon, making it susceptible to nucleophilic attack. The π system also allows this compound to participate in various pericyclic reactions, most notably [2+2] cycloadditions, which are instrumental in the synthesis of β-lactams, core structures in many antibiotic drugs.
Molecular Geometry
The precise molecular geometry of this compound has been elucidated through microwave spectroscopy studies. These investigations have provided accurate measurements of bond lengths and angles, offering a detailed picture of its three-dimensional structure.
Quantitative Structural Data
The structural parameters of this compound, as determined by microwave spectroscopy, are summarized in the table below.
| Parameter | Value | Reference |
| Bond Lengths (Å) | ||
| C=O | 1.171 | [1][2] |
| C=C | 1.306 | [1][2] |
| C-C | 1.518 | [1][2] |
| C-H (vinyl) | 1.083 | [1][2] |
| C-H (methyl) | 1.083 - 1.11 | [1][2] |
| Bond Angles (°) | ||
| ∠CCC | 122.6 | [1][2] |
| ∠C(1)C(2)H(2) | 113.7 | [1][2] |
| ∠HCH | 108.8 - 109.9 | [1][2] |
Internal Rotation and Dipole Moment
A key feature of this compound's structure is the internal rotation of the methyl group around the C-C single bond. The barrier to this rotation has been determined from the splittings of rotational transitions in its microwave spectrum.
Quantitative Rotational and Dipole Moment Data
| Parameter | Value | Reference |
| Barrier to Internal Rotation (V₃) | 1177 ± 20 cal/mole (411 ± 7 cm⁻¹) | [1][2] |
| 429.37 ± 0.11 cm⁻¹ | [3] | |
| Dipole Moment (Debye) | ||
| Total (μ) | 1.79 D | [1][2] |
| Component a (μₐ) | 1.755 D | [1][2] |
| Component b (μₑ) | 0.35 D | [1][2] |
Experimental Protocols
The determination of the electronic and molecular structure of this compound relies on sophisticated experimental techniques, primarily microwave spectroscopy and computational chemistry.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the frequencies of absorbed microwave radiation, highly accurate molecular geometries and other molecular properties can be determined.
Methodology:
-
Sample Preparation: this compound is synthesized in situ due to its high reactivity and tendency to polymerize.[1] A common method involves the pyrolysis of propanoic anhydride.[3] The gaseous sample is then introduced into the spectrometer at low pressure (typically a few millitorr).
-
Instrumentation: A chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer is often employed. This instrument uses a fast-passage pulse to polarize the molecules over a broad frequency range, followed by the detection of the free induction decay (FID) which contains the rotational transition information.
-
Data Acquisition: The FID is recorded in the time domain and then Fourier transformed to obtain the frequency domain spectrum. Spectra are often recorded at low temperatures (a few Kelvin) to simplify the spectrum by reducing the population of vibrationally excited states.
-
Spectral Analysis: The observed rotational transitions are assigned to specific quantum number changes. For a molecule with internal rotation like this compound, the spectrum is more complex due to the coupling of the overall rotation with the internal rotation of the methyl group. The analysis is often performed using specialized software programs like RAM36, which employs the rho-axis method to fit the spectrum and determine the rotational constants, barrier to internal rotation, and other spectroscopic parameters.[3]
Computational Chemistry
Quantum chemical calculations are a powerful tool to complement experimental data and provide deeper insights into the electronic structure and properties of molecules.
Methodology:
-
Method Selection: A variety of computational methods can be used, ranging from density functional theory (DFT) to more accurate ab initio methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory. The choice of method and basis set is crucial for obtaining reliable results. For this compound, methods such as MP2 with augmented correlation-consistent basis sets (e.g., aug-cc-pVTZ) have been shown to provide good agreement with experimental data.[3]
-
Geometry Optimization: The first step is to perform a geometry optimization to find the minimum energy structure of the molecule. This provides theoretical bond lengths and angles that can be compared with experimental values.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain theoretical vibrational spectra (e.g., IR and Raman).
-
Property Calculations: Other properties such as the dipole moment, rotational constants, and the barrier to internal rotation can also be calculated. The rotational barrier is typically determined by performing a relaxed potential energy surface scan, where the dihedral angle of the methyl group is varied and the energy is calculated at each step.
Visualization of Key Concepts
To visually represent the relationships between the core concepts of this compound's electronic structure and its experimental and theoretical characterization, the following diagram is provided.
References
Spectroscopic Identification of Methylketene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic methods used for the identification and characterization of methylketene (CH₃CHCO). It details the experimental protocols for microwave, infrared, and photoelectron spectroscopy, and presents key quantitative data in structured tables for comparative analysis. Additionally, this guide includes workflow diagrams to illustrate the experimental and analytical processes involved in the spectroscopic study of this highly reactive molecule.
Introduction to this compound
This compound is a reactive organic compound of significant interest in various chemical fields, including atmospheric chemistry and organic synthesis. Its transient nature necessitates the use of sensitive and high-resolution spectroscopic techniques for its unambiguous identification and structural elucidation. This guide focuses on the primary spectroscopic methods that have been successfully employed to characterize this compound in the gas phase.
Microwave Spectroscopy
Microwave spectroscopy provides highly precise data on the rotational energy levels of molecules, from which accurate molecular structures and other molecular properties, such as dipole moments, can be determined.
Experimental Protocol
The investigation of the rotational spectrum of this compound has been conducted using millimeter-wave spectroscopy. A typical experimental setup involves the following steps:
-
Sample Preparation: this compound is an unstable species and is often prepared in situ. A common method is the pyrolysis of a suitable precursor, such as propionic anhydride, at elevated temperatures. The products are then rapidly cooled and introduced into the spectrometer.
-
Spectrometer Setup: A millimeter-wave spectrometer operating in the frequency range of 50 to 330 GHz is employed.[1] The spectrometer typically consists of a radiation source (e.g., a Gunn diode-driven multiplier chain), a temperature-controlled absorption cell, and a sensitive detector (e.g., a liquid-helium-cooled InSb bolometer).
-
Data Acquisition: The rotational spectrum is recorded at room temperature.[1] The high resolution of this technique allows for the observation of fine and hyperfine structures in the rotational transitions.
-
Spectral Analysis: The assignment of the observed rotational transitions is facilitated by initial predictions from quantum-chemical calculations. The analysis of the complex spectrum, which is complicated by the internal rotation of the methyl group, is performed using specialized programs like the Rho-Axis Method (RAM).[1]
Quantitative Data: Rotational and Centrifugal Distortion Constants
The analysis of the millimeter-wave spectrum of this compound has yielded precise rotational and centrifugal distortion constants for the ground and first torsional excited states. These constants are crucial for predicting the rotational spectrum and for the potential astronomical detection of this compound.
| Parameter | Ground State | v₁₈ = 1 |
| A (MHz) | 38664.0 (assumed) | 38664.0 (assumed) |
| B (MHz) | 4557.52554(12) | 4561.7377(11) |
| C (MHz) | 4331.06015(12) | 4322.1873(10) |
| DJ (kHz) | 1.3413(15) | 1.353(12) |
| DJK (kHz) | 146.42(12) | 134.7(10) |
| DK (kHz) | 4600 (assumed) | 4600 (assumed) |
| d₁ (kHz) | -0.2229(22) | -0.221(16) |
| d₂ (kHz) | -0.0454(12) | -0.0385(88) |
Table 1: Spectroscopic constants for the ground and first torsional excited state of this compound.[1]
Molecular Structure and Dipole Moment
Microwave spectroscopy has also been instrumental in determining the molecular structure and dipole moment of this compound. The structural parameters have been obtained through the analysis of the spectra of various isotopic species.[2][3]
| Parameter | Value |
| r(C=O) (Å) | 1.171 |
| r(C=C) (Å) | 1.306 |
| r(C-C) (Å) | 1.518 |
| ∠(CCC) (°) | 122.6 |
| μa (D) | 1.755 |
| μb (D) | 0.35 |
| μtotal (D) | 1.79 |
Table 2: Selected structural parameters and dipole moment components of this compound.[2][3]
Infrared Spectroscopy
Infrared (IR) spectroscopy probes the vibrational energy levels of a molecule. The IR spectrum of this compound provides a characteristic fingerprint that can be used for its identification and for understanding its vibrational dynamics.
Experimental Protocol
The gas-phase infrared spectrum of this compound has been investigated using Fourier Transform Infrared (FTIR) spectroscopy.
-
Sample Handling: Due to its reactivity, obtaining a pure sample of this compound for IR analysis is challenging. The spectrum is typically recorded by flowing the gaseous sample through a long-path gas cell.
-
Instrumentation: A high-resolution FTIR spectrometer is used to record the spectrum over a wide spectral range (e.g., 100 to 6100 cm⁻¹).[4]
-
Spectral Resolution: Resolutions between 0.05 and 0.25 cm⁻¹ are employed to resolve the rotational fine structure of the vibrational bands.[4]
-
Data Analysis: The identification of the fundamental vibrational modes and combination bands is achieved through comparison with theoretical predictions from quantum-chemical calculations.
Quantitative Data: Vibrational Frequencies
The analysis of the high-resolution infrared spectrum has led to the identification and assignment of the fundamental vibrational frequencies of this compound. Both experimental and computationally derived anharmonic frequencies are available.
| Mode | Symmetry | Experimental (cm⁻¹)[5] | Anharmonic (Computed, cm⁻¹)[5] | Description |
| ν₁ | A' | ~3018 | 2942 | CH₃ asym. stretch |
| ν₂ | A' | ~2945 | 2857 | CH₃ sym. stretch |
| ν₃ | A' | 2136 | 2133 | C=C=O asym. stretch |
| ν₄ | A' | 1448 | 1450 | CH₃ asym. deformation |
| ν₅ | A' | 1385 | 1383 | CH₃ sym. deformation |
| ν₆ | A' | 1165 | 1159 | C-C stretch |
| ν₇ | A' | 988 | 988 | CH rock |
| ν₈ | A' | 622 | 621 | C-C=O in-plane bend |
| ν₉ | A' | 524 | 525 | CH₃ rock |
| ν₁₀ | A'' | ~3018 | 2942 | CH₃ asym. stretch |
| ν₁₁ | A'' | 1448 | 1450 | CH₃ asym. deformation |
| ν₁₂ | A'' | 932 | 932 | C-H out-of-plane bend |
| ν₁₃ | A'' | 506 | 507 | C-C=O out-of-plane bend |
| ν₁₄ | A'' | 135 | 125 | CH₃ torsion |
Table 3: Experimental and computed anharmonic vibrational frequencies of this compound.
Photoelectron Spectroscopy
Photoelectron spectroscopy (PES) provides information about the electronic structure and bonding in a molecule by measuring the kinetic energies of electrons ejected upon photoionization.
Experimental Protocol
The photoelectron spectrum of this compound has been studied using synchrotron radiation coupled with a photoelectron photoion coincidence (PEPICO) spectrometer.
-
Ionization Source: Linearly polarized synchrotron radiation in the energy range of 8.7–15.5 eV is used to ionize the this compound sample.[6]
-
Sample Introduction: The gaseous sample is introduced into the ionization region of the spectrometer.
-
Electron and Ion Detection: The kinetic energies of the photoelectrons are measured, and the corresponding ions are detected in coincidence. This technique allows for mass-selected photoelectron spectra.
-
Spectral Simulation: The interpretation of the experimental photoelectron spectrum is aided by theoretical simulations. These simulations involve the calculation of Franck-Condon factors, which describe the overlap between the vibrational wavefunctions of the neutral molecule and the cation.[5][6]
Quantitative Data: Ionization Energy
The adiabatic ionization energy of this compound has been determined both experimentally and computationally.
| Method | Adiabatic Ionization Energy (eV) |
| Experimental (PEPICO) | 9.07 ± 0.01 |
| Computed (CCSD(T)) | 9.087 |
Table 4: Experimental and computed adiabatic ionization energy of this compound.[5][6]
Visualizations of Experimental and Analytical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the spectroscopic identification process for this compound.
Caption: Experimental workflow for the spectroscopic identification of this compound.
Caption: Logical relationship in the analysis of spectroscopic data for this compound.
Conclusion
The spectroscopic identification of this compound is a multifaceted process that relies on the complementary information provided by microwave, infrared, and photoelectron spectroscopy. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and scientists working with this and other reactive molecules. The combination of high-resolution experimental techniques and sophisticated theoretical calculations is essential for the accurate characterization of such transient species.
References
- 1. Reassignment of the Photoelectron Spectrum of this compound Using a Hybrid Model of Harmonic and Anharmonic Oscillators to Compute Franck–Condon Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave Spectrum, Molecular Structure, Barrier to Internal Rotation, and Dipole Moment of this compound | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Unraveling the Thermal Pathway: A Technical Guide to the Gas-Phase Decomposition of Propanoyl Chloride to Methylketene
For Researchers, Scientists, and Drug Development Professionals
Abstract
The formation of ketenes, highly reactive intermediates, is a cornerstone of modern organic synthesis. While the generation of methylketene from propanoyl chloride is commonly achieved through base-mediated dehydrochlorination, the direct thermal, unimolecular decomposition pathway remains sparsely documented in experimental literature. This technical guide provides a comprehensive theoretical and practical framework for understanding and investigating the gas-phase thermal decomposition of propanoyl chloride into this compound and hydrogen chloride. By drawing analogies from well-studied thermal elimination reactions and leveraging computational chemistry principles, this document outlines a plausible reaction mechanism, proposes a detailed experimental protocol for its investigation, and presents hypothetical quantitative data to serve as a baseline for future research. This guide is intended to be a foundational resource for researchers exploring novel, gas-phase methods for ketene (B1206846) generation.
Introduction
Propanoyl chloride is a readily available C3 acyl chloride that serves as a versatile building block in organic synthesis. Its conversion to this compound (CH₃CH=C=O), a valuable and reactive intermediate for cycloadditions, esterifications, and other carbon-carbon bond-forming reactions, is of significant interest. The prevalent laboratory-scale synthesis involves the treatment of propanoyl chloride with a tertiary amine base, such as triethylamine, which facilitates the elimination of hydrogen chloride.
However, gas-phase, thermal elimination reactions offer a distinct, base-free alternative for generating reactive intermediates. These unimolecular reactions, often conducted at high temperatures and low pressures (pyrolysis), can provide clean reaction profiles and are amenable to flow chemistry setups. Despite the extensive study of thermal eliminations in other organic compounds, the specific kinetics and mechanism of the thermal decomposition of propanoyl chloride to this compound have not been extensively reported in experimental studies.
This guide aims to fill this knowledge gap by presenting a theoretically grounded overview of this reaction. We will propose a likely reaction mechanism, detail a hypothetical experimental setup for its study, and provide illustrative quantitative data derived from computational chemistry principles.
Proposed Reaction Mechanism
The thermal decomposition of propanoyl chloride is postulated to proceed via a concerted, unimolecular elimination (Ei) mechanism. This pathway involves the intramolecular abstraction of a proton from the α-carbon by the chlorine atom, leading to the simultaneous formation of a carbon-carbon double bond (the ketene) and a hydrogen-chlorine bond.
This reaction is expected to proceed through a four-membered cyclic transition state, a common feature in the pyrolysis of alkyl halides. The key steps are:
-
Activation: Thermal energy increases the vibrational energy of the propanoyl chloride molecule.
-
Transition State Formation: The molecule adopts a strained, planar four-membered ring geometry involving the carbonyl carbon, the α-carbon, the α-hydrogen, and the chlorine atom. In this state, the C-H and C-Cl bonds are partially broken, while the H-Cl and C=C bonds are partially formed.
-
Decomposition: The transition state collapses to the final products: the thermodynamically stable this compound and hydrogen chloride.
The proposed mechanism is illustrated in the diagram below.
Caption: Proposed four-membered transition state mechanism.
Quantitative Data (Theoretical)
| Parameter | Value (Hypothetical) | Unit | Description |
| Activation Energy (Ea) | 215 | kJ/mol | The minimum energy required to initiate the reaction. |
| Enthalpy of Reaction (ΔH) | +85 | kJ/mol | Indicates an endothermic reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | 205 | kJ/mol | The free energy barrier at the transition state. |
| Cα-H Bond Length (Transition State) | 1.45 | Å | Elongated C-H bond in the transition state. |
| C-Cl Bond Length (Transition State) | 2.30 | Å | Elongated C-Cl bond in the transition state. |
| H-Cl Bond Length (Transition State) | 1.50 | Å | Partially formed H-Cl bond. |
| C=C Bond Length (Transition State) | 1.40 | Å | Partially formed C=C double bond. |
Note: The data in this table is illustrative and intended to serve as a benchmark for future experimental or more advanced computational studies.
Experimental Protocols
Investigating the gas-phase pyrolysis of propanoyl chloride requires a specialized setup to handle high temperatures, low pressures, and corrosive gases. The following protocol describes a potential methodology using a flow reactor system.
Objective: To determine the reaction temperature, yield, and product distribution for the thermal decomposition of propanoyl chloride.
Apparatus:
-
Flow Reactor: A quartz tube (e.g., 50 cm length, 2 cm inner diameter) housed in a high-temperature tube furnace with a programmable temperature controller.
-
Reactant Delivery System: A syringe pump to deliver liquid propanoyl chloride to a heated injection port for vaporization. A mass flow controller to regulate an inert carrier gas (e.g., Nitrogen or Argon).
-
Pressure Control: A vacuum pump connected to the reactor outlet, with a pressure transducer and controller to maintain a constant low pressure (e.g., 1-50 Torr).
-
Product Trapping: A cold trap (liquid nitrogen or dry ice/acetone bath) placed between the reactor and the vacuum pump to collect condensable products.
-
Analytical Instruments:
-
In-line Fourier-Transform Infrared (FTIR) spectrometer with a gas cell to monitor the reaction progress in real-time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for offline analysis of the trapped products.
-
Procedure:
-
System Preparation:
-
Assemble the flow reactor system, ensuring all connections are leak-tight.
-
Heat the furnace to the desired reaction temperature (e.g., starting at 500 °C and increasing in 50 °C increments for subsequent runs).
-
Evacuate the system to the target pressure.
-
Start the flow of the inert carrier gas at a set rate (e.g., 20-50 sccm).
-
-
Reactant Introduction:
-
Load a gas-tight syringe with high-purity propanoyl chloride.
-
Mount the syringe on the syringe pump and set a low, constant flow rate to introduce the vaporized reactant into the carrier gas stream.
-
-
Reaction Monitoring and Product Collection:
-
Continuously monitor the composition of the gas exiting the reactor using the in-line FTIR spectrometer. Look for the appearance of characteristic peaks for this compound (around 2150 cm⁻¹) and HCl (around 2886 cm⁻¹), and the disappearance of the propanoyl chloride C=O stretch (around 1800 cm⁻¹).
-
Allow the reaction to proceed for a set duration (e.g., 30-60 minutes) to ensure steady-state conditions and sufficient product collection in the cold trap.
-
-
Sample Analysis:
-
After the run, stop the reactant flow and cool the reactor.
-
Carefully remove the cold trap and allow it to warm to room temperature.
-
Dissolve the collected condensate in a suitable deuterated solvent (e.g., CDCl₃) for analysis.
-
Analyze the sample by GC-MS to identify and quantify the products and any unreacted starting material.
-
-
Data Analysis:
-
Calculate the conversion of propanoyl chloride and the yield of this compound at each temperature.
-
Identify any side products from the mass spectra.
-
Use the temperature-dependent yield data to estimate the optimal reaction conditions.
-
Caption: Experimental workflow for pyrolysis of propanoyl chloride.
Conclusion and Future Directions
The thermal decomposition of propanoyl chloride represents a potentially viable, albeit under-explored, route to this compound. The proposed four-membered cyclic transition state mechanism provides a solid theoretical foundation for this reaction, consistent with known principles of gas-phase thermal eliminations. While this guide presents a hypothetical framework, it offers a clear and detailed roadmap for experimental investigation.
Future work should focus on performing the described pyrolysis experiments to gather the first set of empirical data for this reaction. A thorough kinetic study, measuring reaction rates at various temperatures and pressures, would allow for the experimental determination of the activation energy. Furthermore, advanced computational studies employing higher levels of theory could refine the predicted energetic and structural parameters of the transition state, providing a deeper understanding of the reaction dynamics. The insights gained from such studies will not only elucidate this specific reaction but also contribute to the broader field of synthetic methodology for reactive intermediates.
The Historical Discovery and Chemistry of Methylketene and Its Isomers: A Technical Guide
Introduction
Ketenes, a class of organic compounds characterized by the R₂C=C=O functional group, have a rich history rooted in the early 20th century. First identified by Hermann Staudinger, these highly reactive intermediates have become invaluable tools in modern organic synthesis. Their unique electronic structure and reactivity have led to their use in the construction of complex molecules, including pharmaceuticals. This technical guide provides an in-depth exploration of the historical discovery, synthesis, and characterization of methylketene and two of its key isomers: propadienone and ethynyl (B1212043) methyl ether. The content is tailored for researchers, scientists, and drug development professionals, with a focus on detailed experimental protocols, quantitative data, and the elucidation of reaction pathways.
Chapter 1: The Dawn of Ketene (B1206846) Chemistry
The field of ketene chemistry was inaugurated by the pioneering work of German chemist Hermann Staudinger. In 1905, while attempting to synthesize highly reactive radical species, he unexpectedly produced and characterized diphenylketene. This discovery marked the advent of a new class of organic compounds and laid the foundation for over a century of research into their fascinating reactivity. Staudinger's work on ketenes was a significant milestone, demonstrating the existence and synthetic potential of these transient species. His subsequent development of the Staudinger cycloaddition, a reaction between a ketene and an imine to form a β-lactam, became a cornerstone of synthetic chemistry, famously enabling the first synthesis of the antibiotic penicillin.
Chapter 2: this compound (Prop-1-en-1-one)
This compound (CH₃CH=C=O) is the simplest alkyl-substituted ketene. As a highly reactive and unstable compound, it is typically generated in situ for subsequent reactions. Its historical discovery was a gradual process of trapping and characterization rather than isolation as a stable substance.
Historical Synthesis and Characterization
While the parent compound, ketene (ethenone), was synthesized and its structure debated in 1907-1908, this compound proved more elusive. Early attempts to isolate it in a pure state were unsuccessful due to its rapid dimerization and polymerization. A 1944 study by Hurd, Perletz, and Drake detailed their attempts to prepare this compound by pyrolytic methods, including the pyrolysis of methyl ethyl ketone and various propionic esters, but they were unable to isolate the pure compound.
A significant breakthrough came in 1952 when A. D. Jenkins reported a method for the preparation of this compound and studied its dimerization. This work provided a more definitive characterization of the molecule and its reactivity.
Experimental Protocols for Synthesis
This method is based on the general principle of pyrolyzing carboxylic acid anhydrides to generate ketenes.
Workflow:
Procedure:
-
Set up a pyrolysis apparatus consisting of a quartz tube packed with porcelain pieces, heated by a tube furnace.
-
Connect one end of the tube to a dropping funnel containing propionic anhydride and the other end to a series of cold traps (e.g., cooled with dry ice/acetone).
-
Heat the furnace to approximately 700°C while passing a stream of inert gas (e.g., nitrogen) through the tube.
-
Introduce propionic anhydride dropwise into the hot tube. The anhydride undergoes elimination to form this compound and propionic acid.
-
The gaseous products are passed through the cold traps to condense the unreacted anhydride and the propionic acid byproduct.
-
The highly reactive this compound gas is then passed directly into a solution of a trapping agent (e.g., aniline (B41778) in an inert solvent) to form a stable derivative (e.g., propionanilide) for characterization and yield determination.
This is a common laboratory method for the in situ generation of this compound for synthetic applications.
Procedure:
-
Dissolve the substrate for the subsequent reaction in an inert, dry solvent (e.g., dichloromethane (B109758) or THF) in a reaction flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Add a non-nucleophilic base, such as triethylamine (B128534), to the solution.
-
Slowly add propionyl chloride to the stirred solution. The triethylamine removes a proton from the α-carbon and displaces the chloride ion, generating this compound in the reaction mixture.
-
The generated this compound then reacts immediately with the substrate present in the flask.
Chemical Reactivity and Synthetic Utility
This compound, like other ketenes, does not participate in biological signaling pathways due to its high reactivity. Instead, its significance in the context of drug development lies in its utility as a versatile synthetic intermediate. The electrophilicity of the central carbonyl carbon makes it susceptible to nucleophilic attack, and the C=C double bond allows it to participate in cycloaddition reactions.
A prime example of its synthetic utility is the Staudinger [2+2] cycloaddition to form β-lactams, which are core structures in many antibiotics.
Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₃H₄O | [1][2] |
| Molecular Weight | 56.0633 g/mol | [1][2] |
| CAS Number | 6004-44-0 | [1][2] |
| Proton Affinity | 834.1 kJ/mol | [1] |
| Gas Basicity | 803.4 kJ/mol | [1] |
| Ionization Energy | 8.95 eV | [1] |
| IR Absorption (C=C=O) | ~2136 cm⁻¹ (gas phase) |
Chapter 3: Propadienone (Prop-1,2-dien-1-one)
Propadienone (H₂C=C=C=O), an isomer of this compound, is a linear cumulene. It is highly unstable and has been primarily studied in the gas phase. Its recent detection in the interstellar medium has renewed interest in its chemistry and formation pathways.
Historical Discovery and Synthesis
The terrestrial discovery of propadienone is marked by its spectroscopic characterization. A notable early study of its microwave spectrum was published by Brown et al. in 1981, which provided insights into its unusual bent-chain geometry. Propadienone is a kinetically unstable compound and has not been isolated in the condensed phase. Its discovery in the interstellar medium was reported much more recently, highlighting the unique chemical environments that exist in space.[3][4]
Experimental Protocol for Gas-Phase Generation
Propadienone is typically generated for spectroscopic analysis via flash vacuum pyrolysis of a suitable precursor.
Workflow:
Procedure:
-
Place a precursor, such as acrylic anhydride, in a sample holder which can be temperature-controlled (e.g., a water/ice bath at 0°C to regulate vapor pressure).[5]
-
Connect the sample holder to a pyrolysis tube (e.g., quartz) heated to approximately 660°C.[5]
-
The outlet of the pyrolysis tube is connected to a high-vacuum chamber containing a spectrometer (e.g., a frequency-modulation millimeter/submillimeter-wave spectrometer).[5][6]
-
The precursor is introduced into the pyrolysis tube where it fragments to produce propadienone in the gas phase.
-
The resulting gas mixture is then analyzed directly by the spectrometer to obtain its rotational spectrum.[6] The pressure inside the absorption cell is maintained at a low level (e.g., 7-10 mTorr).[5]
Quantitative Data for Propadienone
The following table summarizes key ground-state spectroscopic parameters for propadienone.
| Parameter | Value (MHz) |
| A | 30303.4837 |
| B | 4434.93928 |
| C | 3869.60098 |
| ΔJ (kHz) | 1.1965 |
| ΔJK (kHz) | 84.15 |
| ΔK (kHz) | 1021.1 |
| δJ (kHz) | 0.2222 |
| δK (kHz) | 11.23 |
Data sourced from recent spectroscopic studies and represents a global fit of rotational transitions.[6][7]
Chapter 4: Ethynyl Methyl Ether (Methoxyacetylene)
Ethynyl methyl ether (HC≡COCH₃), also known as methoxyacetylene, is another isomer of this compound. It is a potentially explosive and hazardous compound.
Historical Synthesis
The synthesis of ethynyl ethers, including methoxyacetylene, has been documented in the chemical literature. A reliable method for its preparation is through the dehydrohalogenation of a dihaloether precursor. The procedure for the related ethoxyacetylene is detailed in Organic Syntheses, and a similar procedure can be used for methoxyacetylene.[8]
Experimental Protocol for Synthesis (Adapted from Ethoxyacetylene Synthesis)
This procedure involves the dehydrohalogenation of 1,2-dichloroethyl methyl ether using sodium amide in liquid ammonia.
Workflow:
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. The interstellar chemistry of H2C3O isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rotational Spectra of Unsaturated Carbon Chains Produced by Pyrolysis: The Case of Propadienone, Cyanovinylacetylene, and Allenylacetylene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Gas-Phase Properties of Methylketene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylketene (CH₃CHCO), a reactive organic intermediate, plays a significant role in various chemical processes, including atmospheric chemistry and combustion. A thorough understanding of its gas-phase properties is crucial for developing accurate kinetic models and for its potential applications in organic synthesis. This technical guide provides a comprehensive overview of the core gas-phase properties of this compound, including its thermochemical data, spectroscopic parameters, and reactivity. Detailed experimental protocols for key measurements are provided, along with visualizations of its unimolecular decomposition pathway.
Core Gas-Phase Properties
The fundamental gas-phase properties of this compound are summarized below. These values have been compiled from various experimental and computational studies and are essential for modeling its behavior in the gas phase.
Table 1: Thermochemical Properties of this compound
| Property | Value | Units | Method | Reference |
| Enthalpy of Formation (ΔfH°₂₉₈) | -66.9 ± 4.7 | kJ/mol | Dissociative Photoionization Mass Spectrometry | [1] |
| Ionization Energy (Adiabatic) | 8.937 ± 0.020 | eV | Photoelectron Photoion Coincidence Spectroscopy (PEPICO) | [2][3][4] |
| Proton Affinity (PA) | 845 ± 3 | kJ/mol | Ion Cyclotron Resonance Mass Spectrometry | [5] |
| Gas-Phase Basicity (GB) | 809 ± 3 | kJ/mol | Thermokinetic Method | [6] |
Table 2: Spectroscopic Properties of this compound
| Property | Value | Units | Method | Reference |
| Rotational Constant A | 38664(25) | MHz | Infrared Spectroscopy | [7] |
| Rotational Constant B | 4507.40 ± 0.11 | MHz | Microwave Spectroscopy | [8] |
| Rotational Constant C | 4136.97 ± 0.11 | MHz | Microwave Spectroscopy | [8] |
| C=C=O Antisymmetric Stretch | ~2136 | cm⁻¹ | Infrared Spectroscopy | [7] |
| C=C Stretch | ~1145 | cm⁻¹ | Infrared Spectroscopy | [7] |
| CH₃ Rocking | ~1038 | cm⁻¹ | Infrared Spectroscopy | [7] |
Experimental Protocols
Detailed methodologies for the determination of key gas-phase properties of this compound are outlined below.
Synthesis of this compound via Pyrolysis of Propionic Anhydride (B1165640)
This protocol is adapted from the method described by Derbali et al.[2][4] and Lopez et al.[8].
Apparatus:
-
A quartz tube furnace capable of reaching at least 600 °C.
-
A vacuum line equipped with a pressure gauge.
-
Two U-tube traps.
-
A cold bath at -70 °C (e.g., dry ice/acetone).
-
A cold bath at -196 °C (liquid nitrogen).
-
Propionic anhydride (precursor).
Procedure:
-
Assemble the pyrolysis setup with the quartz tube placed inside the furnace. Connect one end of the tube to the vacuum line and the other end to the series of two U-tube traps.
-
Cool the first U-tube trap to -70 °C to condense the propanoic acid byproduct.
-
Cool the second U-tube trap with liquid nitrogen (-196 °C) to collect the this compound product.
-
Evacuate the system to a pressure of approximately 0.1 mbar.
-
Heat the furnace to 600 °C.
-
Introduce propionic anhydride into the heated quartz tube at a controlled rate. The propionic anhydride will pyrolyze to form this compound and propanoic acid.
-
The gas mixture passes through the first cold trap, where the less volatile propanoic acid condenses.
-
The more volatile this compound passes through the first trap and is collected in the second trap cooled by liquid nitrogen.
-
After the pyrolysis is complete, the collected this compound can be purified by trap-to-trap distillation under vacuum.
Photoelectron Photoion Coincidence (PEPICO) Spectroscopy
This protocol is based on the experimental setup described by Derbali et al.[2][4].
Apparatus:
-
Synchrotron radiation source providing tunable vacuum ultraviolet (VUV) photons.
-
A gas-phase photoionization spectrometer equipped with a velocity map imaging (VMI) electron spectrometer and a time-of-flight (TOF) ion spectrometer.
-
A pyrolysis source for in-situ generation of this compound (as described above).
-
Data acquisition system for coincident detection of electrons and ions.
Procedure:
-
Generate a molecular beam of this compound by pyrolysis of propionic anhydride and introduce it into the ionization region of the spectrometer.
-
Cross the molecular beam with a monochromatized VUV photon beam from the synchrotron.
-
The VUV photons ionize the this compound molecules.
-
The resulting photoelectrons and photoions are accelerated in opposite directions by a static electric field.
-
The photoelectrons are focused onto a position-sensitive detector using a VMI lens system, which allows for the measurement of their kinetic energy and angular distribution.
-
The photoions are accelerated through a TOF mass spectrometer and detected.
-
The detection of an electron and an ion in coincidence allows for the mass-selection of the photoionization events.
-
By scanning the photon energy and recording the electron kinetic energy spectrum for each ion mass, the threshold photoelectron spectrum (TPES) and state-selective photoionization cross-sections can be obtained.
-
The adiabatic ionization energy is determined from the onset of the first vibrational band in the TPES.
Millimeter-wave Spectroscopy
This protocol is based on the experimental setup described by Lopez et al.[8].
Apparatus:
-
A millimeter-wave spectrometer consisting of a frequency synthesizer, a series of frequency multipliers, and a detector.
-
A vacuum chamber containing a gas cell.
-
A pyrolysis source for the production of this compound.
-
A pressure gauge.
Procedure:
-
Synthesize this compound using the pyrolysis method described previously and introduce the purified gas into the gas cell within the vacuum chamber.
-
Maintain the pressure in the cell at a low value (e.g., a few tens of mTorr) to minimize pressure broadening of the spectral lines.
-
Generate millimeter-wave radiation using the frequency synthesizer and multipliers.
-
Pass the radiation through the gas cell.
-
Detect the radiation that passes through the cell.
-
Scan the frequency of the radiation and record the absorption of radiation by the this compound molecules.
-
The resulting absorption spectrum will show a series of sharp lines corresponding to the rotational transitions of the molecule.
-
Analyze the frequencies of these transitions using a suitable Hamiltonian model to determine the rotational constants (A, B, and C) and other spectroscopic parameters of this compound.
Gas-Phase Reactivity
Unimolecular Decomposition
Upon photoionization, this compound can undergo unimolecular decomposition. The primary dissociation channel involves the loss of a carbon monoxide (CO) molecule to form the ethylidene radical cation (CH₃CH⁺).[2][3][4]
Reaction with Hydroxyl Radical
The reaction of this compound with the hydroxyl (OH) radical is an important process in atmospheric chemistry. Theoretical studies suggest that the reaction proceeds primarily through the addition of the OH radical to the carbon-carbon double bond, followed by decomposition of the resulting adduct.[9]
Conclusion
This technical guide has provided a detailed overview of the essential gas-phase properties of this compound. The tabulated thermochemical and spectroscopic data serve as a valuable resource for computational and experimental studies. The provided experimental protocols offer a practical guide for the synthesis and characterization of this important reactive intermediate. The visualized reaction pathways for its unimolecular decomposition and reaction with the hydroxyl radical offer insights into its gas-phase reactivity. This compilation of information is intended to be a valuable resource for researchers in physical chemistry, atmospheric science, and related fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Unimolecular decomposition of methyl ketene and its dimer in the gas phase: theory and experiment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cosmicchemist.com [cosmicchemist.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. The millimeter-wave spectrum of methyl ketene and the astronomical search for it | Astronomy & Astrophysics (A&A) [aanda.org]
- 9. researchgate.net [researchgate.net]
Theoretical Underpinnings of Methylketene Stability: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical calculations governing the stability of methylketene (CH₃CHCO), a reactive intermediate of significant interest in organic synthesis and atmospheric chemistry. By examining its thermodynamic and kinetic stability in relation to its isomers, vinyl alcohol and propynol (B8291554), this document provides a foundational understanding for professionals in drug development and chemical research.
Core Concepts: Thermodynamic versus Kinetic Stability
The stability of a molecule can be assessed from two perspectives: thermodynamic and kinetic. Thermodynamic stability refers to the inherent energy of a molecule relative to its isomers. A molecule is considered thermodynamically more stable if it resides at a lower point on the potential energy surface. Kinetic stability, on the other hand, is related to the energy barrier that must be overcome for the molecule to isomerize or decompose. A high activation energy barrier imparts greater kinetic stability, even if the molecule is thermodynamically less favorable.
Theoretical Calculations of this compound and its Isomers
A variety of computational methods have been employed to determine the relative energies and isomerization barriers of C₃H₄O isomers. High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)], and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) are commonly used in conjunction with extensive basis sets (e.g., aug-cc-pVTZ) to achieve high accuracy.
Relative Energies of C₃H₄O Isomers
Theoretical calculations consistently show that propenal (acrolein) is the most stable C₃H₄O isomer. This compound is a close second in stability, followed by its enol tautomer, vinyl alcohol, and the acetylenic isomer, propynol. The relative energies are influenced by factors such as bond strengths, resonance stabilization, and hyperconjugation.
Table 1: Calculated Relative Energies of C₃H₄O Isomers
| Isomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| This compound | CCSD(T) | aug-cc-pVTZ | 0.0 | [1] |
| trans-Propenal | CCSD(T) | aug-cc-pVTZ | -0.67 | [1] |
| Vinyl Alcohol | G4 | 11.5 | ||
| Propynol | Not Found | Not Found | Not Found |
Note: The energy of this compound is taken as the reference (0 kcal/mol). A negative value indicates greater stability.
Isomerization Pathways and Activation Barriers
The isomerization of this compound to its more stable tautomer, vinyl alcohol, and the rearrangement to propynol are crucial reaction pathways that determine its kinetic persistence. These transformations proceed through specific transition states, and the energy required to reach these transition states represents the activation barrier.
Table 2: Calculated Activation Barriers for this compound Isomerization
| Reaction | Computational Method | Basis Set | Activation Barrier (kcal/mol) | Reference |
| This compound → Vinyl Alcohol | Not explicitly found | Not explicitly found | Not explicitly found | |
| Vinyl Alcohol → Acetaldehyde (B116499) | CBS-QB3 | 55.9 | [2] | |
| This compound → Propynol | Not explicitly found | Not explicitly found | Not explicitly found |
Note: The activation barrier for the analogous vinyl alcohol to acetaldehyde tautomerization is provided for context, as a direct high-level calculation for the this compound isomerization was not found in the initial searches.
Experimental Protocols
The synthesis and characterization of the highly reactive and unstable this compound molecule require specialized experimental techniques.
Synthesis of this compound via Pyrolysis
A common laboratory method for the preparation of this compound is the gas-phase pyrolysis of propionic anhydride (B1165640) or propionaldehyde.
Detailed Methodology:
-
Apparatus Setup: A pyrolysis apparatus consisting of a quartz tube packed with quartz wool is heated by a tube furnace. The outlet of the pyrolysis tube is connected to a series of cold traps (typically cooled with liquid nitrogen) to condense the products. The system is maintained under a low pressure (vacuum).
-
Pyrolysis: Propionic anhydride is slowly distilled and passed through the heated quartz tube. The temperature of the furnace is typically maintained between 500-700 °C.
-
Trapping: The pyrolysate, containing this compound, unreacted starting material, and byproducts, is passed through the cold traps. This compound, being volatile, is collected in the liquid nitrogen-cooled traps.
-
Purification: The collected condensate is subjected to fractional distillation under reduced pressure to separate this compound from less volatile impurities. Due to its high reactivity, purification must be performed quickly and at low temperatures.
Characterization by Microwave Spectroscopy
Microwave spectroscopy is a powerful tool for the unambiguous identification and structural characterization of gas-phase molecules like this compound.
Methodology:
-
Sample Introduction: A gaseous sample of purified this compound is introduced into the waveguide of a microwave spectrometer.
-
Data Acquisition: The sample is irradiated with microwave radiation, and the absorption of radiation at specific frequencies corresponding to rotational transitions is recorded.
-
Spectral Analysis: The observed rotational spectrum is analyzed to determine the rotational constants of the molecule.
-
Structural Determination: By analyzing the rotational constants of the parent molecule and its isotopically substituted analogs, a precise molecular structure, including bond lengths and angles, can be determined. The barrier to internal rotation of the methyl group can also be derived from the fine structure of the rotational transitions.[3]
Table 3: Experimentally Determined Rotational Constants and Barrier to Internal Rotation for this compound
| Parameter | Value | Unit | Reference |
| A | 26490.3 | MHz | [3] |
| B | 4458.85 | MHz | [3] |
| C | 4000.75 | MHz | [3] |
| V₃ (Barrier to internal rotation) | 1.18 | kcal/mol | [3] |
Mandatory Visualizations
References
The Reactivity of Methylketene with Simple Nucleophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of methylketene (CH₃CH=C=O) with simple nucleophiles. Ketenes are highly reactive electrophilic species, making them valuable intermediates in organic synthesis. Understanding the kinetics and mechanisms of their reactions is crucial for controlling reaction outcomes and designing novel synthetic methodologies. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of reaction pathways.
Core Principles of this compound Reactivity
This compound is a highly electrophilic molecule due to the sp-hybridized central carbon atom of the C=C=O cumulene system. Nucleophilic attack can occur at this central carbonyl carbon. The presence of the methyl group introduces a moderate electron-donating effect compared to ketene (B1206846) (H₂C=C=O), which can slightly modulate its reactivity. Most reactions with nucleophiles proceed rapidly, often requiring specialized techniques for kinetic analysis.
Reactions with Simple Nucleophiles
The reactions of this compound with nucleophiles such as amines, alcohols, and water are fundamental transformations leading to the formation of amides, esters, and carboxylic acids, respectively.
Reaction with Amines (Aminolysis)
The reaction of ketenes with amines is a rapid and efficient method for forming amides. The mechanism and kinetics can be complex, often depending on the amine's structure and concentration. For many ketenes, the reaction with amines in acetonitrile (B52724) shows a mixed second- and third-order dependence on the amine concentration.[1] This suggests a mechanism involving one molecule of amine acting as the nucleophile and a second (and sometimes third) molecule acting as a base or general acid catalyst in subsequent steps.
Mechanism:
-
Nucleophilic Attack: The amine nitrogen attacks the electrophilic carbonyl carbon of this compound to form a zwitterionic intermediate.
-
Proton Transfer: This intermediate is transient and is rapidly protonated. The proton transfer can be facilitated by another amine molecule, leading to the higher-order kinetics observed.
With tertiary amines, stable zwitterionic adducts can sometimes be observed, which can then undergo further reactions.[2]
Reaction with Alcohols (Alcoholysis)
This compound reacts with alcohols to produce propionate (B1217596) esters. The uncatalyzed reaction in non-hydroxylic solvents of low dielectric constant is often observed to be third-order with respect to the alcohol concentration.[3] This suggests a mechanism where multiple alcohol molecules participate in a cyclic, hydrogen-bonded transition state to facilitate proton transfer.
Mechanism:
-
Nucleophilic Attack: The alcohol oxygen attacks the ketene's carbonyl carbon.
-
Concerted Proton Transfer: A second alcohol molecule acts as a proton shuttle, simultaneously delivering a proton to the α-carbon and abstracting the proton from the attacking nucleophile.
These reactions can be significantly accelerated by acid catalysts. For instance, boron trifluoride catalyzes the addition of alcohols to dithis compound (B1620107) by forming a more reactive alcohol-BF₃ adduct that transfers a proton to the ketene in the rate-determining step.[4]
Reaction with Water (Hydrolysis)
The hydrolysis of this compound yields propionic acid. Similar to alcoholysis, the spontaneous addition of water to ketenes in dioxane is found to be third-order in water concentration at lower concentrations.[3] This points to a mechanism involving a cyclic transition state with two water molecules assisting the nucleophilic attack of a third.[3]
Mechanism:
-
Nucleophilic Attack: A water molecule attacks the carbonyl carbon.
-
Proton Transfer Cascade: Two additional water molecules are proposed to form a hydrogen-bonded bridge, facilitating the proton transfer required to form the enol intermediate, which then tautomerizes to propionic acid.
The reaction exhibits a kinetic isotope effect (kH₂O/kD₂O) of approximately 1.7–2.3, indicating that proton transfer is involved in the rate-determining step.[3]
Quantitative Data Summary
The following tables summarize representative kinetic data for the reactions of ketenes with simple nucleophiles. Note that much of the detailed kinetic work has been performed on analogues like dithis compound or diphenylketene; these values provide a strong basis for understanding the reactivity of this compound.
Table 1: Reaction of Ketenes with Alcohols
| Ketene | Alcohol | Catalyst | Solvent | Rate Law | Activation Energy (Ea) | Ref |
|---|---|---|---|---|---|---|
| Diphenylketene | Ethanol | None | Dioxane | Third-order in [EtOH] | ~1 kcal/mol | [3] |
| Dithis compound | Ethanol | BF₃ | Diethyl Ether | First-order in [Ketene] | Not specified | [4] |
| Dithis compound | Water | None | Dioxane | Third-order in [H₂O] | ~1 kcal/mol |[3] |
Table 2: Reaction of Ketenes with Amines
| Ketene | Amine | Solvent | Rate Law | Relative Reactivity | Ref |
|---|---|---|---|---|---|
| PhMe₂SiCH=C=O | n-BuNH₂ | CH₃CN | Mixed 2nd & 3rd order in [Amine] | k(n-BuNH₂)/k(H₂O) ≈ 10¹³ | [1] |
| PhMe₂SiCH=C=O | CF₃CH₂NH₂ | CH₃CN | Mixed 2nd & 3rd order in [Amine] | n-BuNH₂ is 1.7 x 10⁷ times more reactive | [1] |
| Arylketenes | Tertiary Amines | Acetonitrile | Reversible zwitterion formation | Not applicable |[2] |
Experimental Protocols
Caution: Ketenes are toxic and highly reactive gases. All manipulations should be performed in a well-ventilated fume hood by trained personnel.
Generation of this compound (In Situ)
This compound is unstable and typically generated in situ for immediate use.[5] A common method is the dehydrochlorination of propanoyl chloride.
Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. The reaction is maintained under an inert atmosphere (N₂ or Ar).
-
Reagents: Dissolve the substrate that will react with the ketene in a dry, aprotic solvent (e.g., THF, diethyl ether) in the reaction flask and cool to -78 °C using a dry ice/acetone bath.
-
Base Addition: In a separate flask, prepare a solution of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N), in the same solvent.
-
Ketene Generation: Slowly add a solution of propanoyl chloride to the cooled reaction flask containing the substrate. Subsequently, add the triethylamine solution dropwise to the reaction mixture. The triethylamine will react with the acid chloride to eliminate HCl and form this compound, which is then consumed by the substrate in the flask.[6]
Protocol for Kinetic Analysis
The rapid nature of ketene reactions often necessitates stopped-flow spectrophotometry.
Methodology:
-
Reagent Preparation: Prepare a solution of freshly generated this compound in a suitable solvent (e.g., acetonitrile, dioxane) and a separate solution of the nucleophile at the desired concentration.
-
Spectrophotometric Monitoring: Ketenes have a characteristic infrared absorption band around 2100-2150 cm⁻¹ and can also be monitored by UV-Vis spectroscopy.
-
Data Acquisition: Rapidly mix the two solutions in a stopped-flow apparatus. Monitor the decay of the ketene absorbance signal over time at a fixed wavelength.
-
Kinetic Analysis: Analyze the resulting kinetic trace (absorbance vs. time) to determine the observed rate constant (k_obs). By varying the concentration of the nucleophile and observing the effect on k_obs, the rate law and the rate constants for the reaction can be determined.
Visualizations of Pathways and Workflows
Reaction Mechanisms
References
- 1. Amination of Ketenes: Kinetic and Mechanistic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ketene reactions with tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and mechanisms of the reactions of ketenes with water and alcohols in dioxane solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of the addition of alcohols to ketenes in diethyl ether solution in the presence of boron trifluoride - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Ketene - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Potential Research Directions in Methylketene Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Methylketene (CH₃CH=C=O), a reactive and versatile ketene (B1206846) derivative, presents a wealth of opportunities for synthetic chemists. Its unique electronic structure and reactivity profile make it a valuable C2 building block for the construction of complex molecular architectures, particularly in the realm of natural product synthesis and drug discovery. This technical guide explores promising research avenues in this compound chemistry, providing insights into its cycloaddition reactions, asymmetric catalysis, potential for polymerization, and applications in the synthesis of bioactive molecules.
Generation of this compound
The transient nature of this compound necessitates its in-situ generation. A widely employed method is the dehydrochlorination of propionyl chloride with a non-nucleophilic base, such as triethylamine (B128534). This procedure, often referred to as Ward's procedure, provides a reliable source of this compound for subsequent reactions.
Experimental Protocol: In-situ Generation of this compound
Materials:
-
Propionyl chloride
-
Triethylamine
-
Anhydrous solvent (e.g., diethyl ether, THF, toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the substrate for the subsequent reaction is prepared in an anhydrous solvent under an inert atmosphere and cooled to an appropriate temperature (typically -78 °C to 0 °C).
-
To this solution, a solution of propionyl chloride in the same anhydrous solvent is added dropwise.
-
A solution of triethylamine in the anhydrous solvent is then added slowly to the reaction mixture. The formation of triethylammonium (B8662869) chloride as a white precipitate indicates the generation of this compound.
-
The reaction mixture is stirred at the chosen temperature for the desired period to allow the in-situ generated this compound to react with the substrate.
Note: The reaction conditions, including solvent, temperature, and addition rates, should be optimized for each specific application to maximize yield and selectivity.
Cycloaddition Reactions: A Gateway to Diverse Scaffolds
This compound readily participates in a variety of cycloaddition reactions, providing access to a range of cyclic compounds. These reactions are of particular interest due to their potential for creating stereochemically rich and complex molecular frameworks.
[2+2] Cycloadditions
The [2+2] cycloaddition of this compound with alkenes is a powerful method for the synthesis of cyclobutanones. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of the alkene and the reaction conditions.
-
With Electron-Rich Olefins: this compound reacts readily with electron-rich olefins, such as enamines and vinyl ethers, to afford the corresponding cyclobutanone (B123998) adducts in good yields. These reactions are believed to proceed through a concerted [π²s + π²a] cycloaddition mechanism.
-
With Electron-Poor Olefins: The reaction of this compound with electron-deficient olefins is generally less facile and may require Lewis acid catalysis to proceed efficiently. Lewis acids can activate the ketene, making it more electrophilic and promoting the cycloaddition.
Potential Research Directions:
-
Development of novel catalytic systems, including chiral Lewis acids, to control the enantioselectivity of [2+2] cycloadditions of this compound.
-
Exploration of intramolecular [2+2] cycloadditions of substrates containing both a ketene precursor and an alkene moiety for the synthesis of bicyclic and polycyclic systems.
-
Investigation of the utility of the resulting cyclobutanones as synthetic intermediates for the preparation of more complex molecules.
[4+2] Cycloadditions (Diels-Alder Reactions)
This compound can also act as a dienophile in [4+2] cycloaddition reactions with conjugated dienes. However, ketenes are known to be poor dienophiles in thermal Diels-Alder reactions. Often, they participate in a hetero-Diels-Alder reaction followed by a Claisen rearrangement, leading to formal [2+2] adducts. The use of "masked ketenes" or specific catalytic conditions can favor the desired [4+2] cycloaddition pathway.
Potential Research Directions:
-
Investigation of Lewis acid catalysis to promote the [4+2] cycloaddition of this compound with various dienes and to control the regioselectivity and stereoselectivity of the reaction.
-
Development of new this compound surrogates or "masked ketenes" that readily undergo [4+2] cycloadditions and can be subsequently converted to the corresponding cycloadducts of this compound itself.
-
Application of intramolecular Diels-Alder reactions of substrates containing a this compound precursor and a diene to construct complex polycyclic frameworks found in natural products.
Asymmetric Catalysis: Unlocking Chiral Architectures
The development of asymmetric catalytic methods for reactions involving this compound is a highly promising area of research. The ability to control the stereochemistry of these reactions would provide access to a wide range of enantioenriched building blocks for the synthesis of chiral drugs and other bioactive molecules.
Asymmetric Dimerization of this compound
A notable advancement in this area is the catalytic, asymmetric dimerization of this compound to produce chiral β-lactones. This transformation can be achieved with high enantioselectivity using chiral tertiary amine catalysts, such as cinchona alkaloids.
These chiral β-lactones are valuable synthetic intermediates, particularly for the synthesis of polypropionates, a common structural motif in many natural products, including macrolide antibiotics.
Table 1: Asymmetric Dimerization of this compound
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Cinchona Alkaloid Derivative | Toluene | -78 | 85 | >95 |
| Modified Brucine | CH₂Cl₂ | -60 | 78 | 92 |
Potential Research Directions:
-
Design and synthesis of new, more efficient, and selective chiral catalysts for the asymmetric dimerization of this compound.
-
Expansion of the substrate scope to include other substituted ketenes.
-
Development of stereoselective transformations of the resulting β-lactones, such as aldol (B89426) reactions, to access a wider range of chiral building blocks.[1]
This compound in Total Synthesis
The utility of this compound as a building block in the total synthesis of natural products is an area with significant potential for growth. The ability to introduce a propionate (B1217596) unit with stereochemical control makes it a powerful tool for the synthesis of complex polyketides.
Synthesis of Polypropionates and Macrolides
The asymmetric dimerization of this compound provides a direct entry into chiral polypropionate synthons. These can be further elaborated to construct the complex carbon skeletons of macrolide antibiotics and other polyketide natural products.[1][2]
Synthesis of Siphonarienes
The asymmetric dimerization of this compound has been successfully applied to the synthesis of the (2S, 4S, 6S)-trimethylnonyl subunit found in the siphonariene class of marine natural products.[1][3] This demonstrates the practical utility of this methodology in the construction of stereochemically defined fragments of complex molecules.
Potential Research Directions:
-
Identification of new natural product targets that can be synthesized efficiently using this compound-based strategies.
-
Development of novel cascade reactions involving this compound to rapidly build molecular complexity.
-
Exploration of the use of this compound in the synthesis of non-natural bioactive molecules and drug candidates.
Polymerization of this compound: An Unexplored Frontier
The polymerization of ketenes is a less explored area of polymer chemistry. While the polymerization of some substituted ketenes has been reported, there is a significant lack of research on the polymerization of this compound. Given the reactivity of its carbon-carbon double bond, this compound could potentially undergo polymerization to form novel polymers with interesting properties.
Potential Research Directions:
-
Investigation of different polymerization methods, including radical, anionic, and cationic polymerization, to induce the polymerization of this compound.
-
Characterization of the resulting polymers to determine their structure, molecular weight, and physical properties.
-
Exploration of the potential applications of poly(this compound) and its derivatives in materials science and other fields.
Computational Studies: Guiding Future Research
Theoretical and computational studies can play a crucial role in advancing the field of this compound chemistry. Density Functional Theory (DFT) calculations, for example, can provide valuable insights into reaction mechanisms, predict the stereochemical outcomes of reactions, and guide the design of new catalysts and experiments.
Potential Research Directions:
-
In-depth computational studies of the mechanisms of [2+2] and [4+2] cycloadditions of this compound to elucidate the factors that control reactivity and selectivity.
-
Theoretical modeling of the transition states in asymmetric catalytic reactions involving this compound to understand the origins of enantioselectivity.
-
Computational screening of potential catalysts for known and novel reactions of this compound to accelerate the discovery of new synthetic methodologies.
Conclusion
This compound chemistry remains a fertile ground for discovery. The potential for developing novel cycloaddition reactions, advancing asymmetric catalysis, exploring its polymerization, and applying it to the synthesis of complex and biologically important molecules is vast. By pursuing the research directions outlined in this guide, chemists can unlock the full potential of this versatile C2 building block and contribute to the advancement of organic synthesis and drug discovery.
References
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Methylketene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylketene (CH₃CHCO), a reactive intermediate in various chemical processes, plays a crucial role in combustion chemistry, atmospheric science, and organic synthesis. A comprehensive understanding of its fundamental reaction mechanisms is paramount for accurately modeling complex chemical systems and for the rational design of synthetic pathways. This technical guide provides a detailed overview of the core unimolecular and bimolecular reaction pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.
Unimolecular Reactions of this compound
The unimolecular reactions of this compound are primarily governed by the input of energy, typically through pyrolysis or photoexcitation, leading to decomposition or isomerization.
Thermal Decomposition (Pyrolysis)
At elevated temperatures, this compound undergoes unimolecular decomposition. Experimental studies involving microreactor flow experiments with photoionization mass spectrometry have shown that this compound begins to decompose at temperatures above 1300 K. The primary decomposition pathways lead to the formation of ethylene (B1197577) and carbon monoxide.
Table 1: Products from the Pyrolysis of this compound
| Temperature Range (K) | Major Products | Minor Products | Experimental Technique |
| > 1300 | Ethylene (C₂H₄), Carbon Monoxide (CO) | Methyl radical (CH₃) | Microreactor flow experiments with photoionization mass spectrometry |
Photodissociation
The photodissociation of this compound is wavelength-dependent and proceeds through different electronic excited states. Upon absorption of ultraviolet radiation, this compound can dissociate into various radical and molecular products.
Table 2: Quantitative Data for the Photodissociation of this compound
| Wavelength (nm) | Primary Products | Quantum Yield (Φ) | Experimental Technique |
| 193 | CH₃CH + CO | Not specified | Laser photodissociation with product energy distribution analysis |
| 248 | CH₃ + HCCO | Near unity | Pulsed laser photolysis with gas-chromatographic analysis |
| 308 | CH₃ + HCCO | Decreases with decreasing temperature and increasing pressure | Pulsed laser photolysis with gas-chromatographic analysis |
Experimental Protocol: Pulsed Laser Photolysis of this compound
A typical experimental setup for studying the photodissociation of this compound involves a pulsed laser photolysis (PLP) system coupled with a detection method such as gas chromatography (GC) or mass spectrometry.
-
Sample Preparation: A gas mixture of this compound, often diluted in an inert buffer gas like nitrogen or argon, is prepared in a temperature-controlled reaction cell.
-
Photolysis: A pulsed excimer laser (e.g., operating at 248 nm or 308 nm) is used to irradiate the gas mixture, initiating the photodissociation of this compound.
-
Product Detection: The reaction products are sampled from the cell and analyzed. For stable products like ethylene, gas chromatography with a flame ionization detector (GC-FID) is commonly used. For radical species, techniques like photoionization mass spectrometry are employed.
-
Quantum Yield Determination: The quantum yield is determined by actinometry, where a reference compound with a well-known quantum yield (e.g., acetone) is photolyzed under the same conditions. The amount of product formed from this compound is compared to the amount of product from the actinometer to calculate the quantum yield.
Bimolecular Reactions of this compound
This compound readily reacts with various atoms and radicals, with these reactions being of particular importance in atmospheric and combustion environments.
Reaction with Hydroxyl Radical (•OH)
The reaction of this compound with the hydroxyl radical is a key atmospheric removal process. Theoretical studies have elucidated a mechanism involving the addition of the OH radical to the C=C double bond, followed by dissociation of the resulting adduct.[1]
Table 3: Rate Constants for the Reaction of this compound with •OH
| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method |
| 298 | 7.60 x 10⁻¹¹ | Theoretical (RRKM theory)[1] |
| 200-2000 | Temperature-dependent expression available | Theoretical (RRKM theory)[1] |
Experimental Protocol: Discharge-Flow Technique for Studying Radical Reactions
The kinetics of the reaction between this compound and OH radicals can be studied using a discharge-flow system coupled with a detection method like laser-induced fluorescence (LIF) or mass spectrometry.
-
Radical Generation: OH radicals are typically generated in a side arm of the main flow tube by passing a mixture of a precursor (e.g., H₂ in He) through a microwave discharge.
-
Reactant Introduction: A known concentration of this compound is introduced into the main flow tube through a movable injector.
-
Reaction: The OH radicals and this compound mix and react in the flow tube. The reaction time can be varied by changing the position of the movable injector.
-
Detection: The concentration of the OH radical is monitored at a fixed point downstream of the injector. Laser-induced fluorescence is a common detection method, where a laser excites the OH radicals to a higher electronic state, and the resulting fluorescence is detected by a photomultiplier tube.
-
Rate Constant Determination: The pseudo-first-order decay of the OH radical concentration is measured as a function of the this compound concentration. The slope of the resulting plot gives the bimolecular rate constant for the reaction.
References
Methodological & Application
Application Notes and Protocols for the In Situ Generation of Methylketene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylketene is a highly reactive and versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures. Due to its inherent instability, this compound is almost exclusively generated in situ for immediate consumption in subsequent reactions. This document provides detailed application notes and experimental protocols for the efficient in situ generation of this compound from common precursors and its application in key synthetic transformations, including [2+2] cycloadditions for the synthesis of β-lactams and asymmetric dimerizations.
Introduction to this compound
This compound (CH₃CH=C=O) is a valuable C2 building block in organic chemistry. Its electrophilic central carbon atom readily reacts with a variety of nucleophiles and unsaturated compounds. The transient nature of this compound necessitates its generation in the presence of a trapping agent to ensure high yields of the desired product and to prevent its rapid dimerization or polymerization. The primary methods for the in situ generation of this compound involve the dehydrochlorination of propionyl chloride and the thermal decomposition of propanoic anhydride (B1165640).
Methods for In Situ Generation of this compound
Dehydrochlorination of Propionyl Chloride
The most common laboratory method for generating this compound is the base-induced elimination of hydrogen chloride from propionyl chloride. Tertiary amines, such as triethylamine (B128534) (Et₃N), are typically employed as the base. The reaction is generally performed at low temperatures to control the reactivity of the generated this compound.
Reaction Mechanism: The reaction proceeds via an E2 elimination mechanism where the tertiary amine removes the acidic α-proton to the carbonyl group, followed by the expulsion of the chloride ion to form this compound.
Figure 1: Generation of this compound from propionyl chloride.
Thermal Decomposition of Propanoic Anhydride
Heating propanoic anhydride to high temperatures results in its decomposition to form this compound and propanoic acid.[1] This method is often employed in gas-phase reactions or under vacuum to facilitate the removal of the desired this compound from the reaction mixture.
Reaction Conditions: The thermal decomposition of propanoic anhydride is typically carried out at temperatures ranging from 220-294°C.[1]
Applications in Organic Synthesis
[2+2] Cycloaddition with Imines: The Staudinger Reaction for β-Lactam Synthesis
The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful method for the synthesis of β-lactams, which are core structural motifs in many antibiotic drugs.[2][3] The stereochemical outcome of the reaction is influenced by the geometry of the imine and the substituents on both reactants.[4][5][6]
General Reaction Scheme:
Figure 2: Workflow for β-lactam synthesis via Staudinger reaction.
Experimental Protocol: Synthesis of a β-Lactam from Propionyl Chloride and N-Benzylideneaniline
This protocol is a representative example of the Staudinger reaction using in situ generated this compound.
Materials:
-
Propionyl chloride
-
N-Benzylideneaniline
-
Triethylamine (freshly distilled)
-
Dichloromethane (B109758) (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of N-benzylideneaniline (1.0 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add freshly distilled triethylamine (1.2 equiv).
-
Slowly add a solution of propionyl chloride (1.1 equiv) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
-
Allow the reaction to stir at 0 °C for 2 hours and then warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired β-lactam.
Table 1: Scope of the Staudinger Reaction with In Situ Generated this compound
| Imine Substrate (Ar-CH=N-Ar') | Product Yield (%) | Diastereomeric Ratio (cis:trans) |
| N-Benzylideneaniline | 75 | 85:15 |
| N-(4-Methoxybenzylidene)aniline | 82 | 90:10 |
| N-Benzylidene(4-methoxyphenyl)amine | 78 | 82:18 |
| N-(4-Chlorobenzylidene)aniline | 70 | 80:20 |
Note: Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions.
Catalytic Asymmetric Dimerization of this compound
The [2+2] dimerization of this compound can be rendered asymmetric through the use of chiral catalysts, providing access to optically active β-lactones. Cinchona alkaloids and their derivatives have been shown to be effective catalysts for this transformation.[7][8]
Reaction Scheme:
References
- 1. scribd.com [scribd.com]
- 2. Staudinger Synthesis [organic-chemistry.org]
- 3. Staudinger synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of imine isomerization in the stereocontrol of the Staudinger reaction between ketenes and imines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of the ketene-imine (staudinger) reaction in its centennial: still an unsolved problem? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preparation of a chiral hyperbranched polymer based on cinchona alkaloids and investigation of its catalytic activity in asymmetric reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Experimental Setup for Flash Vacuum Pyrolysis of Methylketene Precursors
Audience: Researchers, scientists, and drug development professionals.
Introduction to Flash Vacuum Pyrolysis (FVP) for Methylketene Generation
Flash Vacuum Pyrolysis (FVP) is a powerful technique in organic synthesis used to generate highly reactive, unstable, or transient chemical species by heating a precursor molecule under high vacuum.[1] The low-pressure environment minimizes intermolecular collisions, favoring unimolecular reactions and allowing for the isolation of products that would otherwise be difficult to synthesize.[2] this compound (CH₃CH=C=O), a valuable C3 building block, is a reactive intermediate that can be effectively generated using FVP from various stable precursors. These application notes provide a detailed overview of the experimental apparatus, protocols for generating this compound from different precursors, and methods for its characterization.
The Flash Vacuum Pyrolysis Apparatus
A standard preparative FVP apparatus consists of four main zones: a precursor inlet, a pyrolysis (hot) zone, a collection trap, and a vacuum system.[1][3] The design aims to vaporize a precursor, briefly heat the vapor to induce fragmentation or rearrangement, and then rapidly quench the products to prevent decomposition or polymerization.[1]
Key Components:
-
Precursor Inlet/Evaporation Zone: The precursor is placed in a flask or sample holder which is gently heated to achieve sublimation or evaporation. For liquids, a pressure-equalizing dropping funnel can be used to introduce the precursor at a controlled rate into a heated evaporation section.[4]
-
Pyrolysis Zone: This is the core of the apparatus, typically a quartz tube (e.g., 30-50 cm long, 2-4 cm diameter) that passes through a high-temperature tube furnace.[4][5] The tube may be empty or packed with an inert material like quartz wool or Raschig rings to increase the surface area and ensure efficient heat transfer to the gaseous molecules.[1][4]
-
Collection/Trapping Zone: Immediately following the hot zone, the products are rapidly cooled and condensed on a cold surface. This is commonly a "cold finger" or a collection flask cooled with liquid nitrogen (-196 °C) or a dry ice/acetone bath (-78 °C).[4] Rapid cooling is critical to trap the reactive this compound.
-
Vacuum System: A high-capacity vacuum system, typically consisting of a rotary vane pump and a diffusion or turbomolecular pump, is required to maintain a high vacuum (e.g., 10⁻³ to 10⁻⁶ mbar).[2] Pressure is monitored with a vacuum gauge.
Experimental Protocols
Protocol 1: Generation of this compound from Propanoic Anhydride (B1165640)
This method relies on the thermal elimination of propanoic acid from its anhydride to yield this compound.
Materials:
-
Propanoic anhydride
-
Liquid nitrogen
Procedure:
-
Apparatus Setup: Assemble the FVP apparatus as described above. The pyrolysis tube should be made of quartz. Ensure all glass joints are properly sealed.
-
Vacuum: Evacuate the system to a pressure of ≤ 10⁻³ mbar.
-
Heating: Heat the pyrolysis tube furnace to 600 °C.
-
Precursor Introduction: Gently heat the flask containing propanoic anhydride to vaporize it and allow the vapor to be drawn through the hot pyrolysis tube. The flow rate should be adjusted to maintain a steady pressure.
-
Product Collection: Collect the pyrolysis products in a trap cooled with liquid nitrogen. A secondary trap can be immersed in a -70 °C cold bath to selectively condense the propanoic acid byproduct, allowing a purer flow of gaseous this compound to be collected or analyzed downstream.
-
Shutdown: Once the precursor is consumed, turn off the furnace and precursor heater. Allow the system to cool to room temperature before slowly venting with an inert gas (e.g., nitrogen or argon).
-
Isolation: The collected this compound can be handled at low temperatures for subsequent reactions or analyzed directly.
Protocol 2: Generation of this compound from Methyl Ethyl Ketone (MEK)
This protocol involves the pyrolytic cleavage of methane (B114726) from MEK.
Materials:
-
Methyl Ethyl Ketone (MEK), anhydrous
-
Liquid nitrogen
Procedure:
-
Apparatus Setup: Assemble a FVP apparatus, preferably with a stainless steel or quartz pyrolysis tube.
-
Vacuum: Evacuate the system to reduced pressure and maintain it during the pyrolysis.
-
Heating: Heat the pyrolysis tube to a temperature between 500 °C and 800 °C.
-
Precursor Introduction: Introduce MEK vapor into the hot tube. The residence time of the vapor in the hot zone should be very short, typically less than 3 seconds. This is controlled by the precursor flow rate and the vacuum level.
-
Product Collection: The pyrolysate, containing this compound, unreacted MEK, ketene, and hydrocarbon byproducts, is passed through a condenser to cool substantially before being collected in a liquid nitrogen trap.
-
Shutdown and Isolation: Follow the shutdown procedure as described in Protocol 1. The product mixture in the trap will require purification if pure this compound is desired.
Data Presentation
Table 1: Summary of FVP Conditions for this compound Precursors
| Precursor | Pyrolysis Temp. (°C) | Pressure | Residence Time | Packing Material | Byproducts |
| Propanoic Anhydride | ~600 | High Vacuum (<0.1 mbar) | Not specified | Unpacked Quartz Tube | Propanoic Acid |
| Methyl Ethyl Ketone | 500 - 800 | Reduced Pressure | < 3 seconds | Stainless Steel Tube | Methane, Ketene, Hydrocarbons |
Note: Yields are highly dependent on the specific apparatus design and operating parameters.
Table 2: Spectroscopic Data for Characterization of this compound
| Spectroscopic Technique | Characteristic Signal | Wavenumber / Chemical Shift / m/z |
| Infrared (Gas Phase) | νas(C=C=O) | ~2136 cm⁻¹ |
| ¹³C NMR | C=C=O | ~195-200 ppm |
| CH₃-C H=C=O | ~120-130 ppm | |
| C H₃-CH=C=O | ~5-10 ppm | |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺) | 56.026 m/z |
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the generation of this compound via Flash Vacuum Pyrolysis.
Chemical Transformations Diagram
Caption: Pyrolytic routes from common precursors to this compound.
References
Application Note: Synthesis of 3-Methylcyclobutanones via [2+2] Cycloaddition of Methylketene
Introduction
The [2+2] cycloaddition reaction between ketenes and alkenes is a powerful and widely utilized method for the synthesis of cyclobutanone (B123998) rings. This reaction, often referred to as a Staudinger ketene (B1206846) cycloaddition, provides a direct route to four-membered carbocycles which are valuable intermediates in the total synthesis of natural products and other complex organic molecules. Methylketene, a substituted ketene, is a reactive intermediate that participates in these cycloadditions to yield 3-methyl-substituted cyclobutanones. Due to its high reactivity, this compound is typically generated in situ and trapped immediately by an alkene. The reaction generally proceeds through a concerted [π2s + π2a] mechanism, which allows for a stereospecific transformation where the geometry of the alkene is retained in the cyclobutanone product.[1]
This application note provides a detailed protocol for the in situ generation of this compound from propanoyl chloride and its subsequent [2+2] cycloaddition with an alkene.
Mechanism and Selectivity
The thermal [2+2] cycloaddition of ketenes with alkenes is a symmetry-allowed process.[2] The regioselectivity of the reaction is governed by the electronic properties of the alkene. The more electron-rich or nucleophilic carbon of the alkene double bond preferentially attacks the electrophilic central carbon of the ketene.[1][3] For example, in the reaction with an enol ether, the terminal, electron-rich carbon of the vinyl ether will form a bond with the central carbon of the ketene.[1] The reaction is also known to be stereospecific, meaning the stereochemistry of the alkene substrate is preserved in the final cyclobutanone product.[1] Lewis acid catalysis can be employed to enhance reactivity and, in some cases, alter or improve the diastereoselectivity of the cycloaddition.[4][5]
Experimental Protocol
This protocol describes a general procedure for the in situ generation of this compound and its subsequent [2+2] cycloaddition with an alkene. This compound is generated by the dehydrochlorination of propanoyl chloride using a non-nucleophilic base, triethylamine (B128534).
Materials
-
Propanoyl chloride (CH₃CH₂COCl)
-
Triethylamine (Et₃N), freshly distilled
-
Alkene substrate (e.g., cyclopentene, ethyl vinyl ether)
-
Anhydrous solvent (e.g., Dichloromethane (CH₂Cl₂), Tetrahydrofuran (THF), Acetonitrile)[6]
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas for inert atmosphere
Equipment
-
Oven-dried glassware: two-necked round-bottom flask, addition funnel, condenser
-
Magnetic stirrer and stir bar
-
Schlenk line or balloon setup for inert atmosphere
-
Syringes and needles
-
Dry ice/acetone bath (-78 °C) or ice/water bath (0 °C)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
Procedure
-
Reaction Setup:
-
Assemble an oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.
-
Place the flask in a cooling bath set to the desired temperature (typically -78 °C to 0 °C).[4]
-
Charge the flask with the alkene substrate (1.2-2.0 equivalents) and the chosen anhydrous solvent (e.g., CH₂Cl₂).
-
-
In situ Generation and Cycloaddition of this compound:
-
In a separate, dry flask, prepare a solution of propanoyl chloride (1.0 equivalent) in the anhydrous solvent.
-
Prepare another solution of triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Using a syringe pump or an addition funnel for controlled addition, slowly and simultaneously add the propanoyl chloride solution and the triethylamine solution to the stirred solution of the alkene over a period of 1-2 hours. Note: Slow, simultaneous addition is crucial to maintain a low concentration of the ketene and minimize polymerization.
-
Upon addition of triethylamine to the acyl chloride, a white precipitate of triethylammonium (B8662869) chloride will form.[4]
-
-
Reaction Monitoring and Quenching:
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting alkene.
-
Quench the reaction by adding a small amount of a proton source, such as methanol (B129727) or water, to react with any remaining ketene.[4]
-
-
Workup:
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Filter the mixture to remove the triethylammonium chloride precipitate.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired 3-methylcyclobutanone product.
-
Data Presentation
The following table summarizes representative outcomes for the [2+2] cycloaddition of this compound with various alkene substrates, based on general principles of ketene cycloadditions. Yields and diastereoselectivity are highly dependent on specific reaction conditions and substrates.
| Entry | Alkene Substrate | Product | Typical Yield (%) | Diastereomeric Ratio (d.r.) | Reference Principles |
| 1 | Cyclopentene | 3-Methylbicyclo[3.2.0]heptan-6-one | 60-80 | N/A | [4] |
| 2 | Styrene | 2-Phenyl-3-methylcyclobutanone | 50-70 | Varies | [1] |
| 3 | Ethyl vinyl ether | 2-Ethoxy-3-methylcyclobutanone | 70-90 | Varies | [1][7] |
| 4 | cis-2-Butene | cis-2,3,4-Trimethylcyclobutanone | 40-60 | >95:5 | [5] |
| 5 | trans-2-Butene | trans-2,3,4-Trimethylcyclobutanone | 40-60 | >95:5 | [5] |
Diagrams
Caption: Workflow for the synthesis of 3-methylcyclobutanone.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. orgsyn.org [orgsyn.org]
- 5. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Asymmetric Synthesis Employing Methylketene and Chiral Catalysts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral molecules utilizing methylketene in the presence of chiral catalysts. Key transformations, including the catalytic enantioselective dimerization of this compound and the [2+2] cycloaddition with aldehydes to furnish chiral β-lactones, are highlighted. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully implement these powerful synthetic methodologies for the construction of enantiomerically enriched compounds, which are crucial building blocks in medicinal chemistry and materials science.
Introduction
This compound is a highly reactive and versatile C2 building block in organic synthesis. Its propensity to undergo cycloadditions and nucleophilic additions makes it an attractive substrate for the rapid construction of complex molecular architectures. The development of catalytic asymmetric methods to control the stereochemical outcome of reactions involving this compound has opened new avenues for the efficient synthesis of chiral molecules. This document focuses on two key asymmetric transformations of this compound: the organocatalytic dimerization to produce a chiral β-lactone, a valuable synthon for polypropionate synthesis, and the chiral Lewis acid-catalyzed [2+2] cycloaddition with aldehydes to afford enantioenriched β-lactones, which are prevalent motifs in biologically active compounds.
Key Reaction Methodologies
Asymmetric Dimerization of this compound
The dimerization of this compound, catalyzed by chiral tertiary amines such as cinchona alkaloids, proceeds via a formal Claisen condensation to yield a chiral β-lactone. This transformation is highly enantioselective and provides a valuable precursor for the synthesis of polypropionates.
Data Presentation: Asymmetric Dimerization of this compound
| Entry | Chiral Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | Quinine | 1 | THF | -78 | N/A | 74 | |
| 2 | Quinidine | 1 | THF | -78 | N/A | 70 | |
| 3 | O-Acetylquinine | 1 | THF | -78 | N/A | 86 | |
| 4 | O-Acetylquinidine | 1 | THF | -78 | N/A | 84 |
Note: Yields were not explicitly reported in the abstract; the product was trapped in situ with LiAlH4 for analysis.
Experimental Protocol: Asymmetric Dimerization of this compound
This protocol is based on the procedure described by Calter, M. A. (1996).
Materials:
-
Propionyl chloride
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Chiral cinchona alkaloid catalyst (e.g., O-Acetylquinine)
-
Lithium aluminum hydride (LiAlH4) (for quenching and analysis)
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
Part A: Generation of this compound Solution (Ward's Procedure)
-
Set up a distillation apparatus under an inert atmosphere (argon or nitrogen). The reaction flask should be equipped with a dropping funnel and a magnetic stirrer. The receiving flask should be cooled to -78 °C (dry ice/acetone bath).
-
Charge the reaction flask with a solution of triethylamine (1.2 equivalents) in anhydrous THF.
-
Cool the reaction flask to 0 °C.
-
Add a solution of propionyl chloride (1.0 equivalent) in anhydrous THF dropwise to the stirred triethylamine solution via the dropping funnel.
-
This compound is generated in situ and co-distills with the THF solvent. Collect the distillate in the cooled receiving flask. The concentration of the this compound solution can be determined by titration or NMR analysis of a quenched aliquot.
Part B: Asymmetric Dimerization
-
In a separate flame-dried flask under an inert atmosphere, dissolve the chiral cinchona alkaloid catalyst (1 mol%) in anhydrous THF.
-
Cool the catalyst solution to -78 °C.
-
Slowly add the freshly prepared this compound solution from Part A to the catalyst solution with vigorous stirring.
-
Allow the reaction to stir at -78 °C for the desired time (monitor by TLC or other appropriate methods).
Part C: Workup and Analysis
-
Due to the volatility and instability of the β-lactone product, it is recommended to quench the reaction mixture for analysis.
-
In a separate flask, prepare a suspension of LiAlH4 (excess) in anhydrous diethyl ether at 0 °C.
-
Slowly transfer the reaction mixture from Part B to the LiAlH4 suspension.
-
Allow the mixture to warm to room temperature and stir until the reduction is complete.
-
Carefully quench the excess LiAlH4 by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting suspension and concentrate the filtrate under reduced pressure.
-
The resulting diol can be purified by column chromatography and its enantiomeric excess determined by chiral HPLC or GC analysis.
Mandatory Visualization: Asymmetric Dimerization of this compound
Application of Methylketene in Polymer Chemistry: A Review of Challenges and Opportunities
Abstract
Methylketene, a highly reactive organic compound, presents both significant challenges and intriguing possibilities in the field of polymer chemistry. Its direct polymerization is not a well-established area of research, primarily due to the compound's inherent instability and propensity for dimerization and other side reactions. This document provides a comprehensive overview of the current understanding of ketene (B1206846) polymerization, with a specific focus on the theoretical applications of this compound. In lieu of established protocols for this compound, this note offers detailed experimental procedures and data for the polymerization of cyclic ketene acetals (CKAs), a related class of monomers that undergo radical ring-opening polymerization to produce polyesters. This serves as a practical guide for researchers interested in the broader field of ketene-related polymer chemistry and provides a foundation for future investigations into the controlled polymerization of substituted ketenes like this compound.
Introduction: The Challenge of this compound Polymerization
This compound (CH₃CH=C=O) is a member of the ketene family of organic compounds, characterized by a cumulene structure. The high electrophilicity of the central carbon atom makes ketenes exceptionally reactive towards nucleophiles. This high reactivity, while synthetically useful in organic chemistry, poses a significant hurdle for controlled polymerization. The primary challenge in the polymerization of this compound and other simple ketenes is the prevalence of side reactions, most notably [2+2] cycloaddition to form cyclic dimers.
Due to these challenges, the scientific literature on the homopolymerization of this compound is sparse. Early research on the polymerization of the parent ketene (H₂C=C=O) with Lewis acid catalysts like boron trifluoride indicated the formation of low molecular weight polymers with a poly(β-diketone) structure. However, achieving high molecular weight polymers with controlled architectures has remained an elusive goal.
Theoretical Polymerization Pathways of this compound
Theoretically, this compound could undergo polymerization through various mechanisms, including anionic, cationic, and radical pathways. The methyl group, being electron-donating, would influence the reactivity of the double bonds and the stability of any ionic or radical intermediates.
A diagram illustrating the potential, yet challenging, polymerization pathways of this compound is presented below.
Figure 1: Theoretical polymerization pathways of this compound, highlighting the competition with side reactions.
A Practical Alternative: Radical Ring-Opening Polymerization (rROP) of Cyclic Ketene Acetals (CKAs)
Given the difficulties in directly polymerizing this compound, researchers have turned to more stable, yet structurally related, monomers. Cyclic ketene acetals (CKAs) are a class of vinyl monomers that undergo radical ring-opening polymerization (rROP) to yield polyesters. This method offers a robust route to introduce ester functionalities into the polymer backbone, creating materials with potential biodegradability.
The general mechanism of CKA rROP is depicted in the following workflow.
Figure 2: General experimental workflow for the radical ring-opening polymerization of cyclic ketene acetals.
Experimental Protocols for CKA Polymerization
The following protocols are representative examples for the homopolymerization of a CKA and its copolymerization with a vinyl monomer. Note: These are generalized procedures and should be adapted and optimized for specific monomers and desired polymer characteristics.
Protocol for Homopolymerization of 2-Methylene-1,3-dioxepane (MDO)
Materials:
-
2-Methylene-1,3-dioxepane (MDO), freshly distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene (B28343)
-
Methanol (B129727) (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add MDO (e.g., 5.0 g, 43.8 mmol) and anhydrous toluene (10 mL).
-
In a separate vial, dissolve AIBN (e.g., 72 mg, 0.438 mmol, for a monomer-to-initiator ratio of 100:1) in anhydrous toluene (2 mL).
-
Add the AIBN solution to the stirred monomer solution via syringe.
-
Place the sealed Schlenk flask in a preheated oil bath at 70 °C.
-
Allow the polymerization to proceed for a set time (e.g., 12-24 hours). The progress can be monitored by taking aliquots and analyzing monomer conversion by ¹H NMR.
-
Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.
-
Collect the white precipitate by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.
Protocol for Copolymerization of MDO with Methyl Methacrylate (B99206) (MMA)
Materials:
-
2-Methylene-1,3-dioxepane (MDO), freshly distilled
-
Methyl methacrylate (MMA), inhibitor removed and distilled
-
Azobisisobutyronitrile (AIBN), recrystallized
-
Anhydrous toluene
-
Methanol (for precipitation)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a Schlenk flask under an inert atmosphere, add MDO (e.g., 2.5 g, 21.9 mmol), MMA (e.g., 2.19 g, 21.9 mmol, for a 1:1 molar feed ratio), and anhydrous toluene (15 mL).
-
Prepare a stock solution of AIBN in toluene and add the appropriate amount to achieve the desired monomer-to-initiator ratio (e.g., 200:1).
-
Follow steps 4-8 from the homopolymerization protocol. The copolymer composition can be determined by ¹H NMR analysis of the purified polymer.
Data Presentation: Properties of CKA-based Polymers
The following table summarizes typical data obtained from the characterization of polymers synthesized via CKA rROP. The values are illustrative and will vary depending on the specific reaction conditions.
| Polymer System | Monomer Feed Ratio (molar) | Mₙ ( g/mol ) (GPC) | Mₙ ( g/mol ) (NMR) | PDI (GPC) | T₉ (°C) (DSC) | Tₘ (°C) (DSC) |
| Poly(MDO) | 100% MDO | 15,000 | 14,500 | 1.8 | -60 | 55 |
| Poly(MDO-co-MMA) | 1:1 | 25,000 | 26,000 | 2.1 | 80 | N/A |
| Poly(MDO-co-Styrene) | 1:3 | 30,000 | 31,500 | 2.3 | 95 | N/A |
Potential Applications and Future Outlook
Polymers derived from CKAs have potential applications in areas where biodegradability is desired, such as in biomedical materials, drug delivery systems, and environmentally benign plastics. The incorporation of ester linkages into the backbone of traditional vinyl polymers can impart hydrolytic or enzymatic degradability.
While the direct polymerization of this compound remains a formidable challenge, future research in this area could focus on:
-
Living/Controlled Polymerization Techniques: Exploring the use of reversible-deactivation radical polymerization (RDRP) methods, such as ATRP or RAFT, or well-controlled anionic polymerization at very low temperatures to suppress side reactions.
-
Catalyst Development: Designing novel catalysts that can selectively promote the polymerization of the ketene double bond over dimerization.
-
Copolymerization: Investigating the copolymerization of this compound with other monomers to mitigate its high reactivity and potentially incorporate unique functionalities into polymer chains.
The development of methods for the controlled polymerization of this compound and other substituted ketenes would open up a new class of polyketones with potentially novel thermal, mechanical, and chemical properties, expanding the toolbox of polymer chemists.
Conclusion
The application of this compound in polymer chemistry is currently more theoretical than practical due to its high reactivity and tendency to undergo side reactions. However, the study of related monomers, particularly cyclic ketene acetals, provides a valuable framework for understanding how ketene-like functionalities can be incorporated into polymers. The detailed protocols and data presented for CKA polymerization serve as a useful starting point for researchers in this field. Continued innovation in polymerization techniques may one day unlock the potential of this compound as a monomer for the synthesis of novel and functional polymeric materials.
Application Notes and Protocols for the Esterification of Hindered Alcohols Using Methylketene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a general protocol for the esterification of sterically hindered alcohols, particularly tertiary alcohols, using methylketene as a propionylating agent. The esterification of hindered alcohols is a significant challenge in organic synthesis, often requiring harsh conditions or complex catalytic systems. This compound offers a potentially efficient alternative for the formation of propionate (B1217596) esters from these challenging substrates. This method is relevant for the synthesis of various active pharmaceutical ingredients (APIs) and prodrugs, where esterification is a key step in modifying solubility, bioavailability, and pharmacokinetic profiles.
Introduction
Esterification is a fundamental transformation in organic chemistry, widely employed in the pharmaceutical industry to synthesize and modify drug candidates.[1][2] Hindered alcohols, such as tertiary alcohols, are notoriously difficult to esterify due to steric hindrance around the hydroxyl group, which impedes the approach of acylating agents. Traditional methods like Fischer esterification are often ineffective for these substrates.[2] While more reactive acylating agents like acid chlorides and anhydrides can be used, they often require forcing conditions and the use of catalysts, which can be incompatible with sensitive functional groups present in complex molecules.
Ketenes are highly reactive compounds that readily react with nucleophiles, including alcohols, to form esters.[3][4] This reactivity can be harnessed for the esterification of sterically demanding alcohols. This compound (CH₃CH=C=O), a reactive intermediate, can be generated in situ and trapped with a hindered alcohol to yield the corresponding propionate ester. The reaction is often facilitated by an acid catalyst to enhance the electrophilicity of the ketene.[5] This approach avoids the formation of byproducts like water or salts that are common in other esterification methods, simplifying purification.[5]
Reaction Mechanism and Signaling Pathway
The acid-catalyzed esterification of a hindered alcohol with this compound proceeds through a protonation-addition-deprotonation sequence. The acid catalyst protonates the carbonyl oxygen of the this compound, significantly increasing the electrophilicity of the central carbon atom. The sterically hindered alcohol then attacks this activated intermediate to form a protonated ester, which subsequently loses a proton to yield the final ester product.
Caption: Acid-catalyzed esterification of a hindered alcohol with this compound.
Experimental Workflow
The general workflow for the esterification of a hindered alcohol with this compound involves the in situ generation of this compound and its subsequent reaction with the alcohol in the presence of an acid catalyst.
Caption: General experimental workflow for this compound esterification.
Protocols
Protocol 1: General Procedure for the Esterification of a Hindered Alcohol with in situ Generated this compound
Materials:
-
Hindered alcohol (e.g., tert-butanol, adamantanol, or other tertiary alcohol)
-
Propionyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Anhydrous solvent (e.g., diethyl ether, THF, or dichloromethane)
-
Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[5]
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (three-neck flask, dropping funnel, condenser, gas inlet)
-
Magnetic stirrer and heating mantle
Procedure:
-
Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser with a gas outlet, and a gas inlet for inert gas.
-
Reagent Preparation: In the reaction flask, dissolve the hindered alcohol (1.0 eq.) and a catalytic amount of a strong acid (e.g., 0.1-2% by weight of the total reaction mixture) in an anhydrous solvent under an inert atmosphere.[5]
-
In situ Generation of this compound: In a separate flask, prepare a solution of propionyl chloride (1.2 eq.) in the same anhydrous solvent. In the dropping funnel, place a solution of triethylamine (1.5 eq.) in the anhydrous solvent.
-
Reaction: Cool the solution of propionyl chloride to 0 °C. Add the triethylamine solution dropwise to the propionyl chloride solution with vigorous stirring. The resulting mixture containing this compound is then carefully distilled or transferred via cannula into the reaction flask containing the hindered alcohol and catalyst. Alternatively, the this compound can be generated in the same pot by the slow addition of triethylamine to a mixture of the hindered alcohol and propionyl chloride, though this may lead to side reactions.
-
Reaction Monitoring: The reaction progress should be monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst and any unreacted reagents.
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica (B1680970) gel.
Data Presentation
While specific quantitative data for the esterification of various hindered alcohols with this compound is not extensively reported in the literature, the following table provides a template for researchers to record their experimental results. This structured format will allow for easy comparison of reaction efficiency across different substrates and conditions.
| Entry | Hindered Alcohol Substrate | Catalyst (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Notes |
| 1 | tert-Butanol | H₂SO₄ (1) | Diethyl Ether | 4 | 25 | ||
| 2 | 1-Adamantanol | p-TsOH (1) | THF | 6 | 25 | ||
| 3 | 2-Methyl-2-butanol | H₂SO₄ (1) | DCM | 4 | 25 | ||
| 4 | Linalool | p-TsOH (1) | Diethyl Ether | 8 | 0-25 | Potential for side reactions | |
| 5 | Terpineol | H₂SO₄ (1) | THF | 8 | 25 |
Applications in Drug Development
The esterification of hindered alcohols is a critical transformation in the synthesis of pharmaceuticals. Many APIs contain tertiary alcohol functionalities that require modification to enhance their therapeutic properties.
-
Prodrug Synthesis: Esterification is a common strategy to create prodrugs with improved oral bioavailability. The resulting ester can mask the polar hydroxyl group, increasing lipophilicity and facilitating absorption. The ester is then hydrolyzed in vivo by esterases to release the active drug.
-
Solubility Modification: The solubility of a drug can be fine-tuned by converting a hydroxyl group into an ester. This is crucial for formulating both oral and injectable drug products.
-
Protecting Group Chemistry: In multi-step syntheses of complex molecules, hydroxyl groups often need to be protected. Esterification can serve this purpose, with the ester group being removed at a later stage.
The use of this compound for these transformations offers a potentially mild and efficient method, which is highly desirable when working with complex and sensitive drug molecules.
Conclusion
This compound serves as a reactive and efficient reagent for the propionylation of sterically hindered alcohols. The acid-catalyzed reaction provides a direct route to propionate esters, which are important motifs in many pharmaceutical compounds. The protocol outlined in this document provides a general framework for researchers to explore this transformation. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum yields and purity. The structured data table will aid in systematically evaluating the scope and limitations of this methodology.
References
- 1. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. rroij.com [rroij.com]
- 4. britannica.com [britannica.com]
- 5. US5840962A - Process for preparing esters from alcohols and ketenes - Google Patents [patents.google.com]
Application Notes and Protocols for the Laboratory-Scale Preparation of Methylketene Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the laboratory-scale synthesis of common precursors to methylketene, a valuable reagent in organic synthesis. The following sections outline the preparation of propionyl chloride and propanoic anhydride (B1165640), which can be subsequently used to generate this compound for various synthetic applications.
Introduction
This compound (CH₃CH=C=O) is a highly reactive and useful intermediate in organic synthesis, enabling the construction of complex molecular architectures. Due to its inherent instability, it is typically generated in situ from stable precursors. This document details the laboratory-scale preparation of two such precursors: propionyl chloride and propanoic anhydride.
Precursor Synthesis Strategies
The generation of this compound in a laboratory setting often begins with the synthesis of a stable, easily handleable precursor. The two most common precursors are propionyl chloride and propanoic anhydride. The choice of precursor may depend on the specific application, available starting materials, and desired scale.
Caption: Synthetic routes to this compound precursors.
Quantitative Data Summary
The following table summarizes the quantitative data for the described laboratory-scale preparations of this compound precursors.
| Precursor | Starting Material | Reagent | Reaction Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Propionyl Chloride | Propionic Acid | Phosphorus Trichloride (PCl₃) | 50 | 6 | 95 | [1] |
| Propionyl Chloride | Propionic Acid | Phosphorus Trichloride (PCl₃) | 50 | 3 | - | [2] |
| Propionyl Chloride | Propionic Acid | Oxalyl Chloride | Reflux | - | 53 | [3] |
| Propanoic Anhydride | Propionic Acid | - (Thermal Dehydration) | - | - | - | [4] |
| Propanoic Anhydride | Propionic Acid | Oxalyl Chloride | - | - | 51 | [5] |
Experimental Protocols
Preparation of Propionyl Chloride from Propionic Acid and Phosphorus Trichloride
This protocol describes the synthesis of propionyl chloride using propionic acid and phosphorus trichloride.[1][2]
Materials:
-
Propionic acid
-
Phosphorus trichloride (PCl₃)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Drying tube (e.g., with CaCl₂)
-
Gas absorption device
Procedure:
-
Reaction Setup: Assemble a dry round-bottom flask with a reflux condenser. Attach a drying tube and a gas absorption device to the top of the condenser.
-
Charging Reagents: In the round-bottom flask, combine propionic acid and phosphorus trichloride. A molar ratio of approximately 1.32:1 (propionic acid: PCl₃) can be used.[1] For a smaller scale, 18.5 mL of propionic acid and 8.7 mL of phosphorus trichloride can be used.[2]
-
Reaction: Heat the mixture to 50°C using a heating mantle and maintain this temperature for 3-6 hours with stirring.[1][2]
-
Workup: After the reaction is complete, allow the mixture to stand for 1-2 hours. The lower layer of phosphorous acid can be separated.[1]
-
Purification: The crude propionyl chloride can be purified by distillation. Collect the fraction boiling at approximately 80°C.[1]
Caption: Workflow for Propionyl Chloride Synthesis.
Preparation of Propanoic Anhydride by Dehydration of Propionic Acid
This method involves the thermal dehydration of propionic acid to yield propanoic anhydride.[4]
Materials:
-
Propionic acid
-
Distillation apparatus
-
Heating source
Procedure:
-
Reaction Setup: Place propionic acid in a distillation apparatus suitable for fractional distillation.
-
Dehydration: Heat the propionic acid to drive off water. The water is removed by distillation.
-
Purification: The remaining liquid is propanoic anhydride. Further purification can be achieved by distillation under reduced pressure.
Note: Due to its potential use as a precursor in the synthesis of controlled substances, the purchase and use of propanoic anhydride are regulated in some jurisdictions, such as by the United States Drug Enforcement Administration (DEA) as a List I chemical.[4][5]
Generation of Ketene (B1206846) via Pyrolysis of Acetone (B3395972) (Related Method)
While not a direct precursor to this compound, the pyrolysis of acetone to generate ketene is a well-established laboratory procedure that can be adapted.[6][7][8] This method highlights the general principles of ketene generation.
Materials:
-
Acetone
-
Pyrolysis apparatus (e.g., a heated tube, often made of copper or quartz)[6]
-
Furnace
-
Condenser
-
Cold trap (e.g., with dry ice/acetone bath)
General Procedure:
-
Apparatus Setup: A pyrolysis tube is packed with an inert material and heated in a furnace to temperatures typically between 600 and 750°C.[7]
-
Pyrolysis: Acetone vapor is passed through the heated tube. The acetone decomposes to form ketene and methane.
-
Trapping Ketene: The gaseous products are rapidly cooled and passed through a cold trap to condense the ketene, which has a boiling point of -41°C. Unreacted acetone is typically condensed and can be recycled.[6]
Caption: Generation of Ketene by Acetone Pyrolysis.
Safety Considerations
-
Propionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2]
-
Phosphorus trichloride is toxic and corrosive. It also reacts with water. All manipulations should be performed in a fume hood.
-
Propanoic anhydride is corrosive. Handle with care and appropriate PPE.
-
Ketene is a toxic gas.[9] All operations involving the generation and handling of ketene must be conducted in a high-efficiency fume hood.
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Always consult the relevant Safety Data Sheets (SDS) for all chemicals before use and perform a thorough risk assessment.
References
- 1. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 2. By What Means Can Propionyl Chloride be Prepared? - Nanjing Chemical Material Corp. [njchm.com]
- 3. prepchem.com [prepchem.com]
- 4. Propionic anhydride - Wikipedia [en.wikipedia.org]
- 5. Propionic anhydride - Sciencemadness Wiki [sciencemadness.org]
- 6. scribd.com [scribd.com]
- 7. US1942110A - Process for making reaction products of ketene - Google Patents [patents.google.com]
- 8. US2863922A - Preparation of ketene - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for Monitoring Methylketene Concentration in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylketene (CH₃CH=C=O) is a highly reactive intermediate in organic synthesis, playing a crucial role in various chemical transformations. Its transient nature and propensity to dimerize or react with other species necessitate robust and precise methods for monitoring its concentration in real-time. Accurate determination of this compound concentration is critical for reaction optimization, kinetic studies, and ensuring process safety and product quality in pharmaceutical and chemical manufacturing.
These application notes provide detailed protocols for three effective techniques for monitoring this compound concentration in solution:
-
Low-Temperature Gas Chromatography (GC): A powerful separation technique for the quantitative analysis of volatile and semi-volatile compounds.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: A non-invasive method enabling real-time monitoring of chemical reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A versatile analytical tool for quantitative analysis and reaction kinetics studies.
Each section includes detailed experimental protocols, data presentation guidelines, and visualizations to facilitate implementation in a laboratory setting.
Low-Temperature Gas Chromatography (GC)
Low-temperature Gas Chromatography is a highly effective method for the quantitative analysis of this compound, particularly for its ability to separate this volatile and reactive compound from other components in a reaction mixture. By employing sub-ambient column temperatures, the stability of this compound during analysis can be enhanced, leading to more accurate and reproducible results.
Application Note
This protocol outlines the use of a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID) for the quantitative determination of this compound concentration in a solution. The method involves direct injection of a quenched reaction aliquot onto a cooled GC column, followed by a temperature ramp to elute the analytes. Calibration is performed using external standards of known this compound concentrations.
Experimental Protocol
1. Instrumentation and Materials:
-
Gas Chromatograph with a Flame Ionization Detector (FID) and a temperature-programmable column oven capable of sub-ambient temperatures.
-
Capillary GC column suitable for separating small, polar molecules (e.g., a wax-type or a low-polarity phenyl-arylene type column).
-
Syringe for manual or autosampler injection.
-
Volumetric flasks and pipettes for standard preparation.
-
High-purity carrier gas (e.g., Helium or Nitrogen).
-
High-purity hydrogen and air for the FID.
-
An appropriate solvent for sample dilution and standard preparation (e.g., a solvent compatible with the reaction mixture and GC analysis, such as dichloromethane (B109758) or diethyl ether, pre-chilled).
-
Quenching agent (if necessary to stop the reaction before injection, e.g., a primary amine to rapidly consume this compound).
2. GC-FID Operating Conditions:
-
Inlet Temperature: 150 °C (to ensure rapid volatilization without thermal decomposition).
-
Injection Mode: Split or splitless, depending on the expected concentration range. A split injection is recommended for higher concentrations to avoid column overload.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program:
-
Initial Temperature: -20 °C (hold for 2 minutes) to trap and focus the analytes at the head of the column.
-
Ramp: Increase temperature at 10 °C/min to 150 °C.
-
Final Hold: Hold at 150 °C for 5 minutes to elute all components.
-
-
Detector: Flame Ionization Detector (FID).
-
FID Temperature: 250 °C.
-
FID Gas Flows: Hydrogen (e.g., 30 mL/min), Air (e.g., 300 mL/min), and Makeup gas (e.g., Nitrogen, 25 mL/min).
3. Sample Preparation and Analysis:
-
Calibration Standards: Prepare a series of at least five standard solutions of this compound in the chosen solvent, covering the expected concentration range of the reaction samples.
-
Reaction Sampling: At desired time points, withdraw an aliquot of the reaction mixture. If the reaction is ongoing, immediately quench the aliquot with a suitable reagent to consume any remaining this compound and stop the reaction.
-
Dilution: Dilute the quenched aliquot with the chilled solvent to a concentration within the calibrated range.
-
Injection: Inject a known volume (e.g., 1 µL) of the diluted sample or standard into the GC.
4. Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time, as determined from the analysis of a pure standard.
-
Integrate the peak area of the this compound signal.
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the reaction samples by interpolating their peak areas on the calibration curve.
Data Presentation
| Parameter | Value |
| Instrumentation | Gas Chromatograph with FID |
| Column | Wax-type or low-polarity phenyl-arylene |
| Injection Volume | 1 µL |
| Limit of Detection (LOD) | Analyte and system dependent |
| Limit of Quantification (LOQ) | Analyte and system dependent |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 5% |
Workflow Diagram
Application Notes and Protocols: Methylketene in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of methylketene, a highly reactive intermediate, in the stereoselective synthesis of key pharmaceutical building blocks. The primary focus is on the [2+2] cycloaddition reaction (Staudinger reaction) with chiral imines to produce β-lactams, which are core structural motifs in many antibiotics, particularly carbapenems.
Introduction
This compound (CH₃CH=C=O) is a valuable C2 building block in organic synthesis. Due to its high reactivity and tendency to dimerize, it is almost exclusively generated in situ for immediate consumption in subsequent reactions. A common and practical method for its generation is the dehydrochlorination of propanoyl chloride using a tertiary amine base such as triethylamine (B128534).
The Staudinger cycloaddition, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a powerful tool for the construction of the β-lactam ring.[1][2] The stereochemical outcome of this reaction can be controlled with high fidelity by using chiral auxiliaries on either the ketene or the imine component, leading to the synthesis of enantiomerically enriched pharmaceutical intermediates.[2]
Key Application: Synthesis of 1β-Methylcarbapenem Intermediates
A critical application of this compound is in the synthesis of precursors for 1β-methylcarbapenem antibiotics. This class of antibiotics exhibits broad-spectrum activity and resistance to many β-lactamases. The 1β-methyl group is crucial for enhanced stability against renal dehydropeptidase-I. The stereoselective introduction of this methyl group at an early stage of the synthesis is highly desirable.
One of the key intermediates in the synthesis of many carbapenems is the azetidinone core. A specific and important example is the synthesis of (3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-methyl-azetidin-2-one. This intermediate contains the necessary stereochemistry for the final antibiotic structure.
Reaction Scheme and Data
The stereoselective synthesis of a 1β-methylcarbapenem precursor can be achieved through the [2+2] cycloaddition of in situ generated this compound with a chiral imine. A representative reaction is the cycloaddition of this compound with a chiral sulfinylimine.
Reaction:
| Reactant 1 (Ketene Precursor) | Reactant 2 (Imine) | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| Propanoyl Chloride | (R)-N-(Arylmethylene)-2-methyl-2-propanesulfinamide | (3S,4S)-3-[(R)-1-(tert-butyldimethylsilyloxy)ethyl]-4-aryl-azetidin-2-one derivatives | >95:5 | High | [3][4] |
| Propanoyl Chloride | Chiral Glycal-derived Imines | Substituted β-lactams | High | Good | N/A |
Experimental Protocols
Protocol 1: In Situ Generation of this compound and Stereoselective [2+2] Cycloaddition with a Chiral Sulfinylimine
This protocol describes the synthesis of a chiral β-lactam, a precursor to 1β-methylcarbapenem antibiotics.
Materials:
-
Propanoyl chloride
-
Triethylamine (Et₃N), freshly distilled
-
(R)-N-(Arylmethylene)-2-methyl-2-propanesulfinamide (chiral imine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Imine Solution Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an argon inlet, dissolve the chiral sulfinylimine (1.0 eq) in anhydrous DCM under an argon atmosphere.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Add freshly distilled triethylamine (2.0 eq) to the cooled imine solution.
-
This compound Generation and Reaction:
-
In a separate flame-dried dropping funnel, prepare a solution of propanoyl chloride (1.5 eq) in anhydrous DCM.
-
Add the propanoyl chloride solution dropwise to the cold (-78 °C) imine/triethylamine mixture over a period of 30-60 minutes. The slow addition is crucial to minimize the dimerization of this compound.
-
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution at -78 °C.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diastereomer of the β-lactam. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Visualizations
Logical Workflow for the Synthesis of a 1β-Methylcarbapenem Intermediate
Caption: Workflow for the synthesis of a chiral β-lactam intermediate.
Signaling Pathway of the Staudinger Cycloaddition
Caption: Mechanism of the Staudinger [2+2] cycloaddition.
Conclusion
The in situ generation of this compound and its subsequent stereoselective [2+2] cycloaddition with chiral imines represents a robust and efficient strategy for the synthesis of key pharmaceutical intermediates, particularly the β-lactam core of 1β-methylcarbapenem antibiotics. The provided protocol offers a general framework that can be adapted and optimized for various substrates in drug discovery and development programs. Careful control of reaction conditions, especially temperature and the rate of addition of the ketene precursor, is paramount to achieving high yields and diastereoselectivities.
References
- 1. Silyl Ketene Imines: Highly Versatile Nucleophiles for Catalytic, Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Alkylations of Chiral Nitro Imine and Nitro Hydrazone Dianions. Synthesis of Enantiomerically Enriched 3-Substituted 1-Nitrocyclohexenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Explore (R)-(+)-2-Methyl-2-propanesulfinamide: a key role in chiral chemical synthesis_Chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Flow Chemistry Applications of Methylketene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and applications of methylketene in continuous flow chemistry. The in-situ generation of this reactive intermediate allows for safe and efficient chemical transformations, with notable applications in the synthesis of β-lactams, which are key structural motifs in many pharmaceutical compounds.
Application Note 1: Continuous Flow Synthesis of 3-Methyl-β-Lactams via Staudinger Cycloaddition
The Staudinger cycloaddition of a ketene (B1206846) with an imine is a powerful method for the synthesis of β-lactams.[1][2] In a continuous flow setup, this compound can be generated in-situ from propionyl chloride and a suitable base, and immediately reacted with an imine to produce the corresponding 3-methyl-β-lactam.[3] This approach offers significant advantages over traditional batch processes, including enhanced safety by minimizing the accumulation of the hazardous ketene intermediate, precise control over reaction parameters, and improved scalability.[3]
A key aspect of this process is the choice of the base for the dehydrohalogenation of propionyl chloride. The diastereoselectivity of the resulting β-lactam can be influenced by the base used, allowing for targeted synthesis of either the cis or trans isomer in certain cases.[3]
Experimental Workflow
The experimental setup for the continuous flow synthesis of 3-methyl-β-lactams involves the use of syringe pumps to introduce solutions of the imine, propionyl chloride, and a tertiary amine base into a series of reactors and mixers.
References
Troubleshooting & Optimization
preventing polymerization of methylketene during generation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with methylketene. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you prevent its polymerization during generation and subsequent use.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning viscous and forming a solid. What is happening?
A1: This is a clear indication of this compound polymerization. This compound is a highly reactive intermediate that can readily react with itself to form dimers, trimers, and higher molecular weight polymers. This process is often exothermic, which can further accelerate the polymerization rate, leading to a rapid increase in viscosity and solidification of the reaction mixture.
Q2: What are the primary methods for generating this compound?
A2: this compound is typically generated in situ for immediate use due to its instability. Common laboratory-scale methods include:
-
Dehydrochlorination of propionyl chloride: This method involves treating propionyl chloride with a non-nucleophilic base, such as triethylamine (B128534).
-
Pyrolysis of propionic anhydride (B1165640) or other precursors: This involves the thermal decomposition of a suitable precursor. For example, passing methyl ethyl ketone through a high-temperature pyrolysis tube can yield this compound.[1]
Q3: How do polymerization inhibitors work to stabilize this compound?
A3: Polymerization inhibitors are compounds that scavenge free radicals, which are often the initiators of the polymerization chain reaction. For unsaturated compounds like this compound, phenolic inhibitors such as hydroquinone (B1673460) (HQ), butylated hydroxytoluene (BHT), or 4-methoxyphenol (B1676288) (MEHQ) are commonly used.[2][] These inhibitors donate a hydrogen atom to the reactive radical species, creating a more stable, non-propagating radical and thus terminating the polymerization chain. It's important to note that many phenolic inhibitors require the presence of trace amounts of oxygen to be effective.[4]
Q4: Can I generate and use this compound without it polymerizing?
A4: Yes, by employing appropriate strategies to manage its reactivity. The key is to generate it in situ and ensure it reacts with the desired trapping agent as quickly as it is formed. This can be achieved through careful control of reaction conditions and the use of techniques like continuous flow chemistry.
Q5: What is continuous flow chemistry and how does it help prevent polymerization?
A5: Continuous flow chemistry involves pumping reactants through a network of tubes or microreactors.[5][6][7][8] This technique offers excellent control over reaction parameters such as temperature, pressure, and reaction time. For reactive intermediates like this compound, it allows for their generation and immediate reaction with a co-stream of a trapping agent in a very small, well-controlled volume.[5][9] This minimizes the time this compound has to self-react and polymerize.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Reaction mixture rapidly becomes viscous or solidifies. | Runaway polymerization of this compound. | Immediate Action: If safe to do so, quench the reaction by cooling it rapidly and adding a radical inhibitor. Prevention: Review your experimental setup. Key areas to address are temperature control, the use of inhibitors, and the efficiency of in-situ trapping. |
| Low yield of the desired product, with significant polymer byproduct. | High Reaction Temperature: Elevated temperatures increase the rate of polymerization.[10] | Optimize the reaction temperature. Use the lowest temperature that allows for a reasonable rate of this compound formation. For exothermic generation methods, ensure efficient cooling and controlled addition of reagents. |
| Absence or Insufficient Concentration of an Inhibitor: No inhibitor or too little inhibitor is present to quench radical formation. | Add a suitable polymerization inhibitor (e.g., hydroquinone, BHT) to the reaction mixture from the start. Typical concentrations range from 100 to 1000 ppm. The optimal concentration may need to be determined empirically.[11] | |
| Inefficient In-situ Trapping: The generated this compound is not reacting with the trapping agent quickly enough. | Ensure the trapping agent is present in excess and is well-mixed with the reagents for this compound generation. Consider using a continuous flow setup to ensure rapid mixing and reaction.[5][9] | |
| The chosen polymerization inhibitor is not effective. | Inhibitor Incompatibility: The inhibitor may not be suitable for the specific reaction conditions. | Phenolic inhibitors like hydroquinone often require trace oxygen to function effectively.[4] If running under strictly anaerobic conditions, consider an oxygen-independent inhibitor like phenothiazine. |
| Inhibitor Degradation: The inhibitor may have degraded due to improper storage or handling. | Use a fresh batch of the inhibitor and store it according to the manufacturer's recommendations, typically in a cool, dark place. | |
| Polymerization occurs during workup or purification. | Removal of Inhibitor: The inhibitor may have been removed during an extraction or wash step. | If purification involves heating (e.g., distillation), add a non-volatile inhibitor like hydroquinone to the crude product before heating. |
| Exposure to Heat or Light: Heat from a rotary evaporator or exposure to UV light can initiate polymerization. | Use low temperatures for solvent removal. Protect the sample from light by wrapping the flask in aluminum foil. |
Summary of Polymerization Prevention Strategies
| Strategy | Description | Key Parameters | Qualitative Effectiveness |
| Temperature Control | Maintaining a low reaction temperature slows down the rate of polymerization. | Reaction temperature, cooling efficiency. | Highly effective, especially when combined with other methods. |
| Use of Inhibitors | Chemical additives that terminate the polymerization chain reaction by scavenging free radicals.[2][][4] | Inhibitor type (e.g., Hydroquinone, BHT), concentration (ppm), presence of oxygen. | Very effective for preventing radical-initiated polymerization. |
| In-situ Generation and Trapping | Generating this compound in the presence of a trapping agent to ensure it reacts before it can polymerize. | Molar ratio of precursor to trapping agent, mixing efficiency. | Essential for all this compound reactions. |
| Continuous Flow Synthesis | Generating and reacting this compound in a continuous stream, minimizing residence time and maximizing control.[5][6][7][9] | Flow rate, reactor volume, temperature, reactant concentrations. | Highly effective for controlling reactive intermediates and improving safety and scalability. |
| Inert Atmosphere | Conducting the reaction under an inert gas (e.g., nitrogen, argon) to prevent oxygen-initiated side reactions. | Purity of inert gas, proper degassing of solvents and reagents. | Good practice, especially when the role of oxygen with the chosen inhibitor is not desired. |
Experimental Protocols
Protocol 1: In-situ Generation and Trapping of this compound via Dehydrochlorination of Propionyl Chloride
Objective: To generate this compound from propionyl chloride and trap it in-situ with an amine to form an amide, while minimizing polymerization.
Materials:
-
Propionyl chloride (freshly distilled)
-
Triethylamine (freshly distilled)
-
Trapping agent (e.g., benzylamine)
-
Anhydrous solvent (e.g., diethyl ether or dichloromethane)
-
Polymerization inhibitor (e.g., hydroquinone)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Preparation: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Inhibitor Addition: Dissolve a small amount of hydroquinone (e.g., 200 ppm based on the expected amount of this compound) in the anhydrous solvent.
-
Reactant Setup: In the reaction flask, dissolve the trapping agent (e.g., benzylamine, 1.1 equivalents) in the anhydrous solvent containing the inhibitor under an inert atmosphere. Cool the flask to 0 °C in an ice bath.
-
Base Addition: In a separate, dry flask, prepare a solution of triethylamine (1.2 equivalents) in the anhydrous solvent.
-
Precursor Addition: Prepare a solution of propionyl chloride (1.0 equivalent) in the anhydrous solvent in the dropping funnel.
-
This compound Generation and Trapping: Simultaneously add the triethylamine solution and the propionyl chloride solution dropwise to the cooled, stirred solution of the trapping agent over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition. The slow, simultaneous addition ensures that the concentration of free this compound remains low at any given time.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC analysis.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure at a low temperature.
-
Purification: Purify the resulting amide product by column chromatography or recrystallization.
Visualization
Logical Workflow for Troubleshooting this compound Polymerization
Caption: A flowchart for troubleshooting this compound polymerization.
References
- 1. US2235561A - Process for the manufacture of methyl ketene and propionic anhydride - Google Patents [patents.google.com]
- 2. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 4. iokinetic.com [iokinetic.com]
- 5. researchgate.net [researchgate.net]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. Continuous Flow Multi-Step Organic Synthesis [dspace.mit.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. files01.core.ac.uk [files01.core.ac.uk]
improving yield in methylketene cycloaddition reactions
Welcome to the Technical Support Center for Methylketene Cycloaddition Reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions to help improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using a Lewis acid catalyst in this compound cycloaddition reactions?
A1: Lewis acid-promoted [2+2] cycloadditions of ketenes with alkenes offer several significant advantages over traditional thermal reactions. These include substantially increased reaction rates, higher yields, and improved diastereoselectivity.[1][2][3] In some cases, Lewis acids can even provide inverse diastereoselectivity compared to the thermal equivalent, granting access to different stereoisomers.[1][2]
Q2: How does solvent polarity affect the outcome of a this compound cycloaddition?
A2: Solvent polarity plays a crucial role in the mechanism and rate of ketene (B1206846) cycloaddition reactions.[4][5] Polar solvents can stabilize zwitterionic intermediates that may be involved in a stepwise reaction pathway.[5] However, the effect on yield can be complex. While increased solvent polarity can sometimes lead to higher rates, it may also stabilize reactants, potentially increasing the activation energy barrier and reducing the overall yield.[4][5] Therefore, the optimal solvent must be determined empirically for each specific reaction.
Q3: What is the most common side reaction in this compound cycloadditions, and how can it be minimized?
A3: The most common side reaction is the dimerization of the this compound itself.[6][7] This competes with the desired [2+2] cycloaddition with the alkene, thereby reducing the yield of the cyclobutanone (B123998) product.[6] Ketene dimerization can be minimized by controlling the concentration of the ketene as it is generated and by ensuring it reacts promptly with the alkene present in the reaction mixture. Using a highly reactive alkene or a catalyst to accelerate the cycloaddition can also favor the desired reaction over dimerization.
Q4: Are there any specific safety precautions to consider when working with this compound and Lewis acids?
A4: Yes, several safety precautions are essential. This compound is a highly reactive and potentially toxic species. It is typically generated in situ from an acyl chloride and a non-nucleophilic base.[1] Lewis acids, such as ethylaluminum dichloride, can react violently with water and should be handled with care under an inert atmosphere.[1] It is crucial to conduct a thorough risk assessment before performing the reaction and to handle all hazardous materials using standard laboratory safety procedures.[1]
Troubleshooting Guide
Q5: I am observing low or no formation of the desired cyclobutanone product. What are the potential causes and solutions?
A5: Low to no product formation can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Potential Cause 1: Inefficient Ketene Generation. The generation of this compound from its precursor (e.g., propionyl chloride and a base) may be incomplete.
-
Solution: Ensure the base used (e.g., triethylamine) is pure and dry. The reaction to form the ketene should be performed under strictly anhydrous conditions.
-
-
Potential Cause 2: Low Reactivity of the Alkene. Unactivated alkenes often react sluggishly under thermal conditions.
-
Solution: The use of a Lewis acid catalyst, such as ethylaluminum dichloride, can significantly enhance the reactivity of unactivated alkenes and dramatically improve the yield.[1]
-
-
Potential Cause 3: Ketene Dimerization. The generated this compound may be dimerizing faster than it reacts with your alkene.
-
Solution: Try adding the acyl chloride slowly to the mixture of the alkene and base to keep the instantaneous concentration of the ketene low. Lowering the reaction temperature can also sometimes disfavor the dimerization pathway.
-
-
Potential Cause 4: Incorrect Reaction Temperature. The reaction may require specific temperature control for optimal results.
-
Solution: For Lewis acid-catalyzed reactions, low temperatures (e.g., -78 °C) are often employed to control reactivity and selectivity.[1] For thermal reactions, higher temperatures may be necessary, but this can also promote side reactions.
-
Below is a workflow to help troubleshoot low-yield issues:
Caption: Troubleshooting workflow for low yield.
Q6: My reaction is producing a complex mixture of products. How can I improve the selectivity?
A6: Poor selectivity can be due to the formation of stereoisomers or constitutional isomers.
-
Potential Cause 1: Poor Diastereoselectivity. Thermal cycloadditions, in particular, can result in poor diastereoselectivity.
-
Solution: Switching to a Lewis acid-promoted protocol often provides significantly higher diastereoselectivity.[1] The choice of Lewis acid and solvent can be tuned to favor the formation of a single diastereomer.
-
-
Potential Cause 2: Competing Reaction Pathways. The reaction conditions may allow for side reactions other than ketene dimerization.
-
Solution: A thorough analysis of the byproducts (e.g., by NMR, GC-MS) can help identify these side reactions. Adjusting the temperature, solvent, and catalyst may help to suppress these undesired pathways.
-
The general reaction mechanism and the competing dimerization pathway are illustrated below:
References
- 1. orgsyn.org [orgsyn.org]
- 2. Lewis acid-promoted ketene-alkene [2 + 2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. publications.iupac.org [publications.iupac.org]
- 5. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 6. chem.pku.edu.cn [chem.pku.edu.cn]
- 7. 486. The preparation and dimerization of methylketen - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion in Methylketene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylketene reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly low conversion rates, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a very low yield. What are the most common initial checks I should perform?
A1: Low conversion in this compound reactions often stems from a few critical factors. Start by assessing the following:
-
Reagent and Solvent Purity: this compound is highly reactive and susceptible to impurities. Ensure all starting materials, especially the this compound precursor (e.g., propionyl chloride or propionic anhydride) and any base used for its in situ generation, are of high purity and anhydrous. Solvents must be thoroughly dried, as water will readily consume the ketene.[1]
-
Inert Atmosphere: Reactions should be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric oxygen and moisture.[2]
-
Reaction Temperature: Temperature control is crucial. This compound is thermally sensitive and can readily polymerize or undergo other side reactions at elevated temperatures.[2][3] Conversely, a temperature that is too low may lead to a sluggish or incomplete reaction.
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction progress using appropriate analytical techniques like TLC, GC-MS, or in-situ IR spectroscopy.[4]
Q2: I suspect side reactions are consuming my this compound. What are the most likely side reactions and how can I minimize them?
A2: this compound is prone to several side reactions that can significantly lower the yield of the desired product. The most common are dimerization and polymerization.
-
Dimerization: this compound can undergo [2+2] cycloaddition with itself to form a diketene (B1670635) dimer.[5][6] This is often favored at higher concentrations of this compound. To minimize dimerization, consider a slow addition of the this compound precursor to the reaction mixture to maintain a low steady-state concentration of the ketene.
-
Polymerization: Polymer formation is a common issue, especially at higher temperatures or in the presence of certain impurities that can act as initiators.[7] Maintaining a low reaction temperature is the primary strategy to mitigate polymerization.
Q3: How does the method of this compound generation affect the reaction outcome?
A3: this compound is typically generated in situ for immediate consumption. The method of generation can influence the local concentration and the presence of co-reagents or byproducts that might interfere with the main reaction. Common generation methods include the dehydrochlorination of propionyl chloride with a non-nucleophilic base (e.g., triethylamine) or the pyrolysis of propionic anhydride. The choice of base is critical; it should be strong enough to effect elimination but not nucleophilic enough to compete with your desired nucleophile for the this compound.
Q4: Can my catalyst be the source of the low conversion?
A4: If your reaction is catalytic, catalyst deactivation is a strong possibility. Deactivation can occur through several mechanisms:
-
Poisoning: Impurities in the reagents or solvent can bind to the active sites of the catalyst, rendering it inactive.[3][8] Common poisons include water, oxygen, sulfur, and phosphorus compounds.[2]
-
Fouling: The catalyst surface can be blocked by the deposition of byproducts, such as polymers.[8]
-
Thermal Degradation: High reaction temperatures can lead to structural changes in the catalyst, reducing its activity.[2]
Consider purifying all reagents and solvents meticulously and running the reaction at the lowest effective temperature to prolong catalyst life.
Troubleshooting Diagrams
The following diagrams illustrate a logical workflow for troubleshooting low conversion and the key reaction pathways involved.
Data Presentation: Impact of Reaction Parameters
While precise quantitative data is highly dependent on the specific substrate and reaction system, the following table summarizes the general qualitative impact of key parameters on this compound reactions. This should serve as a guide for optimization.
| Parameter | Typical Range (Illustrative) | Impact on Conversion | Impact on Selectivity (vs. Side Products) | Troubleshooting Notes |
| Temperature | -78°C to 40°C | Increasing temperature generally increases reaction rate, but can lead to decomposition.[9] | Lower temperatures favor the desired reaction over polymerization.[2] | Start at a low temperature (e.g., 0°C) and slowly warm if the reaction is sluggish. |
| Precursor Conc. | 0.1 M - 1.0 M | Higher concentration can increase the rate of product formation. | High local concentrations of this compound can favor dimerization and polymerization.[5] | Use slow addition of the precursor to maintain a low steady-state concentration of this compound. |
| Catalyst Loading | 1 mol% - 10 mol% | Higher loading may increase conversion if the reaction is catalyst-limited. | May not significantly impact selectivity unless the catalyst also promotes side reactions. | If catalyst deactivation is suspected, a higher initial loading might compensate. |
| Solvent Polarity | Aprotic (e.g., Hexane to THF to Acetonitrile) | The effect is reaction-dependent. Polar solvents may stabilize charged intermediates, affecting the rate.[10][11] | Can influence the reaction pathway and selectivity. | Choose a solvent that fully dissolves reactants but does not react with this compound. |
Experimental Protocols for Troubleshooting
The following are general protocols designed to help you diagnose and resolve common issues leading to low conversion.
Protocol 1: Purification of this compound Precursor (Propionyl Chloride)
Objective: To remove impurities, particularly water and propionic acid, that can consume this compound or inhibit the reaction.
Materials:
-
Crude propionyl chloride
-
Apparatus for fractional distillation under an inert atmosphere
-
Drying agent (e.g., anhydrous calcium chloride, for drying tube)
Procedure:
-
Set up a fractional distillation apparatus that has been thoroughly flame- or oven-dried.
-
Ensure all joints are well-sealed and the apparatus is under a positive pressure of an inert gas (argon or nitrogen).
-
Charge the distillation flask with the crude propionyl chloride.
-
Slowly heat the flask in a heating mantle.
-
Discard any initial low-boiling fractions.
-
Collect the fraction boiling at approximately 80°C.[12]
-
Store the purified propionyl chloride under an inert atmosphere and away from moisture.
Protocol 2: Optimization of Reaction Temperature
Objective: To determine the optimal temperature that maximizes the yield of the desired product while minimizing side reactions like polymerization.
Materials:
-
Your standard reaction setup (flask, stirrer, inert atmosphere)
-
Cooling bath (e.g., ice-water, dry ice-acetone)
-
Heating bath (e.g., oil bath)
-
Thermometer or temperature probe
-
Reagents for your this compound reaction
Procedure:
-
Set up a series of small-scale reactions in parallel, if possible.
-
Run the reactions at a range of different temperatures, for example: -20°C, 0°C, room temperature (approx. 20-25°C), and 40°C.
-
Ensure all other reaction parameters (concentrations, reaction time, stirring rate) are kept constant across all experiments.
-
Monitor the progress of each reaction at set time intervals by taking small aliquots and analyzing them (e.g., by GC-MS or NMR) to determine the ratio of product to starting material and byproducts.
-
After a fixed reaction time, quench all reactions and work them up identically.
-
Analyze the final product mixtures to determine the conversion and yield for each temperature.
-
Plot a graph of yield versus temperature to identify the optimal range.
Protocol 3: Monitoring for Catalyst Deactivation
Objective: To determine if the catalyst is losing activity over the course of the reaction.
Materials:
-
Your standard catalytic reaction setup
-
Analytical method for monitoring reaction progress (e.g., GC, HPLC, or NMR)
Procedure:
-
Set up the reaction as you normally would.
-
As soon as all reagents are mixed and the reaction has started (time = 0), take an initial aliquot for analysis.
-
Take further aliquots at regular intervals throughout the planned course of the reaction (e.g., every 15 or 30 minutes).
-
Analyze each aliquot to determine the concentration of the starting material and the product.
-
Plot the concentration of the product versus time.
-
Interpretation:
-
A steady increase in product formation that then plateaus as the starting material is consumed suggests a stable catalyst.
-
An initial rapid increase in product formation that slows down or stops completely while a significant amount of starting material is still present is a strong indication of catalyst deactivation.[13]
-
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Computational Study on the Inhibition Mechanisms of the Ziegler-Natta Catalyst in the Propylene Polymerization Process: Part 1 Effects of Acetylene and Methylacetylene [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Theoretical Research on the Mechanism of the Dimerization Reactions of Alkyl Ketene | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Application of Propionyl chloride_Chemicalbook [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methylketene Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of products from methylketene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound reactions, and how do I remove them?
A1: this compound is highly reactive, leading to several potential impurities. The most common are:
-
Polymers of this compound: Formed by self-condensation. These are typically high molecular weight, non-volatile, and often insoluble. They can usually be removed by filtration if they precipitate, or by distillation/chromatography where the polymer remains as the non-volatile residue or stays at the baseline.
-
Unreacted Starting Materials: Such as alcohols, amines, or aldehydes used in the reaction. Their removal depends on their properties. Acid-base extraction is effective for acidic or basic starting materials.[1][2] Distillation or chromatography can separate them based on differences in boiling points or polarity.
-
Diketene (this compound Dimer): A common byproduct. It can often be removed by careful fractional distillation.
-
Side-Reaction Products: The specific side products depend on the reaction conditions and substrates. Characterization by techniques like NMR or GC-MS is crucial to identify them, followed by a targeted purification strategy like chromatography.
Q2: My target product, a β-lactone, is decomposing during purification. What can I do to prevent this?
A2: β-Lactones are susceptible to hydrolysis and decomposition, especially under acidic or basic conditions or at high temperatures.[3]
-
Avoid High Temperatures: Use vacuum distillation to lower the boiling point and minimize thermal stress.[4]
-
Maintain Neutral pH: Ensure all workup and purification steps are performed under neutral conditions. If using silica (B1680970) gel for chromatography, which can be acidic, consider deactivating it with a base like triethylamine (B128534) or using a neutral stationary phase like neutral alumina.[5]
-
Minimize Water Contact: Use anhydrous solvents and drying agents to prevent hydrolysis.
Q3: I'm struggling to choose the best purification method. How do I decide between distillation, chromatography, and crystallization?
A3: The choice depends on the properties of your product and the impurities present.
-
Distillation is ideal for thermally stable liquids with boiling points significantly different from impurities.[6] Vacuum distillation is necessary for high-boiling or heat-sensitive compounds.[4]
-
Flash Column Chromatography is a versatile technique for separating compounds based on polarity. It is suitable for most non-volatile compounds and can be adapted for acid- or base-sensitive materials.[7][8]
-
Crystallization is a highly effective method for purifying solids, capable of yielding very pure material.[9][10] It relies on finding a suitable solvent in which the product's solubility is high at elevated temperatures and low at cooler temperatures.[10]
Troubleshooting Guides
Troubleshooting Flash Column Chromatography
| Problem | Possible Cause | Solution |
| Product is decomposing on the column. | Silica gel is acidic, causing degradation of acid-sensitive compounds (e.g., some β-lactones).[5][8] | Deactivate the silica gel by pre-eluting the column with a solvent system containing 1-3% triethylamine. Alternatively, use a neutral stationary phase like alumina. |
| Poor separation of spots (streaking or tailing). | Compound is too polar for the solvent system. | Add a small amount of a more polar solvent (e.g., methanol) or an acid/base modifier. For basic compounds, adding 0.5-5% triethylamine can help. For acidic compounds, adding 0.5-5% acetic or formic acid can improve resolution.[7] |
| The sample was not loaded in a concentrated band. | Dissolve the sample in a minimal amount of solvent before loading, or adsorb the sample onto a small amount of silica gel and load it as a solid. | |
| No compound is eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent (gradient elution). |
Troubleshooting Distillation
| Problem | Possible Cause | Solution |
| Product is decomposing in the distillation flask. | The boiling point is too high at the current pressure, causing thermal degradation. | Reduce the pressure using a vacuum pump to lower the boiling point.[4][6] Ensure the distillation is performed as quickly as possible. |
| "Bumping" or uneven boiling. | Lack of smooth boiling initiation. | Use a magnetic stir bar or boiling chips to ensure smooth boiling. For vacuum distillation, a stir bar is essential as boiling chips are ineffective under vacuum.[11] |
| Poor separation of product from impurities. | Boiling points are too close for simple distillation. | Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency. |
Troubleshooting Crystallization
| Problem | Possible Cause | Solution |
| Product will not crystallize ("oiling out"). | The solution is supersaturated, or the product has a low melting point. | Scratch the inside of the flask with a glass rod to create nucleation sites.[10] Add a "seed crystal" of the pure product. Try a different solvent or a solvent pair.[12] |
| Low recovery of the product. | The product is too soluble in the cold solvent. The initial volume of solvent was too large. | Ensure the solution is cooled sufficiently (e.g., in an ice bath).[10] Use the minimum amount of hot solvent necessary to fully dissolve the compound.[13] |
| Crystals are colored or impure. | Colored impurities are trapped in the crystal lattice. Insoluble impurities were not removed. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration.[9] Filter the hot solution before cooling to remove any insoluble material.[12] |
Data on Purification Strategies
The following table summarizes typical outcomes for different purification strategies. Actual results will vary based on the specific compound and reaction mixture.
| Purification Method | Typical Product Type | Common Impurities Removed | Typical Yield | Typical Purity | Key Considerations |
| Vacuum Distillation | Thermally stable, volatile liquids (e.g., esters, some β-lactones) | Non-volatile polymers, salts, high-boiling starting materials | 60-90% | >95% | Requires thermal stability; risk of decomposition for sensitive compounds.[4] |
| Flash Chromatography | Most non-volatile solids and oils (e.g., amides, complex β-lactones) | Structurally similar side products, unreacted reagents | 50-85% | >98% | Can be time-consuming; potential for product loss on the column.[7] |
| Crystallization | Crystalline solids | Soluble impurities, small amounts of side products | 70-95% | >99% | Requires a suitable solvent to be found; not applicable to oils or amorphous solids.[9][10] |
| Acid-Base Extraction | Products with acidic or basic functional groups | Neutral, acidic, or basic impurities | >90% (workup step) | Variable (removes specific impurity types) | Simple and fast for removing ionic impurities; product must be stable to pH changes.[1][14] |
Experimental Protocols
Protocol 1: Flash Column Chromatography for an Acid-Sensitive Product
This protocol is adapted for purifying a compound that may be sensitive to the acidic nature of standard silica gel.
-
Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack the silica gel bed evenly.[7] Drain the solvent until it is level with the top of the silica bed. Add a thin layer of sand.
-
Deactivation (Optional but Recommended): If your product is acid-sensitive, flush the packed column with your chosen eluent containing 1% triethylamine. Discard the eluted solvent. This neutralizes the acidic sites on the silica.
-
Sample Loading: Dissolve your crude product in a minimal amount of a moderately polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand.
-
Elution: Carefully add the eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to the column. Apply air pressure to begin eluting the solvent.[7]
-
Fraction Collection: Collect fractions in test tubes. Monitor the separation using Thin-Layer Chromatography (TLC).
-
Product Recovery: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[8]
Protocol 2: Vacuum Distillation for a Thermally Sensitive Liquid
-
Apparatus Setup: Assemble a vacuum distillation apparatus with a Claisen adapter, a ground-glass thermometer, a condenser, and a receiving flask. Ensure all glassware is free of cracks. Use a stir bar in the distilling flask.[11]
-
Grease Joints: Lightly grease all ground-glass joints to ensure a good seal under vacuum.[11]
-
Connect to Vacuum: Connect the apparatus via thick-walled tubing to a vacuum trap, which is then connected to a vacuum pump or water aspirator.[11]
-
Reduce Pressure: Turn on the vacuum source and allow the pressure inside the apparatus to stabilize before applying heat. This will remove any highly volatile solvents at room temperature.[11]
-
Apply Heat: Immerse the distillation flask in a heating mantle or oil bath and begin stirring. Heat the mixture gradually.
-
Collect Fractions: Collect the fraction that distills over at a constant temperature and pressure. The boiling point under vacuum will be significantly lower than at atmospheric pressure.
-
Stop the Distillation: Before turning off the vacuum, remove the heat source and allow the apparatus to cool to room temperature. Then, slowly and carefully re-introduce air into the system to equalize the pressure.[11]
Visualizations
Diagram 1: Purification Strategy Selection Workflow
Caption: Decision tree for selecting a primary purification strategy.
Diagram 2: Troubleshooting Chromatography for Sensitive Compounds
Caption: Workflow for addressing common issues in chromatography.
References
- 1. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 2. psiberg.com [psiberg.com]
- 3. benchchem.com [benchchem.com]
- 4. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 5. Preparation Instruction of Flash Column - Hawach [hawachhplccolumn.com]
- 6. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 7. orgsyn.org [orgsyn.org]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Recrystallization [sites.pitt.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reaction Conditions for Methylketene Generation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing reaction conditions for the generation of methylketene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for generating this compound in a laboratory setting?
A1: this compound is a highly reactive intermediate and is typically generated in situ for immediate use. The most common laboratory-scale methods involve:
-
Pyrolysis of Ketones: This method involves the thermal decomposition of precursors like methyl ethyl ketone (MEK). The reaction is typically carried out at elevated temperatures in a specialized pyrolysis apparatus.
-
Dehydrochlorination of Propionyl Chloride: This method involves the elimination of hydrogen chloride from propionyl chloride, often facilitated by a tertiary amine base.
-
Pyrolysis of Propionic Anhydride (B1165640): Similar to the pyrolysis of ketones, this method uses heat to decompose propionic anhydride into this compound and propionic acid.
Q2: I am experiencing low yields of this compound. What are the common causes and how can I improve the yield?
A2: Low yields are a frequent challenge in this compound synthesis. Key factors to investigate include:
-
Suboptimal Reaction Temperature: The pyrolysis methods are highly sensitive to temperature. Too low a temperature will result in incomplete conversion of the precursor, while excessively high temperatures can lead to the decomposition of this compound into side products like ethylene (B1197577) and carbon monoxide. It is crucial to carefully control the temperature within the optimal range for your specific precursor and setup.
-
Inadequate Mixing (for base-mediated reactions): In the dehydrochlorination of propionyl chloride, inefficient mixing can lead to localized high concentrations of reactants and side reactions. Ensure vigorous and uniform stirring throughout the reaction.
-
Precursor Quality: The purity of your starting material is critical. Impurities in the precursor can lead to the formation of unwanted byproducts and lower the yield of this compound. Ensure you are using a high-purity precursor.
-
Short Residence Time in Pyrolysis: The time the precursor spends in the hot zone of the pyrolysis reactor (residence time) is a critical parameter. If the residence time is too short, the precursor may not have sufficient time to decompose. Conversely, a residence time that is too long can lead to the degradation of the this compound product.
Q3: My reaction is producing a significant amount of polymeric material. How can I prevent this?
A3: this compound is highly prone to dimerization and polymerization. To minimize these unwanted side reactions:
-
Generate and Use In Situ: The most effective strategy is to generate this compound in a stream of inert gas and introduce it directly into the reaction mixture containing the desired trapping agent. This minimizes the concentration of free this compound and its opportunity to self-react.
-
Control Temperature: Lowering the temperature of the receiving vessel where the this compound is trapped can significantly reduce the rate of polymerization.
-
Use of Inhibitors: While less common for in situ generation, in some cases, radical inhibitors can be added to the trapping solution to suppress polymerization, provided they do not interfere with the desired reaction.
-
Reactor Design: For continuous generation, specialized reactor designs that ensure rapid quenching of the this compound stream can prevent polymerization.
Q4: What are the typical impurities I might encounter, and how can I identify them?
A4: Common impurities depend on the generation method used.
-
From Pyrolysis of MEK: Unreacted MEK, methane, ethylene, and ketene (B1206846) are common byproducts.
-
From Dehydrochlorination of Propionyl Chloride: Unreacted propionyl chloride, the tertiary amine hydrochloride salt, and dimers or polymers of this compound are the primary impurities.
-
From Pyrolysis of Propionic Anhydride: Unreacted propionic anhydride and propionic acid are the main impurities.
Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful technique for separating and identifying these volatile byproducts. A standard workflow involves trapping the gaseous effluent from the reaction in a cold solvent and then injecting an aliquot of this solution into the GC-MS.
Troubleshooting Guides
Issue 1: Low Conversion of Precursor in Pyrolysis
| Potential Cause | Recommended Solution(s) |
| Insufficient Temperature | Gradually increase the pyrolysis furnace temperature in small increments (e.g., 25 °C) and monitor the product stream by GC-MS to find the optimal temperature for your setup. |
| Flow Rate Too High | Reduce the flow rate of the precursor into the pyrolysis tube to increase the residence time in the hot zone. |
| Reactor Fouling | Carbonaceous deposits can insulate the reactor tube, leading to a lower effective temperature. Periodically clean the pyrolysis tube by passing a stream of air or oxygen through it at high temperatures to burn off the carbon. |
Issue 2: Formation of Significant Byproducts in Pyrolysis
| Potential Cause | Recommended Solution(s) |
| Temperature Too High | Excessive temperatures can cause fragmentation of the this compound. Reduce the furnace temperature and observe the effect on the byproduct profile using GC-MS. |
| Non-Inert Reactor Surface | Certain metals can catalyze side reactions. While stainless steel is often used, for high-purity applications, a quartz or ceramic pyrolysis tube is recommended. |
| Long Residence Time | A prolonged residence time at high temperatures can lead to decomposition. Increase the flow rate of the inert carrier gas to reduce the time the this compound spends in the hot zone. |
Issue 3: Incomplete Reaction in Dehydrochlorination of Propionyl Chloride
| Potential Cause | Recommended Solution(s) |
| Insufficient Base | Ensure at least a stoichiometric amount of tertiary amine base is used. For challenging reactions, a slight excess (1.1 equivalents) may be beneficial. |
| Poor Solubility of Base | If the tertiary amine hydrochloride salt precipitates and coats the reactants, consider using a solvent that can better solubilize all components. |
| Low Reaction Temperature | While the reaction is often performed at low temperatures to control exothermicity, if the reaction is sluggish, a modest increase in temperature may be necessary. Monitor the reaction progress by TLC or in-process IR. |
Data Presentation: Comparison of this compound Generation Methods
| Method | Precursor | Typical Temperature Range (°C) | Typical Yield (%) | Key Byproducts | Advantages | Disadvantages |
| Pyrolysis | Methyl Ethyl Ketone | 500 - 900[1][2] | Moderate | Methane, Ethylene, Ketene[1] | Continuous process possible, readily available precursor. | High energy input, complex product mixture, potential for reactor fouling. |
| Dehydrochlorination | Propionyl Chloride | 0 - 25 | High | Amine hydrochloride salt, this compound dimers/polymers[3] | High purity possible with careful control, mild conditions. | Stoichiometric waste (amine salt), potential for runaway reaction. |
| Pyrolysis | Propionic Anhydride | 450 - 600 | Moderate to High | Propionic acid | Can produce high purity this compound. | Precursor may be less readily available than ketones. |
Experimental Protocols
Detailed Methodology: Generation of this compound via Pyrolysis of Methyl Ethyl Ketone
This protocol describes a general laboratory-scale setup for the continuous generation of this compound.
Materials:
-
Methyl ethyl ketone (MEK), high purity
-
Inert gas (Nitrogen or Argon)
-
Pyrolysis furnace with temperature controller
-
Quartz or stainless steel pyrolysis tube (e.g., 10-20 mm inner diameter, 30-50 cm length)
-
Syringe pump
-
Gas washing bottles or cold traps
-
Trapping solvent (e.g., anhydrous diethyl ether or dichloromethane, cooled to -78 °C)
-
Reaction vessel for in situ trapping
Procedure:
-
Apparatus Setup:
-
Assemble the pyrolysis apparatus in a well-ventilated fume hood.
-
Pack the pyrolysis tube with an inert material like quartz wool or ceramic pieces to ensure good heat transfer.
-
Place the pyrolysis tube inside the furnace.
-
Connect the inlet of the pyrolysis tube to a T-junction. One arm of the T-junction is connected to the inert gas supply with a flow meter, and the other is connected to the syringe pump containing MEK.
-
Connect the outlet of the pyrolysis tube to a series of two cold traps or gas washing bottles containing the cold trapping solvent. The outlet of the final trap should be vented to a fume hood or a scrubbing solution.
-
-
Reaction Execution:
-
Heat the pyrolysis furnace to the desired temperature (start with a midpoint temperature, e.g., 750 °C).[1][2]
-
Once the temperature has stabilized, start a slow flow of inert gas (e.g., 20-50 mL/min).
-
Begin adding the MEK via the syringe pump at a controlled rate. The flow rate will determine the residence time. A typical starting point is a residence time of less than 5 seconds.[1]
-
The gaseous effluent from the pyrolysis tube, containing this compound, will pass through the cold traps where the product will be captured in the solvent.
-
For in situ reactions, the effluent can be bubbled directly into the reaction vessel containing the substrate.
-
-
Analysis:
-
Carefully take an aliquot of the trapping solution and analyze it by GC-MS to determine the concentration of this compound and identify any byproducts.
-
Safety Precautions:
-
This compound is a toxic and highly reactive gas. All operations must be performed in a well-ventilated fume hood.
-
Pyrolysis reactions are conducted at high temperatures and present a burn hazard.
-
The gaseous byproducts (methane, ethylene, carbon monoxide) are flammable. Ensure there are no ignition sources near the apparatus.
Mandatory Visualizations
Caption: Workflow for generating and trapping this compound.
Caption: A logical guide to troubleshooting low this compound yields.
References
Technical Support Center: Methylketene in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving methylketene. Our goal is to help you minimize side reactions and optimize your desired product yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound?
A1: this compound is a highly reactive intermediate that is prone to several side reactions, with the most common being:
-
Dimerization: this compound readily reacts with itself to form a variety of dimers, most notably a β-lactone dimer and a cyclobutanedione dimer. This is the most prevalent side reaction.[1][2][3]
-
Trimerization and Polymerization: Under certain conditions, especially at higher concentrations and temperatures, this compound can undergo further reactions to form trimers and higher-order polymers.[1]
-
Reactions with Solvents or Impurities: Due to its high electrophilicity, this compound can react with nucleophilic solvents (e.g., alcohols, water) or impurities, leading to the formation of undesired byproducts.
Q2: Why is this compound so reactive and prone to side reactions?
A2: The high reactivity of this compound stems from the cumulated double bonds in its structure (C=C=O). The central carbon atom is sp-hybridized and highly electrophilic, making it susceptible to attack by nucleophiles, including another molecule of this compound. This inherent reactivity makes it challenging to handle and store, necessitating its generation in situ for most applications.
Q3: What is in situ generation and why is it recommended for this compound?
A3: In situ generation means that the reactive species, in this case, this compound, is produced directly in the reaction mixture where it is intended to be used. This technique is highly recommended to minimize side reactions like dimerization and polymerization. By generating this compound in the presence of a trapping agent (e.g., an amine, alcohol, or olefin), it is consumed in the desired reaction as soon as it is formed, keeping its concentration low and reducing the likelihood of self-reaction.[4] Flow chemistry is a particularly effective method for the in situ generation and immediate use of ketenes.[4]
Troubleshooting Guide: Minimizing Side Reactions
This guide provides practical advice to troubleshoot and avoid common side reactions when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product, high yield of dimer | High concentration of this compound. | Generate this compound in situ at a slow rate. Use a high concentration of the trapping reagent. Consider using a flow chemistry setup for better control over concentration and reaction time.[4] |
| Inappropriate solvent. | Choose a solvent that does not react with this compound and favors the desired reaction pathway. Aprotic solvents are generally preferred. Theoretical studies suggest that solvent polarity can influence the activation energy of dimerization.[3][5] | |
| High reaction temperature. | Optimize the reaction temperature. While higher temperatures can increase the rate of the desired reaction, they can also accelerate dimerization and polymerization. Run the reaction at the lowest temperature that allows for a reasonable rate of the desired transformation. | |
| Formation of polymeric material | High concentration of this compound. | As with dimerization, use in situ generation and maintain a low steady-state concentration of this compound. |
| High temperature. | Avoid excessive heating, as it can promote polymerization. | |
| Formation of byproducts from reaction with solvent | Use of protic or nucleophilic solvents. | Employ dry, aprotic solvents such as ethers (e.g., THF, diethyl ether) or hydrocarbons (e.g., toluene (B28343), hexane). Ensure all reagents and solvents are anhydrous. |
| Low or no conversion of starting material to this compound | Inefficient generation method. | Ensure the chosen method for this compound generation (e.g., dehydrochlorination of propionyl chloride, pyrolysis of propionic anhydride) is suitable for your substrate and reaction conditions. Optimize the generation conditions (e.g., temperature, base strength). |
Data Presentation: Catalyst Effects on Dimerization
While specific quantitative data for this compound is sparse in the literature, the following table, adapted from a study on methylphenylketene homodimerization, illustrates the significant impact of catalyst choice and concentration on the yield of the dimer product. This provides a valuable reference for optimizing your own reaction conditions.
| Entry | Catalyst | Catalyst Loading (mol%) | Concentration (M) | Dimer Yield (%) | Dimer:Trimer Ratio |
| 1 | PPh₃ | 10 | 0.25 | 85 | >95:5 |
| 2 | P(n-Bu)₃ | 10 | 0.25 | 82 | >95:5 |
| 3 | P(OEt)₃ | 10 | 0.25 | <5 | - |
| 4 | DMAP | 10 | 0.25 | 75 | 90:10 |
| 5 | PPh₃ | 5 | 0.25 | 80 | >95:5 |
| 6 | PPh₃ | 10 | 0.125 | 90 | >95:5 |
Data adapted from a study on methylphenylketene.[6] This table demonstrates that nucleophilic catalysts like phosphines and DMAP are effective in promoting dimerization, and that both catalyst loading and substrate concentration can be tuned to optimize the reaction.
Experimental Protocols
Protocol 1: In Situ Generation and Trapping of a Ketene (B1206846) with an Amine in a Flow Reactor
This protocol describes the generation of a ketene from an ethoxyalkyne precursor and its subsequent reaction with an amine to form an amide, a method that effectively avoids ketene dimerization.[4]
Materials:
-
Ethoxyalkyne precursor (e.g., 1-ethoxydec-1-yne)
-
Amine (e.g., benzylamine)
-
Toluene (anhydrous)
-
Flow chemistry setup with a heated reactor coil, pumps, and a back-pressure regulator.
Procedure:
-
Prepare a solution of the ethoxyalkyne precursor in anhydrous toluene (e.g., 0.8 M).
-
Prepare a solution of the amine in anhydrous toluene (e.g., 1.0 M).
-
Set up the flow reactor with a heated coil (e.g., 10 mL stainless steel tube). Set the reactor temperature to 180 °C.
-
Pump the ethoxyalkyne and amine solutions at equal flow rates (e.g., 0.5 mL/min each) to a T-mixer.
-
The combined stream flows through the heated reactor coil with a defined residence time (e.g., 10 minutes).
-
The product stream is cooled and collected after the back-pressure regulator.
-
The solvent is removed under reduced pressure to yield the amide product.
Protocol 2: Synthesis of a β-Lactone Dimer of Dithis compound (B1620107)
This protocol describes the catalyzed dimerization of dithis compound to its β-lactone dimer. While the goal is often to avoid dimerization, this procedure is relevant for understanding the conditions that favor it.[1]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, combine tetramethyl-1,3-cyclobutanedione (1.43 moles) and chlorobenzene (50 g).
-
Heat the mixture to 135 °C with stirring.
-
Add anhydrous aluminum chloride (1.8 g total) in small portions (0.3 g) over 3 hours.
-
After the addition is complete, continue heating for an additional 5 hours.
-
Cool the reaction mixture to 35-40 °C and quench by pouring it into a stirred aqueous solution of sodium chloride and sodium acetate.
-
Separate the organic layer and purify the product by distillation under reduced pressure to obtain the dithis compound β-lactone dimer.
Visualizing Reaction Pathways
To better understand the chemical processes involved, the following diagrams illustrate the key reaction pathways of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Ketenes. XI. Preparation of .beta.-lactone dimer by dimerization of dithis compound in the presence of derivatives of trivalent phosphorus | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. Generation and Trapping of Ketenes in Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent Effects on the Mechanistic of Ketene and Halogenated Ketene Cycloadditions with Cyclopentadiene: A DFT Study – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Methylketene Precursors
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of common methylketene precursors: diketene (B1670635), acetic anhydride (B1165640), and acetone (B3395972). It includes troubleshooting guides for common experimental issues, frequently asked questions, detailed experimental protocols, and visualizations to ensure safe and successful laboratory operations.
Challenges in Handling and Storage of this compound Precursors: An Overview
This compound is a highly reactive and unstable intermediate that is typically generated in situ for immediate use in chemical synthesis. The primary challenges in working with its precursors stem from their inherent instability, reactivity, and potential hazards. Diketene is prone to violent polymerization, acetic anhydride is corrosive and reacts exothermically with water, and the pyrolysis of acetone to generate this compound requires high temperatures and can produce hazardous byproducts. Careful adherence to safety protocols and a thorough understanding of the chemical properties of these precursors are paramount.
Troubleshooting Guides
Low yields and unexpected side reactions are common hurdles in the generation and use of this compound. This section provides troubleshooting guidance for issues encountered with each precursor.
Low Yield of this compound
| Problem | Potential Cause | Recommended Solution | Applicable Precursor(s) |
| Low Conversion of Precursor | Insufficient reaction temperature. | Optimize the pyrolysis temperature. For acetone, this is typically 650-750°C. For acetic anhydride, temperatures around 700-750°C are used.[1] | Acetone, Acetic Anhydride |
| Inefficient heat transfer in the pyrolysis setup. | Ensure the reaction tube is uniformly heated and packed with an appropriate material (e.g., porcelain chips) to increase surface area.[1] | Acetone, Acetic Anhydride | |
| Catalyst deactivation or absence of a required catalyst. | For acetic anhydride pyrolysis, ensure the presence of a suitable catalyst like triethyl phosphate.[2] | Acetic Anhydride | |
| Decomposition of this compound | High temperature in the reaction or collection vessel. | Rapidly cool the gas stream after pyrolysis. Use a cold trap (e.g., dry ice/acetone) to collect the ketene (B1206846).[1] | All |
| Presence of impurities that catalyze decomposition. | Use high-purity, dry precursors and solvents.[3] | All | |
| Side Reactions | Polymerization of this compound. | Generate and use the this compound in situ immediately. Work at low temperatures and concentrations.[3] | All |
| Reaction with water. | Ensure all glassware is thoroughly dried and use anhydrous solvents.[3] | All | |
| Formation of byproducts during pyrolysis. | Optimize pyrolysis temperature and residence time. For acetone, byproducts like methane (B114726) and carbon monoxide are common.[1] | Acetone | |
| Loss of Product During Workup | Volatility of this compound. | Handle in a closed system and use cold traps to minimize evaporation. | All |
| Inefficient trapping of the gaseous this compound. | Ensure the gas delivery tube is submerged in the reaction mixture and that the reaction with the substrate is efficient. | All |
Logical Troubleshooting Workflow for Low Yield
The following diagram illustrates a step-by-step approach to troubleshooting low yields in this compound generation.
Frequently Asked Questions (FAQs)
Diketene
-
Q1: My diketene has turned yellow/brown. Is it still usable? A: Discoloration indicates polymerization and decomposition.[4] While it might still contain some unreacted diketene, using it is risky due to the presence of non-volatile and potentially hazardous byproducts. It is highly recommended to purify the diketene by distillation under reduced pressure before use, or to use a fresh, colorless supply.
-
Q2: I observed a rapid temperature increase and gas evolution after adding a substance to diketene. What is happening? A: You are likely observing a violent polymerization reaction.[4] Diketene polymerization is catalyzed by acids, bases, and even trace impurities. Immediately cool the reaction vessel and, if safe to do so, move it to a fume hood with the sash lowered. Always add reagents to diketene slowly and with efficient cooling.
-
Q3: What are the ideal storage conditions for diketene? A: Diketene should be stored in a tightly sealed container, protected from light, at a temperature of 0-4°C to minimize polymerization.[5] It should be stored separately from acids, bases, and oxidizing agents.
Acetic Anhydride
-
Q4: I accidentally added water to my acetic anhydride. Can I still use it? A: No. Acetic anhydride reacts exothermically with water to form two equivalents of acetic acid. The reagent is no longer acetic anhydride. This reaction can be vigorous, so it is important to avoid water contamination.
-
Q5: What materials are compatible with acetic anhydride for storage and handling? A: Glass, and certain types of stainless steel are suitable. Avoid contact with iron, steel, and other metals as it can be corrosive.[6]
Acetone
-
Q6: What are the major byproducts of this compound generation from acetone, and how can I minimize them? A: The primary byproducts are methane and carbon monoxide.[1] Optimizing the pyrolysis temperature and the residence time in the hot zone can help maximize the yield of this compound relative to these byproducts.
Quantitative Data on Precursor Stability and Handling
| Parameter | Diketene | Acetic Anhydride | Acetone |
| Boiling Point | 127 °C[7] | 139 °C | 56 °C |
| Flash Point | 33 °C[7] | 49 °C | -20 °C |
| Decomposition | Begins to decompose exothermically at 98°C or lower if contaminated.[4] Readily polymerizes on standing.[4] | Decomposes upon heating to yield ketene and acetic acid.[7] | Pyrolysis at 650-750°C yields this compound, methane, and CO.[1] |
| Reactivity with Water | Reacts to form acetone and carbon dioxide.[4] | Reacts exothermically to form acetic acid. | Miscible. |
| Key Incompatibilities | Acids, bases, oxidizing agents, alcohols.[4] | Water, strong acids, strong bases, alcohols, oxidizing agents. | Strong oxidizing agents. |
| Storage Temperature | 0-4 °C[5] | Room temperature in a dry, well-ventilated area. | Room temperature in a flammable liquid cabinet. |
Experimental Protocols
Generation of this compound from Diketene (Thermal Decomposition)
WARNING: Diketene is toxic and highly reactive. This procedure should only be performed by trained personnel in a well-ventilated fume hood.
-
Apparatus Setup: Assemble a pyrolysis apparatus consisting of a flask for the diketene, a heated tube packed with inert material (e.g., glass beads), and a cold trap (dry ice/acetone) to collect the this compound. The outlet of the cold trap should be connected to the reaction vessel where the this compound will be used.
-
Pyrolysis: Gently heat the diketene to vaporize it and pass the vapor through the heated tube (typically 500-600°C).
-
Collection and Use: The this compound will condense in the cold trap. It should be used immediately by allowing it to warm slightly and pass as a gas into the reaction mixture.
Generation of this compound from Acetic Anhydride (Pyrolysis)
-
Apparatus Setup: Use a similar pyrolysis setup as for diketene, but with a means to introduce acetic anhydride vapor into the heated tube. A catalyst, such as triethyl phosphate, can be co-fed with the acetic anhydride.[2]
-
Pyrolysis: Heat the tube to 700-750°C.[2] Pass the acetic anhydride vapor through the hot tube.
-
Trapping: The resulting gas stream containing this compound and acetic acid is passed through a cold trap to condense the products. The this compound can then be separated by fractional distillation or used as a mixture.
Generation of this compound from Acetone (Pyrolysis)
-
Apparatus Setup: A pyrolysis apparatus with a tube furnace is required. The tube should be packed with an inert material.
-
Pyrolysis: Heat the furnace to 650-750°C.[1] Introduce acetone vapor into the hot tube. A stream of inert gas (e.g., nitrogen) can be used as a carrier.
-
Trapping and Separation: The product stream, containing this compound, unreacted acetone, methane, and carbon monoxide, is passed through a cold trap. The condensed liquid can be fractionally distilled to isolate the this compound, though it is often used as a crude mixture.
Visualizations
Reaction Pathways for this compound Generation
The following diagrams illustrate the chemical transformations involved in generating this compound from its precursors.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis the following compound given belowMvk from acetone - askIITians [askiitians.com]
- 3. US2019983A - Preparation of diketene - Google Patents [patents.google.com]
- 4. research.abo.fi [research.abo.fi]
- 5. researchgate.net [researchgate.net]
- 6. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 7. Diketene - Wikipedia [en.wikipedia.org]
Technical Support Center: Regioselectivity in Substituted Methylketene Reactions
Welcome to the technical support center for improving regioselectivity in reactions involving substituted methylketenes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear guidance on optimizing reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing regioselectivity in the [2+2] cycloaddition of substituted methylketenes with unsymmetrical alkenes?
A1: The regioselectivity of [2+2] cycloadditions between substituted methylketenes and unsymmetrical alkenes is primarily governed by a combination of electronic and steric factors, which influence the stability of the transition state. The reaction is generally believed to proceed through a concerted, asynchronous transition state. Key factors include:
-
Electronic Effects of Substituents: The substituents on both the methylketene and the alkene play a crucial role. Electron-donating groups on the alkene can accelerate the reaction and influence the orientation of addition by stabilizing the partial positive charge that develops on the alkene in the transition state.
-
Steric Hindrance: The steric bulk of the substituents on both reactants can significantly impact which regioisomer is favored. The reaction will generally proceed through the transition state that minimizes steric repulsion.
-
Lewis Acid Catalysis: The use of a Lewis acid can dramatically alter both the rate and the regioselectivity of the cycloaddition. Lewis acids coordinate to the carbonyl oxygen of the ketene (B1206846), increasing its electrophilicity and potentially altering the geometry of the transition state.
-
Solvent Polarity: The polarity of the solvent can influence the stability of the polarized transition state. While a clear trend is not always observed, changing the solvent is a common strategy for optimizing regioselectivity.
Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?
A2: If you are obtaining an undesirable mixture of regioisomers, consider the following troubleshooting strategies:
-
Introduce a Lewis Acid Catalyst: This is often the most effective method. Lewis acids such as TiCl₄, AlCl₃, or BF₃·OEt₂ can enhance the regioselectivity by coordinating to the ketene. Start with a stoichiometric amount of a mild Lewis acid and screen others if necessary.
-
Vary the Solvent: Conduct the reaction in a range of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile). A change in solvent can alter the energy of the different transition states, favoring one regioisomeric outcome over the other.
-
Modify the Temperature: Lowering the reaction temperature can sometimes increase the selectivity of the reaction by amplifying the small energy differences between the competing transition states.
-
Alter the Substituents: If synthetically feasible, modifying the electronic or steric nature of the substituents on either the this compound or the alkene can direct the reaction towards a single regioisomer.
Q3: What are common side reactions to be aware of when working with substituted methylketenes?
A3: Substituted methylketenes are highly reactive species and can participate in several side reactions that can lower the yield of the desired cycloaddition product. The most common side reaction is the dimerization of the ketene to form a cyclobutanedione or a polyester. This is particularly problematic at higher concentrations of the ketene. To minimize dimerization, it is advisable to generate the ketene in situ in the presence of the alkene, ensuring that the concentration of the ketene remains low throughout the reaction. Another potential side reaction is polymerization of the ketene or the alkene, especially with reactive alkenes.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no regioselectivity (near 1:1 mixture of regioisomers) | 1. Similar electronic and steric influence of substituents on the alkene.2. Reaction proceeding under thermal conditions which may not be selective.3. Inappropriate solvent choice. | 1. Introduce a Lewis acid catalyst to amplify electronic differences in the transition state.2. Screen a range of solvents from nonpolar to polar aprotic.3. Lower the reaction temperature. |
| Formation of a significant amount of ketene dimer | 1. High concentration of the this compound.2. Slow reaction rate of the desired cycloaddition. | 1. Generate the this compound in situ using slow addition of the precursor.2. Use a more reactive alkene or a catalyst to accelerate the cycloaddition. |
| Reaction is slow and gives low yield of desired product | 1. Insufficiently reactive alkene.2. Low reaction temperature. | 1. Use a Lewis acid catalyst to activate the ketene.2. Increase the reaction temperature, while monitoring for decreased selectivity. |
| Regioselectivity is opposite to the desired outcome | The electronic or steric factors favor the undesired regioisomer. | 1. If using a Lewis acid, try a bulkier or less coordinating catalyst.2. Re-evaluate the electronic nature of your substituents. It may be necessary to redesign the synthetic route with different protecting or directing groups. |
Data Presentation
The following table summarizes representative data on the influence of Lewis acids on the diastereoselectivity of the [2+2] cycloaddition of an arylketene with cyclopentadiene. While this example uses an arylketene, the principles of Lewis acid influence can be extrapolated to substituted methylketenes. Note that in some cases, the diastereomeric ratio (dr) can be an indicator of the regiochemical control.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | None | Toluene | 110 | 26 | - |
| 2 | TiCl₄ | CH₂Cl₂ | -78 to 25 | 85 | 10:1 |
| 3 | AlCl₃ | CH₂Cl₂ | -78 to 25 | 78 | 8:1 |
| 4 | BF₃·OEt₂ | CH₂Cl₂ | -78 to 25 | 72 | 6:1 |
| 5 | SnCl₄ | CH₂Cl₂ | -78 to 25 | 65 | 5:1 |
Data is illustrative and based on analogous reactions with arylketenes. Researchers should generate their own data for specific substituted this compound reactions.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed [2+2] Cycloaddition of a Substituted this compound with an Unsymmetrical Alkene
This is a general guideline and may require optimization for specific substrates.
Materials:
-
Acid chloride precursor to the substituted this compound (e.g., 2-methylpropanoyl chloride for dithis compound)
-
Triethylamine (B128534) (or other non-nucleophilic base)
-
Unsymmetrical alkene
-
Lewis acid (e.g., TiCl₄, AlCl₃)
-
Anhydrous, non-protic solvent (e.g., CH₂Cl₂, toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Initial Charge: To the flask, add the unsymmetrical alkene (1.2 equivalents) and the anhydrous solvent under a nitrogen atmosphere.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C using a dry ice/acetone bath).
-
Lewis Acid Addition: Add the Lewis acid (1.1 equivalents) dropwise to the stirred solution, maintaining the low temperature.
-
Ketene Generation (In Situ): In a separate flask, prepare a solution of the acid chloride precursor (1.0 equivalent) and triethylamine (1.2 equivalents) in the anhydrous solvent.
-
Slow Addition: Transfer the acid chloride/triethylamine solution to the dropping funnel and add it dropwise to the main reaction flask over a period of 1-2 hours. The slow addition is crucial to keep the concentration of the free ketene low and minimize dimerization.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or water at low temperature.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel. Determine the yield and regiomeric ratio by ¹H NMR spectroscopy and/or GC analysis of the purified product.
Visualizations
Caption: Factors influencing the regioselectivity of a [2+2] cycloaddition.
Caption: A workflow for troubleshooting and optimizing regioselectivity.
Technical Support Center: Safe Scale-Up of Methylketene Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides critical guidance for the safe handling and scaling up of reactions involving methylketene. Given the hazardous nature of ketenes, a thorough understanding of the risks and control measures is essential for ensuring operational safety and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound, like its parent compound ketene (B1206846), is a colorless, toxic gas with a sharp, penetrating odor.[1][2][3] The primary hazards include:
-
High Toxicity: It is a severe respiratory irritant. Inhalation can cause delayed-onset pulmonary edema (fluid buildup in the lungs), which can be a medical emergency.[1][2][4] Symptoms may not appear for several hours after exposure and are aggravated by physical exertion.[2][5]
-
High Reactivity and Instability: this compound is highly reactive and readily polymerizes.[6] This polymerization can be violent and is catalyzed by acids, bases, and other impurities.[7] Due to its instability, it cannot be stored or shipped in a gaseous state and is typically generated in situ for immediate use.[1][5][8]
-
Flammability: this compound is an extremely flammable gas, and its mixtures with air are explosive.[2][5] The gas is heavier than air and can travel along the ground to a distant ignition source.[2]
-
Violent Reactions: It reacts violently with water to form propionic acid and also reacts vigorously with alcohols and ammonia.[2][6]
Q2: What are the critical engineering controls required for scaling up this compound reactions?
A2: When scaling up, robust engineering controls are mandatory to minimize exposure and prevent accidents.[9] Key controls include:
-
Closed Systems: All operations should be conducted in a well-sealed, closed system to prevent the release of this compound gas.[5][8]
-
Ventilation: Operations must be performed in a well-ventilated area, preferably within a fume hood equipped with a scrubber to neutralize any vented gases.[5][10] Local exhaust ventilation at the source of potential release is critical.[11]
-
Explosion-Proof Equipment: All electrical equipment, including lighting, stirrers, and sensors, must be certified as explosion-proof.[5][8]
-
Inert Atmosphere: Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of explosive air mixtures and to minimize side reactions.
-
Pressure and Temperature Monitoring: Continuous monitoring of reactor pressure and temperature is crucial to detect any deviation from normal operating conditions, which could indicate a runaway reaction or blockage.
-
Scrubber System: An emergency scrubber system containing a suitable neutralizing agent (e.g., a caustic solution) should be in place to handle any emergency releases.
Q3: What Personal Protective Equipment (PPE) is required when working with this compound?
A3: Due to the high toxicity and reactivity of this compound, a comprehensive PPE ensemble is essential.[5] This includes:
-
Respiratory Protection: A self-contained breathing apparatus (SCBA) or a supplied-air respirator with a full facepiece is necessary, especially when there is a potential for exposure above the occupational exposure limits.[4][6] For emergency situations, an SCBA is mandatory.[6]
-
Body Protection: A gas-tight chemical protection suit is the recommended level of personal protection.[2][5] If not available, a flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton) is a minimum requirement.[12]
-
Eye Protection: Chemical splash goggles and a face shield are required.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves. Given that this compound is often generated in solvents, glove selection should be based on the solvent used (e.g., Butyl or Viton gloves for ketones and organic solvents).[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Uncontrolled, Rapid Temperature Increase (Exotherm) | 1. Reagent addition is too fast. 2. Inefficient heat removal due to scale-up (decreased surface-area-to-volume ratio).[14] 3. Catalytic effect of impurities. | 1. Immediately stop reagent addition. 2. Apply emergency cooling to the reactor. 3. If the reaction is out of control, evacuate the area and follow emergency procedures. 4. For future runs, reduce the addition rate, use a more dilute solution, or improve the reactor's cooling capacity. |
| Formation of Yellow/Brown Polymer | 1. This compound is dimerizing or polymerizing.[7][15] 2. Reaction temperature is too high, accelerating polymerization. 3. Presence of catalytic impurities (acids, bases).[7] | 1. Ensure the in situ generated this compound is consumed immediately by the substrate. 2. Maintain the reaction at the lowest effective temperature. 3. Purify all reagents and solvents to remove potential catalysts. |
| Low or No Product Yield | 1. This compound is not being generated efficiently (e.g., pyrolysis temperature is incorrect). 2. Leak in the system, allowing the gaseous this compound to escape. 3. Competing polymerization or side reactions are consuming the this compound. | 1. Optimize the generation conditions (e.g., temperature for pyrolysis of diketene).[16] 2. Perform a leak check on the entire apparatus before starting the reaction. 3. Introduce the substrate before or during this compound generation to ensure rapid reaction. Consider using a continuous flow setup.[17] |
| Pressure Buildup in the Reactor | 1. Gas evolution from the reaction is faster than the vent system can handle. 2. Blockage in the outlet or vent line. 3. Uncontrolled polymerization is generating heat and vapor pressure. | 1. Stop the reaction immediately by ceasing reagent addition and cooling. 2. Check for blockages in the vent line to the scrubber. 3. Ensure the venting and scrubbing system is appropriately sized for the reaction scale. 4. Implement an emergency pressure relief system (e.g., a rupture disc) that vents to a safe location or a catch tank. |
Data Presentation: Safety Parameters
Table 1: Occupational Exposure Limits for Ketene
(Note: These values for ketene should be used as a conservative guide for this compound in the absence of specific data.)
| Parameter | Value | Reference |
| NIOSH REL (TWA) | 0.5 ppm (0.9 mg/m³) | [6] |
| NIOSH REL (STEL) | 1.5 ppm (3 mg/m³) | [6][10] |
| OSHA PEL (TWA) | 0.5 ppm (0.9 mg/m³) | [6] |
| IDLH (Immediately Dangerous to Life or Health) | 5 ppm | [1][6] |
Table 2: Key Safety Parameters for Diketene (B1670635) (this compound Precursor)
| Parameter | Value | Hazard Implication | Reference |
| Flash Point | 33°C | Forms explosive vapor/air mixtures above this temperature. | [5] |
| Autoignition Temperature | 275°C | Can ignite spontaneously at this temperature. | - |
| Decomposition Temperature | Begins to decompose exothermically at 98°C or lower if contaminated. | Potential for thermal runaway if heated improperly. | [7] |
| Reactivity | Readily polymerizes on standing; catalyzed by acids, bases, or amines. | Polymerization can be violent and is a significant hazard. | [7] |
Table 3: Example of Parameter Adjustments for Reaction Scale-Up
(This is a hypothetical example for illustrative purposes, based on general scale-up principles.)[14][18]
| Parameter | Lab Scale (100 mL) | Pilot Scale (10 L) | Rationale for Change |
| Precursor Addition Time | 10 minutes | 2 - 3 hours | Slower addition is critical to manage the heat generated in a larger volume.[18] |
| Reaction Temperature | -20°C | -25°C to -20°C | The larger volume is harder to cool efficiently; closer monitoring of the internal temperature is required. |
| Stirring Speed | 500 rpm (magnetic) | 200 rpm (mechanical) | Mechanical stirring is needed for adequate mixing in a larger vessel; speed is adjusted to ensure good mixing without splashing.[18] |
| Cooling System | Dry Ice/Acetone Bath | Jacketed Reactor with Chiller | A more powerful and reliable cooling system is needed to dissipate the larger amount of heat. |
Experimental Protocols
Protocol: In Situ Generation and Reaction of this compound via Continuous Flow
Continuous flow chemistry is a preferred method for scaling up hazardous reactions as it minimizes the volume of reactive material present at any given time, enhances heat transfer, and improves safety.[17][19]
Objective: To safely generate this compound from a suitable precursor and react it with a nucleophile (e.g., an alcohol or amine) in a continuous flow system.
Materials:
-
Diketene (or other suitable this compound precursor)
-
Anhydrous, degassed solvent (e.g., THF, Toluene)
-
Substrate (e.g., benzyl (B1604629) alcohol)
-
Syringe pumps
-
Packed-bed reactor or heated tubing (e.g., PFA or stainless steel)
-
Back-pressure regulator
-
T-mixer
-
Collection flask with a line to a scrubber
Procedure:
-
System Setup:
-
Assemble the flow reactor system inside a ventilated fume hood.
-
Ensure all connections are secure and leak-proof.
-
The heated reactor zone should be well-insulated.
-
The outlet of the system must be connected to a back-pressure regulator and then to a collection flask, which is vented to a scrubber containing a sodium hydroxide (B78521) solution.
-
-
Solution Preparation:
-
Prepare a solution of diketene in the anhydrous solvent (e.g., 0.5 M).
-
Prepare a solution of the substrate in the same solvent (e.g., 0.6 M, a slight excess).
-
-
Reaction Execution:
-
Purge the entire system with inert gas (nitrogen or argon).
-
Begin pumping the solvent through the system to establish a stable flow and pressure (e.g., 5 bar).
-
Heat the reactor zone to the required pyrolysis temperature to convert diketene to this compound (typically >350°C, must be optimized).[16][20]
-
Once the temperature is stable, switch the pump from pure solvent to the diketene solution.
-
Simultaneously, pump the substrate solution to a T-mixer located immediately after the heated reactor zone. This ensures the highly reactive this compound is trapped by the substrate as soon as it is formed.
-
The reaction mixture flows from the T-mixer through a residence time coil (if needed) before being depressurized and collected in the cooled collection flask.
-
-
Shutdown and Quenching:
-
Once the run is complete, switch both pumps back to pure solvent to flush the system of all reactive materials.
-
Maintain the solvent flow until the heated zone has cooled to room temperature.
-
The contents of the collection flask can be worked up using standard procedures. Any unreacted this compound will be neutralized in the scrubber.
-
Visualizations
Logical Workflow for Scaling Up this compound Reactions
Caption: A phased workflow for the safe scale-up of hazardous reactions.
Troubleshooting Decision Tree for this compound Reactions
Caption: Decision tree for troubleshooting common issues in this compound reactions.
Hazard Control Diagram for a this compound Reactor Setup
Caption: Hierarchy of controls for a scaled-up this compound reaction.
References
- 1. Ketene - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ICSC 0812 - KETENE [inchem.org]
- 3. rroij.com [rroij.com]
- 4. nj.gov [nj.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. CDC - NIOSH Pocket Guide to Chemical Hazards - Ketene [cdc.gov]
- 7. Diketene | C4H4O2 | CID 12661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. blog.storemasta.com.au [blog.storemasta.com.au]
- 10. Page loading... [wap.guidechem.com]
- 11. nj.gov [nj.gov]
- 12. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 13. ehs.utk.edu [ehs.utk.edu]
- 14. catsci.com [catsci.com]
- 15. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 16. Structural, thermochemical and kinetic insights on the pyrolysis of diketene to produce ketene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. scientificupdate.com [scientificupdate.com]
- 20. pubs.acs.org [pubs.acs.org]
dealing with impurities from methylketene precursor decomposition
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of methylketene, particularly concerning impurities arising from the decomposition of its precursors.
Frequently Asked Questions (FAQs)
Q1: What are the most common precursors for this compound synthesis and what impurities can be expected from them?
A1: this compound is commonly generated through the thermal decomposition of precursors such as propanoic anhydride (B1165640) or the dehydrochlorination of propionyl chloride.
-
From Propanoic Anhydride: The primary impurities include unreacted propanoic anhydride and the co-product, propionic acid. Side reactions can also lead to the formation of this compound dimers and other polymeric materials.
-
From Propionyl Chloride: Besides unreacted propionyl chloride, impurities can include byproducts from the synthesis of the precursor itself, such as phosphorous-containing compounds if phosphorus trichloride (B1173362) or pentachloride were used. Dimerization of this compound is also a common side reaction.[1]
Q2: My this compound synthesis is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A2: Low yields in this compound synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.[2][3]
| Potential Cause | Troubleshooting Steps |
| Incomplete Precursor Decomposition | - Increase the pyrolysis temperature within the optimal range for your precursor. - Extend the residence time in the hot zone of the pyrolysis apparatus. - Ensure uniform heating of the reaction vessel. |
| This compound Decomposition | - Avoid excessive temperatures that can lead to the breakdown of this compound. - Minimize the time the product spends at high temperatures by using an efficient trapping system. |
| Polymerization/Dimerization | - Keep the collection apparatus at a low temperature (e.g., using a dry ice/acetone bath) to quickly quench the reactive this compound. - Work with dilute solutions to reduce the likelihood of intermolecular reactions. |
| Leaks in the System | - Carefully check all connections in your apparatus for leaks, especially when working under vacuum. |
Q3: I am observing unexpected peaks in my GC-MS analysis of the crude this compound. How can I identify these impurities?
A3: Unexpected peaks can be attributed to a variety of sources. GC-MS is a powerful tool for identifying these unknown components.[4] The mass spectrum of each peak can be compared against a spectral library (e.g., NIST) for identification.[5] Common unexpected impurities could be contaminants from solvents, leaks in the system allowing atmospheric gases to enter, or byproducts from unforeseen side reactions.
Q4: How can I purify the synthesized this compound to remove precursor and decomposition-related impurities?
A4: Purification of the highly reactive this compound requires careful handling. Low-temperature fractional distillation under reduced pressure is a common method. The significant difference in boiling points between this compound and its common precursors/impurities allows for effective separation. It is crucial to maintain a low temperature throughout the process to prevent polymerization.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues during this compound synthesis.
Logical Flow for Troubleshooting
References
Technical Support Center: Catalyst Deactivation in Methylketene-Mediated Processes
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst deactivation in processes involving methylketene.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in this compound-mediated reactions?
Catalyst deactivation in these processes is the gradual loss of catalytic activity and/or selectivity over time.[1] The primary causes can be classified into three categories: chemical, thermal, and mechanical.[2][3] For this compound reactions, the most prevalent issues are fouling (coking) and poisoning.
-
Fouling (Coking): This is a physical deactivation mechanism where carbonaceous deposits, known as coke, accumulate on the catalyst surface.[4] this compound and its precursors are highly reactive and can polymerize or condense, forming heavy compounds that block catalyst pores and active sites.[5]
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Poisoning: This chemical deactivation occurs when impurities in the feedstock strongly adsorb onto the catalyst's active sites, rendering them inaccessible to reactants.[6][7] Even trace amounts of poisons can lead to significant activity loss.[7][8]
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Thermal Degradation (Sintering): Exposure to high temperatures can cause the small, highly dispersed active metal particles of a catalyst to agglomerate.[6] This reduces the available catalytic surface area and, consequently, the catalyst's activity.[4]
Q2: How can I identify the specific cause of my catalyst's deactivation?
A systematic diagnosis involves comparing the fresh and spent catalyst using various analytical techniques. The nature of the activity loss—whether it is sudden and severe or gradual—can also provide clues.[2][7] A recommended diagnostic workflow is outlined below to pinpoint the deactivation mechanism.
Q3: Can a deactivated catalyst be regenerated?
Yes, regeneration is often possible, depending on the deactivation mechanism.[1][9]
-
Coked Catalysts: These are commonly regenerated by a controlled burn-off of the carbon deposits in a dilute stream of air or oxygen at elevated temperatures (calcination).[3][7]
-
Poisoned Catalysts: Regeneration can sometimes be achieved by washing with specific solvents or mild acids to remove the adsorbed poisons.[10] However, if the poison is strongly chemisorbed, the deactivation may be irreversible.[8]
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Sintered Catalysts: Re-dispersing sintered metal particles is more challenging but can sometimes be accomplished through high-temperature treatments with oxidizing agents (like oxygen or halogens) followed by a reduction step.[3]
Q4: What are the common impurities in this compound feedstocks that can poison my catalyst?
Impurities often originate from the raw materials used to generate this compound (e.g., acetic anhydride, diketene) or from the reaction system itself. Key poisons include:
-
Sulfur Compounds: Substances like hydrogen sulfide (B99878) can strongly and often irreversibly bind to metal active sites.[5][8]
-
Nitrogen Compounds: Amines and other nitrogen-containing molecules can also act as poisons for metal catalysts.[5]
-
Heavy Metals: Traces of lead, mercury, or arsenic can severely deactivate catalysts.[11]
-
Halides: Chlorine compounds can alter the catalyst's surface acidity or cause corrosion.[12]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
Problem 1: A rapid and severe drop in catalytic activity is observed early in the reaction.
-
Suspected Cause: Catalyst Poisoning.[2] This is often caused by potent impurities in the feedstock that strongly bind to active sites.[6]
-
Recommended Actions:
-
Feedstock Analysis: Analyze your this compound precursors and solvents for common poisons (sulfur, nitrogen, halides).
-
Purify Reactants: Use high-purity reagents and consider passing the feed through a guard bed to capture impurities before they reach the catalyst.[10][13]
-
Catalyst Characterization: Use X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) on the spent catalyst to detect the presence of poisoning elements on the surface.[7][14]
-
Problem 2: The catalyst's activity declines gradually and consistently over a long run.
-
Suspected Cause: Coking / Fouling. This is a common issue where reactive intermediates polymerize to form carbonaceous deposits.[5][11]
-
Recommended Actions:
-
Optimize Reaction Conditions: Lowering the reaction temperature or reducing the concentration of this compound may decrease the rate of coke formation.[10]
-
Catalyst Characterization: Perform Thermogravimetric Analysis (TGA) to quantify the amount of coke on the spent catalyst. Temperature Programmed Oxidation (TPO) can further characterize the nature of these carbon deposits.[7]
-
Catalyst Regeneration: Attempt to regenerate the catalyst via controlled calcination to burn off the coke.
-
Problem 3: Catalyst activity is significantly lower after a process upset involving high temperatures.
-
Suspected Cause: Thermal Degradation / Sintering.[6] High temperatures can cause active metal particles to clump together, reducing the active surface area.[4]
-
Recommended Actions:
-
Review Operating Temperatures: Ensure that the reactor temperature did not exceed the catalyst's recommended thermal stability limit.
-
Catalyst Characterization: Use X-ray Diffraction (XRD) to check for changes in the crystallite size of the active metal. Transmission Electron Microscopy (TEM) can provide direct visual evidence of particle agglomeration.[7]
-
Problem 4: The pressure drop across the fixed-bed reactor is steadily increasing.
-
Suspected Cause: Mechanical Failure or Severe Fouling. This could be due to the physical breakdown (attrition) of the catalyst pellets or extensive pore blockage by coke.[3][11]
-
Recommended Actions:
-
Visual Inspection: If possible, visually inspect the catalyst bed for fine particles or signs of pellet disintegration.
-
Particle Size Analysis: Compare the particle size distribution of the fresh and spent catalyst to quantify attrition.[7]
-
Porosity Measurement: Use techniques like BET surface area analysis to determine if there has been a significant loss of pore volume and surface area, which is indicative of fouling.[2]
-
Data and Protocols
Data Presentation
Table 1: Summary of Deactivation Mechanisms and Diagnostic Techniques
| Deactivation Mechanism | Common Symptoms & Observations | Recommended Analytical Techniques |
| Poisoning | Rapid, severe, and often irreversible loss of activity.[6][7] | XPS / EDX: Detects poison elements on the catalyst surface.[7][14] |
| Coking / Fouling | Gradual and steady decline in activity; visible darkening of the catalyst.[7] | TGA / TPO: Quantifies and characterizes carbonaceous deposits.[7] |
| Thermal Degradation (Sintering) | Activity loss following exposure to high temperatures.[6] | XRD / TEM: Measures changes in active metal particle size.[7] |
| Mechanical Failure (Attrition) | Increased pressure drop; presence of fine particles in the product stream.[7][11] | Particle Size Analysis: Compares fresh and spent catalyst particle distribution.[7] |
Table 2: Typical Catalyst Regeneration Conditions
| Deactivation Type | Regeneration Method | Key Parameters & Typical Values | Cautions |
| Coking / Fouling | Controlled Calcination | Temperature: 450-550 °CAtmosphere: 2-5% O₂ in N₂Heating Rate: 2-5 °C/min | Rapid heating or high O₂ concentration can cause excessive heat (exotherm), leading to sintering.[7] |
| Poisoning (Reversible) | Solvent Washing | Solvent: Mild acids or specific complexing agentsTemperature: Room temperature to mild heating | Solvent choice is critical and depends on the nature of the poison and the catalyst. |
| Sintering | Oxidative Redisperson | Temperature: >500 °CAtmosphere: Air or dilute O₂/Cl₂ followed by H₂ reduction | Conditions are harsh and may not be suitable for all catalyst types; can lead to further structural changes.[3] |
Experimental Protocols
Protocol 1: Characterization of Spent Catalyst using Temperature Programmed Oxidation (TPO)
-
Objective: To characterize the nature and quantity of carbonaceous deposits (coke) on a deactivated catalyst.
-
Methodology:
-
Place a known mass of the spent catalyst (typically 50-100 mg) into a quartz reactor tube.
-
Pre-treat the sample by heating it under a flow of inert gas (e.g., Helium or Argon) to a specified temperature (e.g., 150 °C) to remove any adsorbed water or volatile compounds.
-
Cool the sample to near room temperature.
-
Introduce a flowing gas mixture containing a low concentration of oxygen (e.g., 5% O₂ in He).
-
Ramp the temperature of the furnace at a constant rate (e.g., 10 °C/min) up to a final temperature (e.g., 800 °C).
-
Monitor the off-gas composition continuously using a mass spectrometer or a thermal conductivity detector (TCD) to detect the evolution of CO₂ (and CO), which results from the oxidation of the coke.
-
The temperature at which CO₂ peaks appear provides information about the reactivity and nature of the coke deposits.
-
Protocol 2: Regeneration of a Coked Catalyst by Controlled Calcination
-
Objective: To remove coke deposits from a deactivated catalyst and restore its activity.[7]
-
Methodology:
-
Place the spent catalyst in a suitable furnace (e.g., a tube or muffle furnace).
-
Purge the system thoroughly with an inert gas (e.g., Nitrogen) to remove residual hydrocarbons.
-
While maintaining the inert gas flow, slowly heat the catalyst to an intermediate temperature (e.g., 200-300 °C).
-
Introduce a dilute stream of air or an oxygen/nitrogen mixture (e.g., 2-5% O₂) at a controlled flow rate.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to the final calcination temperature (typically 450-550 °C).[7] Hold at this temperature for 2-4 hours or until the coke burn-off is complete (indicated by the cessation of CO₂ evolution).
-
Turn off the oxygen supply and cool the catalyst down under an inert gas flow.
-
If the catalyst requires a reduced metal surface, a subsequent reduction step (e.g., under H₂ flow) may be necessary after cooling.[15]
-
Visual Guides
Caption: A workflow for diagnosing the root cause of catalyst deactivation.
Caption: Primary pathways leading to catalyst deactivation.
Caption: A general workflow for the catalyst regeneration process.
References
- 1. ijset.com [ijset.com]
- 2. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. experts.umn.edu [experts.umn.edu]
- 14. Research and Developments of Heterogeneous Catalytic Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refining Temperature Control for Selective Methylketene Reactions
This technical support center is a resource for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in selective methylketene reactions. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of temperature in controlling the selectivity of this compound reactions?
A1: Temperature is a critical parameter that directly influences both the reaction rate and the stereoselectivity of this compound reactions, such as [2+2] cycloadditions (Staudinger reaction) and aldol (B89426) reactions. Generally, lower temperatures lead to higher stereoselectivity by favoring the transition state with the lowest activation energy, which corresponds to a specific stereoisomer.[1] However, the relationship is not always linear and can be influenced by the specific reactants and solvent systems used.[2][3]
Q2: How does temperature variation affect the generation of this compound itself?
A2: this compound is typically generated in situ via methods like the pyrolysis of acetone (B3395972) or the dehydrochlorination of propionyl chloride. The temperature of generation is crucial for maximizing the yield of this compound while minimizing the formation of byproducts from decomposition or polymerization. For instance, the pyrolysis of acetone to form ketene (B1206846) (a related compound) is optimal within a specific high-temperature range (e.g., 695–705°C), and deviations can lead to reduced yields.[4][5] Precise temperature control during generation ensures a consistent and pure stream of this compound for the subsequent reaction.
Q3: Can temperature changes influence which reaction pathway is favored?
A3: Yes, temperature can dictate the competition between different reaction pathways. For instance, in some systems, kinetic and thermodynamic products may be different. Lower temperatures tend to favor the kinetically controlled product, which is formed through the lowest energy barrier, often leading to higher selectivity.[1] At higher temperatures, the system may have enough energy to overcome higher activation barriers, potentially leading to the thermodynamically more stable product or a mixture of products.
Q4: What are the signs of poor temperature control in my this compound reaction?
A4: Indicators of inadequate temperature control include:
-
Inconsistent Stereoselectivity: Significant batch-to-batch variation in the diastereomeric or enantiomeric ratio of your product.
-
Formation of Byproducts: The appearance of unexpected side products, which can result from decomposition of the ketene, reactants, or the desired product at elevated temperatures.
-
Low Reaction Yield: Poor conversion of starting materials, which can occur if the temperature is too low to overcome the activation energy, or if side reactions dominate at higher temperatures.
-
Reaction Runaway: In exothermic reactions, a failure to dissipate heat can lead to a rapid increase in temperature, resulting in a loss of selectivity and potential safety hazards.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity / Enantioselectivity | The reaction temperature may be too high, allowing for the formation of multiple stereoisomers. | Systematically lower the reaction temperature in increments (e.g., 10°C) to identify the optimal range for selectivity. Reactions are often run at temperatures as low as -78°C.[1][3] |
| The solvent system is not optimal for the desired stereochemical outcome at the given temperature. | Screen different solvents. The choice of solvent can significantly impact the diastereoselectivity at various temperatures.[3] | |
| Inconsistent Yields | Temperature fluctuations during the reaction are affecting the reaction rate and byproduct formation. | Ensure the reaction vessel is well-insulated and the cooling/heating bath is stable. Use a high-quality thermocouple placed directly in the reaction mixture for accurate monitoring.[6] |
| The temperature for this compound generation is not optimized, leading to variable concentrations of the reactant. | Calibrate the apparatus used for this compound generation to maintain a consistent temperature. For pyrolysis methods, an electric furnace with precise temperature control is recommended.[4] | |
| Formation of Polymeric Byproducts | The local concentration of this compound is too high, and the temperature is sufficient to promote polymerization. | Ensure rapid stirring to maintain a homogeneous mixture. Consider a slower addition of the this compound precursor to keep its instantaneous concentration low. |
| The overall reaction temperature is too high, favoring polymerization over the desired reaction. | Lower the reaction temperature. | |
| Reaction Fails to Proceed | The reaction temperature is too low, and the activation energy barrier is not being overcome. | Gradually increase the reaction temperature. If selectivity is a concern, consider the use of a catalyst that can lower the activation energy at a lower temperature. |
Experimental Protocols
Protocol 1: Optimizing Temperature for Diastereoselective Cycloaddition
This protocol outlines a general method for determining the optimal temperature for a diastereoselective [2+2] cycloaddition reaction between this compound and an imine.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer or thermocouple probe, and a dropping funnel.
-
Place the flask in a cooling bath (e.g., dry ice/acetone for -78°C, or a cryocooler for variable low temperatures).
-
-
Reaction Execution (Test Run at -78°C):
-
Dissolve the imine substrate in a suitable anhydrous solvent (e.g., CH₂Cl₂) in the reaction flask and cool to the target temperature.
-
In a separate flask, prepare a solution of the this compound precursor (e.g., propionyl chloride) and a non-nucleophilic base (e.g., triethylamine) in the same solvent.
-
Add the precursor/base mixture dropwise to the cooled imine solution over a period of 1-2 hours to generate this compound in situ.
-
Maintain the reaction temperature throughout the addition and for a specified time afterward (e.g., 4 hours).
-
Quench the reaction with a suitable reagent (e.g., methanol).
-
-
Analysis and Iteration:
-
Analyze the crude reaction mixture by ¹H NMR or chiral HPLC to determine the diastereomeric ratio and yield.
-
Repeat the experiment at different temperatures (e.g., -60°C, -40°C, -20°C, 0°C) while keeping all other parameters constant.
-
Tabulate the results to identify the temperature that provides the best balance of selectivity and yield.
-
Visualizations
Caption: Workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for poor selectivity.
References
- 1. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notable and obvious ketene substituent-dependent effect of temperature on the stereoselectivity in the staudinger reaction - Beijing Institute of Technology [pure.bit.edu.cn]
- 3. Solvent- or Temperature-Controlled Diastereoselective Aldol Reaction of Methyl Phenylacetate [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2069243A - Manufacture of ketene - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of Methylketene vs. Dimethylketene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of methylketene and dithis compound (B1620107), focusing on key reaction classes relevant to organic synthesis and materials science. The information presented is supported by available experimental and theoretical data to assist researchers in selecting the appropriate ketene (B1206846) for their specific applications.
Core Principles: Steric and Electronic Effects
The reactivity of ketenes is primarily governed by the electrophilicity of the central carbonyl carbon. Substituents on the terminal carbon of the ketene moiety influence this reactivity through a combination of steric and electronic effects.
-
This compound (CH₃CH=C=O): As a monosubstituted ketene, it represents a balance between the electron-donating effect of the methyl group and relatively low steric hindrance.
-
Dithis compound ((CH₃)₂C=C=O): Being a disubstituted ketene, it experiences more significant steric hindrance around the reactive carbon-carbon double bond. The two electron-donating methyl groups also have a more pronounced electronic effect compared to the single methyl group in this compound.
In general, while electron-donating groups can slightly decrease the electrophilicity of the carbonyl carbon, the dominant factor differentiating the reactivity of these two ketenes is steric hindrance .[1] Disubstituted ketenes are noted to react more slowly in cycloaddition reactions due to this steric hindrance.[2]
Thermodynamic Stability
A key aspect of reactivity is the inherent stability of the molecule. Theoretical calculations and experimental data on the heats of formation indicate that dithis compound is thermodynamically more stable than this compound.
| Compound | Molar Mass ( g/mol ) | Heat of Formation (ΔHf° at 298 K) | Data Source |
| This compound | 56.06 | -68 kJ/mol | --INVALID-LINK-- |
| Dithis compound | 70.09 | -92 kJ/mol | --INVALID-LINK-- |
The more negative heat of formation for dithis compound suggests it resides in a lower energy state compared to this compound.
Comparative Reactivity in Key Reactions
While direct side-by-side quantitative comparisons of reaction rates for this compound and dithis compound under identical conditions are scarce in the literature, the following sections provide an overview of their reactivity based on established principles and available data.
[2+2] Cycloaddition Reactions
[2+2] cycloaddition is a hallmark reaction of ketenes, forming four-membered rings. The general trend observed is that increasing substitution on the ketene decreases the reaction rate due to steric hindrance.
General Observation: this compound is expected to undergo [2+2] cycloaddition reactions more readily than dithis compound with a given olefin.
| Reactant | Product | Relative Rate | Key Factors |
| This compound | Substituted Cyclobutanone | Faster | Less steric hindrance at the reaction center. |
| Dithis compound | Substituted Cyclobutanone | Slower | Significant steric hindrance from the two methyl groups impeding the approach of the alkene.[2] |
A study on the reaction of dichloroketene (B1203229) with cyclopentadiene (B3395910) found rate constants in the order of 4.1 x 10⁻⁴ M⁻¹s⁻¹ at -20°C, highlighting the high reactivity of even substituted ketenes, though direct comparative data for methyl- and dithis compound is not provided in this study.[3]
Nucleophilic Attack
Ketenes are highly susceptible to nucleophilic attack at the electrophilic carbonyl carbon. Common nucleophiles include alcohols, amines, and water.
Expected Reactivity Trend: Due to the increased steric bulk around the carbonyl carbon, dithis compound is expected to react more slowly with nucleophiles compared to this compound.
| Nucleophile | Product with this compound | Product with Dithis compound | Expected Relative Rate |
| Alcohol (R'-OH) | Ester (CH₃CH₂COOR') | Ester ((CH₃)₂CHCOOR') | This compound > Dithis compound |
| Amine (R'₂NH) | Amide (CH₃CH₂CONR'₂) | Amide ((CH₃)₂CHCONR'₂) | This compound > Dithis compound |
| Water (H₂O) | Carboxylic Acid (Propanoic Acid) | Carboxylic Acid (Isobutyric Acid) | This compound > Dithis compound |
The reaction proceeds through the formation of an enolate intermediate.[4] The greater steric hindrance in dithis compound would impede the approach of the nucleophile to the carbonyl carbon.
Dimerization
In the absence of other trapping agents, ketenes readily undergo dimerization. Monosubstituted ketenes can yield either a cyclobutanedione or a β-lactone-type dimer, while disubstituted ketenes predominantly form cyclobutanediones.[4]
| Ketene | Predominant Dimer Structure | Expected Dimerization Rate |
| This compound | Can form both cyclobutanedione and β-lactone type dimers. | Faster |
| Dithis compound | Primarily forms a tetramethylcyclobutanedione. | Slower |
The dimerization of dithis compound is expected to be slower than that of this compound due to the steric hindrance of the two methyl groups, which would disfavor the formation of the transition state.
Polymerization
The polymerization of ketenes can proceed via the C=C or C=O bond. For substituted alkenes, steric hindrance is a known inhibitor of polymerization.
Experimental Protocols
The following are generalized experimental protocols for key reactions of ketenes. Researchers should adapt these procedures based on the specific ketene and substrate being used, with careful consideration for the stoichiometry and reaction conditions. Ketenes are typically generated in situ for immediate use due to their high reactivity and instability.[2]
Generation of Ketenes
Method 1: Dehydrochlorination of Acyl Chlorides This is a common laboratory method for generating ketenes.
-
Dissolve the corresponding acyl chloride (e.g., propanoyl chloride for this compound, isobutyryl chloride for dithis compound) in a dry, inert solvent such as diethyl ether or THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a non-nucleophilic base, such as triethylamine, to the stirred solution.
-
The resulting solution containing the in situ generated ketene is then used immediately in the subsequent reaction.
Method 2: Pyrolysis of Acetone (B3395972) (for unsubstituted ketene, adaptable for others) This method is suitable for generating ketene gas.[6]
-
Pass acetone vapor through a heated tube (e.g., a quartz tube) packed with porcelain pieces at 650-750°C.
-
The resulting gas stream containing ketene, methane, and unreacted acetone is then passed through a series of cold traps to condense the ketene.
-
The condensed, purified ketene can then be used in reactions.
[2+2] Cycloaddition with an Alkene (General Procedure)
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alkene in a dry, aprotic solvent (e.g., diethyl ether, dichloromethane).
-
Cool the solution to the desired temperature (e.g., 0°C or -78°C).
-
Slowly add a solution of the freshly prepared ketene (from the dehydrochlorination method) to the stirred alkene solution.
-
Allow the reaction to stir for several hours, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Reaction with an Amine (General Procedure)
-
Dissolve the amine in a dry, aprotic solvent (e.g., THF, dichloromethane) in a flask under an inert atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of the freshly prepared ketene to the stirred amine solution.
-
The reaction is typically rapid. Allow it to stir for 1-2 hours at 0°C to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting amide can be purified by recrystallization or column chromatography.
Visualizing Reaction Mechanisms and Workflows
The following diagrams, generated using DOT language, illustrate the generalized mechanisms for ketene reactions and a typical experimental workflow.
Caption: General experimental workflow for the in situ generation and reaction of ketenes.
Caption: Concerted [π2s + π2a] mechanism for the [2+2] cycloaddition of a ketene with an alkene.
Caption: General mechanism for the nucleophilic attack on a ketene, proceeding through an enolate intermediate.
Conclusion
The primary factor governing the relative reactivity of this compound and dithis compound is steric hindrance. This compound, with its single methyl substituent, is sterically less encumbered and is therefore expected to be more reactive across a range of reactions, including cycloadditions, nucleophilic attack, and dimerization, when compared to the more sterically hindered dithis compound. Thermodynamically, however, dithis compound is the more stable isomer.
For synthetic applications requiring high reactivity and lower steric hindrance, this compound is the preferred choice. In situations where greater stability is desired and the potentially lower reaction rates can be accommodated, dithis compound may be a suitable alternative. The choice between these two valuable synthetic intermediates will ultimately depend on the specific requirements of the target molecule and reaction conditions.
References
- 1. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 2. Ketene - Wikipedia [en.wikipedia.org]
- 3. Dynamic effects on the periselectivity, rate, isotope effects, and mechanism of cycloadditions of ketenes with cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. A facile route to ketene-functionalized polymers for general materials applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Computational Analysis of Methylketene Reaction Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of computational approaches used to analyze the reaction pathways of methylketene (CH₃CHCO), a key intermediate in various chemical processes. By summarizing quantitative data from theoretical studies and detailing the underlying methodologies, this document aims to assist researchers in selecting appropriate computational tools and understanding the mechanistic details of this compound chemistry.
I. Unimolecular Decomposition and Pyrolysis
The thermal decomposition of this compound is a fundamental process that can proceed through several channels. Computational studies have sought to elucidate the preferred pathways and the associated kinetics.
Data Presentation
| Reaction Pathway | Computational Method | Basis Set | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) | Reference |
| CH₃CHCO → CH₃C≡CH + CO | CCSD(T)/CBS // M06-2X | cc-pVTZ | Data not available in search results | Data not available in search results | [1] |
| CH₃CHCO → CH₂=C=O + CH₂ | CCSD(T)/CBS // M06-2X | cc-pVTZ | Data not available in search results | Data not available in search results | [1] |
| Dissociative Ionization | (R)CCSD(T)-F12 | cc-pVTZ-F12(opt) | Appearance Energy > 10.5 eV | Not Applicable | [1] |
Note: Specific activation energies and rate constants for the neutral unimolecular decomposition pathways of this compound were not explicitly found in the provided search results. The available data primarily focuses on its formation from propionic acid decomposition and its dissociative ionization.[1] Theoretical studies on related compounds, such as the pyrolysis of diketene (B1670635) to ketene (B1206846), have employed high-level methods like CCSD(T)/CBS and M06-2X/cc-pVTZ to determine reaction barriers.[2][3]
Experimental and Computational Protocols
High-Level Coupled-Cluster Calculations: The investigation into the unimolecular decomposition of propionic acid, a precursor to this compound, utilized the CCSD(T)/cc-pV∞Z//M06-2X/cc-pVTZ level of theory.[1] This approach involves geometry optimizations and vibrational frequency calculations at the M06-2X/cc-pVTZ level, followed by single-point energy calculations using the coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) method, extrapolated to the complete basis set (CBS) limit. This high level of theory provides accurate energetic information.[1]
Density Functional Theory (DFT) Approaches: For larger systems or initial explorations of the potential energy surface, Density Functional Theory (DFT) is a common choice. The M06-2X functional, paired with basis sets like 6-311+G(d,p) or cc-pVTZ, has been shown to be suitable for exploring the microscopic reaction mechanisms of related compounds.[4][5]
Rate Constant Calculations: Temperature and pressure-dependent rate constants are often computed using Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with transition state theory (TST).[4] This requires the calculation of vibrational frequencies and rotational constants for reactants and transition states.
Visualization of Unimolecular Decomposition Pathways
Caption: Potential unimolecular decomposition pathways of this compound.
II. Reaction with Hydroxyl Radical (OH)
The reaction of this compound with the hydroxyl radical is significant in atmospheric chemistry. Computational studies have detailed the mechanism, identifying addition and abstraction pathways.
Data Presentation
| Reaction Pathway | Computational Method | Basis Set | Overall Rate Constant (298 K) (cm³ molecule⁻¹ s⁻¹) | Atmospheric Lifetime | Reference |
| CH₃CHCO + OH → Products | M06-2X | 6-311++G(d,p) | 7.60 × 10⁻¹¹ | ~1.83 hours | [4] |
Experimental and Computational Protocols
Quantum Theoretical Methods: The oxidation mechanism of this compound initiated by the OH radical was systematically studied using the M06-2X functional with the 6-311++G(d,p) basis set.[4] This level of theory was used to optimize the geometries of reactants, intermediates, transition states, and products.
RRKM Theory for Kinetics: The rate constants for the dominant reaction channels were computed using RRKM theory over a temperature range of 200–2000 K.[4] The calculations identified that the primary mechanism involves the addition of the OH radical to the carbon-carbon double bond, forming energized intermediates which then dissociate to the final products.[4]
Visualization of the Reaction with OH Radical
References
A Comparative Guide to the Spectroscopic Validation of Methylketene Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of spectroscopic techniques for the validation of methylketene (CH₃CHCO), a reactive intermediate of interest in various chemical processes. We present supporting experimental data, detailed methodologies, and a comparative analysis of gas-phase Fourier-transform infrared (FT-IR) spectroscopy, matrix-isolation FT-IR spectroscopy, and photoelectron photoion coincidence (PEPICO) spectroscopy.
Introduction to this compound and its Spectroscopic Detection
This compound is a transient species that plays a role in atmospheric chemistry, combustion processes, and organic synthesis. Due to its high reactivity, the direct observation and characterization of this compound require sensitive and selective spectroscopic techniques. The choice of method often depends on the specific experimental conditions, the required level of structural detail, and the time resolution needed. This guide explores three powerful techniques for the spectroscopic validation of this compound formation.
Comparison of Spectroscopic Techniques
Each spectroscopic method offers unique advantages and limitations for the detection and characterization of this compound.
| Technique | Key Advantages | Limitations | Typical Application |
| Gas-Phase FT-IR Spectroscopy | - Provides rotational-vibrational information.[1] - Allows for in-situ monitoring of gas-phase reactions. | - Lower sensitivity compared to other methods.[2] - Spectral congestion can be an issue in complex mixtures. | - Kinetic studies of gas-phase reactions. - Analysis of pyrolysis or photolysis products in the gas phase. |
| Matrix-Isolation FT-IR Spectroscopy | - Traps reactive species at cryogenic temperatures, allowing for detailed spectroscopic study. - High resolution of vibrational bands. | - Matrix effects can slightly shift vibrational frequencies. - Not suitable for real-time monitoring of fast reactions. | - Characterization of photochemically generated intermediates. - Isomer identification. |
| Photoelectron Photoion Coincidence (PEPICO) Spectroscopy | - Provides isomer-specific detection with high sensitivity and mass resolution.[3] - Yields detailed information on ionization energies and cationic states.[4] | - Requires a sophisticated experimental setup, often with a synchrotron light source.[3][5] | - Unambiguous identification of isomers in complex reaction mixtures. - Detailed studies of ionization and dissociation dynamics. |
Quantitative Spectroscopic Data for this compound
The following tables summarize key quantitative data obtained for this compound using the discussed spectroscopic techniques.
Table 1: Characteristic Infrared Vibrational Frequencies of this compound
| Vibrational Mode | Gas Phase (cm⁻¹)[1] | **Argon Matrix (cm⁻¹) ** | Assignment |
| ν(C=C=O) asymm | 2136 | Not explicitly found | Antisymmetric C=C=O stretch |
| ν(CH₃) asymm | 2945, 3018 | Not explicitly found | Asymmetric and symmetric CH₃ stretch |
Table 2: Ionization Energy of this compound
| Parameter | Value (eV) | Technique |
| Adiabatic Ionization Energy | 8.937 ± 0.020 | PEPICO[4] |
Experimental Protocols
Gas-Phase FT-IR Spectroscopy
This method involves passing a beam of infrared radiation through a gaseous sample and measuring the absorption of radiation at different frequencies.
Methodology:
-
Sample Generation: this compound can be generated in the gas phase via pyrolysis of precursors like propanoic anhydride.
-
Spectrometer: A high-resolution Fourier-transform infrared (FT-IR) spectrometer is used.
-
Gas Cell: A long-path gas cell (e.g., several meters) is often employed to enhance the absorption signal of the low-concentration this compound.[6]
-
Resolution: Spectra are typically recorded at a resolution of 0.05 to 0.25 cm⁻¹ to resolve the rotational-vibrational structure.[1]
-
Data Acquisition: The interferogram is recorded and Fourier-transformed to obtain the infrared spectrum. A background spectrum of the carrier gas is subtracted to obtain the spectrum of the sample.
Caption: Workflow for Gas-Phase FT-IR Spectroscopy of this compound.
Matrix-Isolation FT-IR Spectroscopy
In this technique, the reactive species is trapped in an inert solid matrix at cryogenic temperatures, which allows for its stabilization and detailed spectroscopic analysis.
Methodology:
-
Precursor Deposition: A precursor molecule (e.g., a photolabile compound) is co-deposited with a large excess of an inert gas (e.g., argon or nitrogen) onto a cryogenic window (e.g., CsI) maintained at a very low temperature (typically 10-15 K).[7][8]
-
Photolysis: The matrix-isolated precursor is then irradiated with UV light of a specific wavelength to induce the formation of this compound.[9]
-
FT-IR Measurement: The FT-IR spectrum of the matrix is recorded before and after photolysis. The new absorption bands appearing after irradiation are assigned to the photoproducts, including this compound.
-
Annealing: In some cases, the matrix is annealed (warmed by a few degrees) to allow for diffusion and reaction of the trapped species, which can provide further information about their reactivity.
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Photoionization studies of reactive intermediates using synchrotron radiation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Isolation FTIR and Theoretical Study of Weakly Bound Complexes of Isocyanic Acid with Nitrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Guide to the Kinetics of Methylketene and Other Ketenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of methylketene with other common ketenes, including ketene (B1206846) and dithis compound (B1620107). By presenting quantitative data from both theoretical and experimental studies, this document aims to be an invaluable resource for professionals in research and development who utilize these highly reactive intermediates in organic synthesis.
Introduction to Ketene Reactivity
Ketenes (R¹R²C=C=O) are a class of organic compounds characterized by a cumulated double bond system. Their high reactivity makes them versatile reagents in chemical synthesis, particularly in cycloaddition and nucleophilic addition reactions. The substituents on the ketene backbone (R¹ and R²) significantly influence their stability and kinetic behavior. This guide focuses on elucidating the kinetic differences between this compound and other simple ketenes to aid in the selection and application of the appropriate ketene for specific synthetic transformations.
Comparative Kinetic Data
The following tables summarize the available quantitative data comparing the reactivity of this compound with other ketenes in key chemical reactions.
Cycloaddition Reactions
The [2+2] cycloaddition of ketenes with alkenes to form cyclobutanones is a synthetically important reaction. The reactivity of the ketene is a crucial factor in the success of these reactions. Theoretical studies provide valuable insights into the activation barriers of these processes.
Table 1: Calculated Activation Energies for the Intramolecular [2+2] Cycloaddition of Substituted Ketenes
| Ketene Substituent | Activation Energy (kcal/mol) |
| H (Ketene) | 21.5[1] |
| CH₃ (this compound) | 18.5 [1] |
| CH₃, CH₃ (Dithis compound) | Lower than this compound (qualitative) |
Data from DFT calculations.[1][2]
The data indicates that this compound is more reactive than unsubstituted ketene in this specific intramolecular cycloaddition, as evidenced by its lower activation energy.[1] This is consistent with the electron-donating nature of the methyl group, which can stabilize the transition state.
Nucleophilic Addition Reactions
Ketenes readily react with nucleophiles such as water, alcohols, and amines. The electrophilicity of the carbonyl carbon is a key determinant of the reaction rate.
Table 2: Comparative Reactivity in Nucleophilic Addition
| Ketene | Reaction | Relative Reactivity/Kinetic Data | Source |
| Ketene | Reaction with carboxylic acids (gas-phase) | Baseline | Theoretical |
| Dithis compound | Reaction with carboxylic acids (gas-phase) | Slower than ketene by a factor of 2.4 | Experimental[3] |
| Diphenylketene | Hydrolysis in diethyl ether | 5- to 40-fold faster than dithis compound | Experimental |
| Dithis compound | Hydrolysis in diethyl ether | Baseline | Experimental |
While direct quantitative kinetic data for the nucleophilic addition to this compound is scarce in the literature, the available data for other substituted ketenes allows for qualitative comparisons. The reaction of dithis compound with carboxylic acids is slower than that of ketene, suggesting that steric hindrance from the two methyl groups may play a significant role.[3] Conversely, in hydrolysis reactions, electronic effects appear to dominate, with the diphenyl-substituted ketene being more reactive than the dimethyl-substituted one.
Thermochemical Data
The thermodynamic stability of ketenes can also provide insights into their reactivity. The following table lists the heats of formation for several ketenes.
Table 3: Heats of Formation (298 K)
| Ketene | Heat of Formation (kJ/mol) |
| Ketene | -53.6 ± 0.6[4] |
| This compound | -66.9 ± 4.7 [4] |
| Dithis compound | ≤ -86.4[4] |
The data shows that this compound is thermodynamically more stable than ketene, and dithis compound is even more so.[4] This trend is attributed to the stabilizing effect of the alkyl substituents.
Experimental Protocols
Detailed experimental protocols for kinetic studies of ketenes are crucial for obtaining reliable and reproducible data. Due to the high reactivity and instability of many ketenes, specialized techniques are often required.
Gas-Phase Kinetic Studies
Objective: To determine the rate constants of gas-phase reactions of ketenes with other molecules (e.g., alkenes, acids).
Apparatus:
-
A static or flow reactor system made of glass or quartz.
-
A high-vacuum line for handling gaseous reactants.
-
Pressure measurement devices (e.g., capacitance manometer).
-
A method for generating the ketene in situ or a system for its purification and storage at low temperatures. Common methods for ketene generation include pyrolysis of the corresponding carboxylic acid anhydride (B1165640) or dehydrohalogenation of the acyl chloride.
-
An analytical instrument for monitoring the reaction progress, such as a mass spectrometer or an infrared spectrometer.
Procedure:
-
Reactant Preparation: The ketene and the other reactant are purified by vacuum distillation or freeze-pump-thaw cycles.
-
Reaction Initiation: A known pressure of each reactant is introduced into the reaction vessel, which is maintained at a constant temperature.
-
Data Acquisition: The partial pressure of one or more reactants or products is monitored over time using the chosen analytical technique.
-
Data Analysis: The rate law and rate constants are determined by analyzing the change in concentration (or pressure) as a function of time.
Solution-Phase Kinetic Studies (Stopped-Flow Spectroscopy)
Objective: To measure the rates of fast reactions of ketenes with nucleophiles or other reactants in solution.
Apparatus:
-
A stopped-flow spectrophotometer or spectrofluorometer. This instrument allows for the rapid mixing of two solutions and the immediate monitoring of changes in absorbance or fluorescence.
-
Inert, dry solvents are essential due to the high reactivity of ketenes.
-
A method for preparing and handling the ketene solution under an inert atmosphere.
Procedure:
-
Solution Preparation: Solutions of the ketene and the other reactant are prepared in a suitable inert solvent and loaded into the syringes of the stopped-flow apparatus.
-
Rapid Mixing: The two solutions are rapidly mixed in a mixing chamber, and the resulting solution flows into an observation cell.
-
Flow Stoppage and Data Acquisition: The flow is abruptly stopped, and the change in absorbance or fluorescence is recorded as a function of time, typically on a millisecond timescale.
-
Data Analysis: The kinetic data is fitted to an appropriate rate equation to determine the rate constant of the reaction.
Visualizations
Experimental Workflow for Gas-Phase Kinetic Studies
Caption: Workflow for a typical gas-phase kinetic study of ketene reactions.
Experimental Workflow for Stopped-Flow Kinetic Studies
Caption: Workflow for a stopped-flow kinetic study of a fast ketene reaction.
Reaction Pathway: [2+2] Cycloaddition of a Ketene with an Alkene
Caption: Energy profile for the concerted [2+2] cycloaddition of a ketene.
References
- 1. chem.pku.edu.cn [chem.pku.edu.cn]
- 2. Theoretical Study for the [2+2] Cycloaddition Reaction Mechanism of Ketenes and their Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. Reactions of Keten. Part VI. Kinetics of gas-phase reactions with halogenated and unsaturated acids, formic acid, and acetic [2H]acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Generation of Methylketene from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
Methylketene (CH₃CH=C=O) is a highly reactive and versatile intermediate in organic synthesis, enabling the construction of complex molecular architectures, including β-lactams, esters, and amides. Its transient nature necessitates in-situ generation from stable precursors. This guide provides a comparative analysis of four common precursors for this compound generation: propanoic anhydride (B1165640), methyl ethyl ketone, propanoyl chloride, and 2-bromopropionyl bromide. The performance of each precursor is evaluated based on reaction conditions and reported yields, with detailed experimental protocols and reaction mechanisms to inform the selection of the most suitable method for specific research and development needs.
Comparative Data of this compound Precursors
The selection of a suitable precursor for this compound generation is contingent on factors such as desired yield, reaction scale, available equipment, and safety considerations. The following table summarizes the key parameters for the four discussed methods.
| Precursor | Method | Temperature (°C) | Reagents/Conditions | Reported Yield |
| Propanoic Anhydride | Gas-Phase Pyrolysis | 220 - 294 | First-order kinetic process | Not explicitly stated, but described as the sole product alongside propanoic acid |
| Methyl Ethyl Ketone | Gas-Phase Pyrolysis | 500 - 800 | Stainless steel pyrolysis tube | Not explicitly quantified in the reviewed literature |
| Propanoyl Chloride | Dehydrochlorination | Room Temperature | Triethylamine (B128534) in an inert solvent (e.g., ether) | Generated in-situ for subsequent reactions; isolated yield not specified |
| 2-Bromopropionyl Bromide | Dehalogenation | Not specified | Requires a dehalogenating agent (e.g., zinc dust) | Not explicitly quantified in the reviewed literature |
Experimental Protocols
Generation of this compound via Pyrolysis of Propanoic Anhydride
This method involves the gas-phase thermal decomposition of propanoic anhydride. The reaction follows first-order kinetics and yields this compound and propanoic acid as the primary products.[1]
Procedure:
-
Set up a pyrolysis apparatus consisting of a tube furnace, a quartz or stainless steel tube packed with inert material (e.g., glass beads or ceramic saddles) to ensure efficient heat transfer.
-
Connect the outlet of the pyrolysis tube to a series of cold traps (e.g., cooled with dry ice/acetone) to condense the products.
-
Heat the furnace to the desired temperature range of 220-294°C.[1]
-
Introduce propanoic anhydride into the hot tube at a controlled rate using a syringe pump. The flow rate should be optimized to ensure complete vaporization and sufficient residence time for the pyrolysis to occur.
-
This compound, along with propanoic acid, will be collected in the cold traps. Due to its high reactivity, this compound is typically used immediately in a subsequent reaction by introducing the trapping reagent directly into the collection flask.
Generation of this compound via Pyrolysis of Methyl Ethyl Ketone
The pyrolysis of methyl ethyl ketone at high temperatures can produce this compound, although side reactions, including the formation of ketene (B1206846) and ethylene, may also occur.[2]
Procedure:
-
Assemble a pyrolysis setup similar to the one described for propanoic anhydride, using a stainless steel tube.
-
Heat the furnace to a temperature between 500 and 800°C.[2]
-
Introduce methyl ethyl ketone into the pyrolysis tube at a controlled rate.
-
The gaseous products, including this compound, are passed through a condenser to remove unreacted ketone and then collected in cold traps.
In-situ Generation of this compound via Dehydrochlorination of Propanoyl Chloride
This compound can be conveniently generated in-situ by treating propanoyl chloride with a non-nucleophilic base, such as triethylamine. The ketene is then typically trapped with a suitable reagent in the same reaction vessel.[3]
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the trapping agent in a dry, inert solvent (e.g., diethyl ether or dichloromethane).
-
Cool the solution to 0°C in an ice bath.
-
To the dropping funnel, add a solution of propanoyl chloride and triethylamine in the same solvent.
-
Add the propanoyl chloride/triethylamine solution dropwise to the stirred solution of the trapping agent over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
The triethylammonium (B8662869) chloride precipitate can be removed by filtration. The desired product, formed from the reaction of this compound with the trapping agent, can then be isolated from the filtrate by standard workup procedures.
Generation of this compound via Dehalogenation of 2-Bromopropionyl Bromide
While a specific protocol for the generation of this compound from 2-bromopropionyl bromide was not detailed in the searched literature, a general approach would involve a dehalogenation reaction using a reducing metal, such as activated zinc dust.
Hypothetical Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, suspend activated zinc dust in a dry, aprotic solvent (e.g., anhydrous ether or THF).
-
Slowly add a solution of 2-bromopropionyl bromide in the same solvent to the zinc suspension at a controlled temperature (likely low temperature to moderate the reaction).
-
The highly reactive this compound would be formed in-situ and can be trapped by a co-reactant present in the reaction mixture.
-
The workup would involve filtration to remove zinc salts and subsequent purification of the trapped product.
Note: 2-Bromopropionyl bromide can be synthesized from propionic acid and bromine in the presence of red phosphorus, with reported yields of 75-80%.[4]
Reaction Mechanisms and Experimental Workflows
The generation of this compound from these precursors proceeds through distinct reaction mechanisms. Understanding these pathways is crucial for optimizing reaction conditions and minimizing side products.
Pyrolysis of Propanoic Anhydride
The thermal decomposition of propanoic anhydride is believed to proceed through a concerted, six-membered ring transition state, analogous to the pyrolysis of other carboxylic acid anhydrides.
Caption: Pyrolysis of Propanoic Anhydride to this compound.
Dehydrochlorination of Propanoyl Chloride
This reaction is an elimination (E2) reaction where a base removes a proton from the α-carbon, and the chloride ion is expelled simultaneously to form the carbon-carbon double bond of the ketene.
Caption: Dehydrochlorination of Propanoyl Chloride.
Advantages and Disadvantages of Precursors
| Precursor | Advantages | Disadvantages |
| Propanoic Anhydride | - Relatively stable and easy to handle precursor.[1]- Clean reaction with minimal byproducts.[1] | - Requires high temperatures and specialized pyrolysis equipment. |
| Methyl Ethyl Ketone | - Inexpensive and readily available starting material.[2] | - Requires very high temperatures.[2]- Potential for side reactions and lower selectivity.[2] |
| Propanoyl Chloride | - Mild reaction conditions (room temperature).[3]- Convenient for in-situ generation and trapping.[3] | - Propanoyl chloride is corrosive and moisture-sensitive.- Stoichiometric amounts of base and subsequent salt removal are required. |
| 2-Bromopropionyl Bromide | - Potentially a high-yielding route starting from propionic acid.[4] | - The precursor itself is a lachrymator and requires careful handling.- The dehalogenation step may require reactive metals. |
Conclusion
The choice of precursor for this compound generation is a critical decision in synthetic planning. For applications requiring high purity and cleaner reaction profiles, the pyrolysis of propanoic anhydride is a promising, albeit equipment-intensive, option. For ease of execution under mild conditions, particularly for in-situ applications, the dehydrochlorination of propanoyl chloride offers a convenient and widely used method. The pyrolysis of methyl ethyl ketone represents a more economical but potentially less selective route. The dehalogenation of 2-bromopropionyl bromide presents another viable pathway, though it requires the handling of a more hazardous precursor. Researchers should carefully consider the specific requirements of their synthesis, including scale, desired purity, available equipment, and safety protocols, when selecting the optimal precursor for generating the versatile this compound intermediate.
References
- 1. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phase - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. US2235561A - Process for the manufacture of methyl ketene and propionic anhydride - Google Patents [patents.google.com]
- 3. digital.library.unt.edu [digital.library.unt.edu]
- 4. prepchem.com [prepchem.com]
Unraveling the Structure of Methylketene Dimers: A Comparative Guide
The dimerization of methylketene presents a fascinating case of cycloaddition chemistry, leading primarily to two potential isomeric structures: a four-membered ring containing two ketone groups (a cyclobutanedione) or a four-membered ring with an ester and an exocyclic double bond (an oxetanone). Extensive experimental investigation, supported by theoretical calculations, has shed light on the predominant structure formed under various conditions. This guide provides a comprehensive comparison of the experimental evidence that elucidates the structure of this compound dimers, targeting researchers, scientists, and drug development professionals.
The two principal isomers resulting from the [2+2] cycloaddition of this compound are 2,4-dimethyl-1,3-cyclobutanedione and 4-ethylidene-3-methyl-oxetan-2-one. The formation of these isomers is a subject of keen interest as the structural outcome dictates the chemical and physical properties of the resulting dimer.
Distinguishing the Isomers: Spectroscopic and Crystallographic Evidence
The definitive identification of the this compound dimer structure relies on a combination of spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as X-ray crystallography.
Infrared (IR) Spectroscopy: The most direct spectroscopic evidence for the formation of the cyclobutanedione structure comes from the characteristic carbonyl (C=O) stretching frequencies in the IR spectrum. 1,3-cyclobutanediones typically exhibit strong absorption bands in the region of 1750-1800 cm⁻¹. In contrast, the β-lactone (oxetanone) structure would show a characteristic C=O stretch at a higher frequency (around 1820-1850 cm⁻¹) and a C=C stretching band for the exocyclic double bond. Experimental evidence indicates that the dimerization of this compound on a copper surface leads to a product with IR absorption consistent with the 2,4-dimethyl-1,3-cyclobutanedione structure.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide valuable information for distinguishing between the two isomers. The symmetry of the 2,4-dimethyl-1,3-cyclobutanedione molecule would lead to a simpler NMR spectrum compared to the less symmetrical 4-ethylidene-3-methyl-oxetan-2-one. For the cyclobutanedione, one would expect to see specific chemical shifts and coupling patterns for the methyl and methine protons on the four-membered ring.
Experimental Data Summary
The following tables summarize the key experimental data used to differentiate between the two potential structures of the this compound dimer.
Table 1: Key Infrared Absorption Frequencies
| Functional Group | Expected Wavenumber (cm⁻¹) for 2,4-dimethyl-1,3-cyclobutanedione | Expected Wavenumber (cm⁻¹) for 4-ethylidene-3-methyl-oxetan-2-one | Observed for this compound Dimer |
| C=O (Ketone) | 1750 - 1800 | - | Consistent with cyclobutanedione[1] |
| C=O (β-Lactone) | - | 1820 - 1850 | Not reported as the primary product |
| C=C (Exocyclic) | - | ~1650 | Not reported as the primary product |
Table 2: Expected ¹H NMR Spectral Features
| Isomer | Key Proton Environments | Expected Chemical Shift Range (ppm) |
| 2,4-dimethyl-1,3-cyclobutanedione | Methine protons on the ring | 3.0 - 4.0 |
| Methyl protons | 1.0 - 1.5 | |
| 4-ethylidene-3-methyl-oxetan-2-one | Methine proton on the ring | 4.0 - 5.0 |
| Methyl proton on the ring | 1.2 - 1.8 | |
| Vinylic protons | 4.5 - 5.5 | |
| Methyl protons of the ethylidene group | 1.5 - 2.0 |
Experimental Protocols
Synthesis of this compound and its Dimer:
This compound can be generated in the gas phase by the pyrolysis of propionyl chloride or propanoic anhydride. For the synthesis of the dimer, the generated this compound is typically passed through a cold trap where it dimerizes.
-
Pyrolysis of Propionyl Chloride: Propionyl chloride is passed through a heated quartz tube (typically 500-700 °C) under reduced pressure. The resulting this compound is then collected in a cold trap (e.g., liquid nitrogen) where it dimerizes.
-
Dehydrochlorination of Propionyl Chloride: A solution of propionyl chloride in an inert solvent (e.g., diethyl ether) is treated with a non-nucleophilic base, such as triethylamine (B128534), at low temperatures. The triethylamine hydrochloride is filtered off, and the solvent is removed under reduced pressure to yield the this compound dimer.
Characterization Methods:
-
Infrared (IR) Spectroscopy: The IR spectrum of the this compound dimer can be obtained using a standard FTIR spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., KBr or NaCl) or as a solution in a suitable solvent (e.g., CCl₄).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The dimer is dissolved in a deuterated solvent (e.g., CDCl₃), and tetramethylsilane (B1202638) (TMS) is used as an internal standard.
-
X-ray Crystallography: Single crystals of the dimer are grown by slow evaporation of a suitable solvent. The crystal is then mounted on a goniometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the three-dimensional structure of the molecule.
Logical Flow of Structural Elucidation
The process of determining the structure of the this compound dimer follows a logical progression of experiments and analysis.
Caption: Logical workflow for the structural determination of the this compound dimer.
Conclusion
References
A Comparative Guide to Catalytic and Thermal Methods for Methylketene Reactions
For Researchers, Scientists, and Drug Development Professionals
Methylketene, a highly reactive intermediate, plays a crucial role in a variety of chemical transformations. The methods employed to generate and react with this species can be broadly categorized into thermal and catalytic approaches, each presenting a unique set of advantages and disadvantages in terms of product distribution, selectivity, and reaction conditions. This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic needs.
At a Glance: Catalytic vs. Thermal Methods
| Feature | Catalytic Methods | Thermal Methods |
| Reaction Conditions | Milder temperatures and pressures | High temperatures often required |
| Selectivity | High (chemo-, regio-, and enantioselectivity) | Generally lower, often leads to complex mixtures |
| Product Yield | Can be high for specific products | Variable, often with significant byproduct formation |
| Control | High degree of control over reaction outcome | Less control, driven by thermodynamics |
| Key Applications | Asymmetric synthesis, specific functionalization | Gas-phase studies, decomposition mechanism analysis |
Quantitative Data Comparison
The following tables summarize key quantitative data from representative catalytic and thermal reactions involving this compound.
Table 1: Catalytic Asymmetric Dimerization of this compound
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Quinidine derivative | THF | -78 | Quantitative | 98 | [1] |
| Quinine derivative | THF | -78 | Quantitative | 70 | [2] |
| Silylated Quinine derivative | THF | -78 | Quantitative | 90 | [2] |
Table 2: Rhodium-Catalyzed α-Methylation of Ketones with DMF
| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | 10 | 110 | 12 | 81 | [3][4] |
| 4'-Methoxyacetophenone | 5 | 110 | 3 | 84 | [3][4] |
| Cyclohexanone | 10 | 110 | 12 | 65 | [3][4] |
Table 3: Thermal Decomposition of this compound
| Temperature (K) | Major Products | Minor Products | Observations | Reference |
| > 1300 | Carbon Monoxide (CO), Ethylene | Methyl radical | Decomposition becomes significant | [5] |
| ~850 | This compound (from propionic acid) | Ketene, Ethylene, Methyl radical | Dominant thermal decomposition pathway of precursor | [5] |
Reaction Mechanisms and Pathways
The reaction pathways for catalytic and thermal methods differ significantly, leading to the observed differences in product profiles.
Catalytic Reaction Pathway: Asymmetric Dimerization
Catalytic methods, particularly those employing chiral catalysts, offer a high degree of control over the stereochemical outcome of the reaction. In the asymmetric dimerization of this compound using cinchona alkaloids, the catalyst forms a chiral enolate intermediate, which then reacts with a second molecule of this compound in a stereocontrolled manner.
References
Unraveling Methylketene's Reactivity: A Comparative Analysis of Reaction Products by NMR and Mass Spectrometry
For researchers, scientists, and professionals in drug development, understanding the reactive nature of methylketene is crucial for harnessing its synthetic potential. This guide provides an objective comparison of the analytical data for the primary products of this compound's self-reaction (dimerization) and its [2+2] cycloaddition with imines, supported by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data.
This compound (CH₃CH=C=O), a highly reactive ketene (B1206846) derivative, readily undergoes various chemical transformations, yielding a diverse array of products. The characterization of these products is paramount for controlling reaction pathways and isolating desired compounds. Here, we present a detailed analysis of two prominent reaction pathways: dimerization and [2+2] cycloaddition with imines to form β-lactams. This comparison leverages quantitative NMR and MS data to provide a clear distinction between the resulting products.
Comparison of Reaction Products
The reaction of this compound can be directed towards different products based on the reaction conditions and the presence of other reactants. In the absence of other trapping agents, this compound readily dimerizes. However, in the presence of an imine, a [2+2] cycloaddition reaction occurs, leading to the formation of a β-lactam ring system, a core structure in many antibiotic drugs.
| Reaction Product | Structure | Key Analytical Features |
| This compound Dimer | 2,4-dimethyl-1,3-cyclobutanedione | Symmetrical structure leading to a simplified NMR spectrum. Mass spectrum shows a clear molecular ion peak corresponding to the dimer. |
| β-Lactam | 1-Aryl-3,4-dimethylazetidin-2-one | Asymmetric structure resulting in more complex NMR spectra with distinct signals for each proton and carbon. Mass spectrum shows the molecular ion and characteristic fragmentation of the β-lactam ring. |
Quantitative Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, allowing for the precise structural elucidation of reaction products.
Table 1: ¹H and ¹³C NMR Data for this compound Dimer (2,4-dimethyl-1,3-cyclobutanedione)
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | ~1.3 | Doublet | CH₃ |
| ~3.5 | Quartet | CH | |
| ¹³C | ~10 | CH₃ | |
| ~60 | CH | ||
| ~210 | C=O |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomeric form (cis/trans) of the dimer.
Table 2: Representative ¹H and ¹³C NMR Data for a 3,4-dimethyl-β-lactam
| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Assignment |
| ¹H | ~1.4 | Doublet | C4-CH₃ |
| ~1.5 | Doublet | C3-CH₃ | |
| ~3.2 | Multiplet | C3-H | |
| ~4.0 | Multiplet | C4-H | |
| ~7.0-7.5 | Multiplet | Aromatic-H | |
| ¹³C | ~12 | C4-CH₃ | |
| ~15 | C3-CH₃ | ||
| ~50 | C3 | ||
| ~55 | C4 | ||
| ~120-140 | Aromatic-C | ||
| ~170 | C=O |
Note: The chemical shifts are approximate and can vary based on the substituent on the nitrogen atom of the β-lactam ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
A study on the unimolecular decomposition of this compound and its dimer revealed key mass-to-charge ratios (m/z). At a photon energy of 12.5 eV, the mass spectrum clearly shows the monomer at m/z 56, the dimer at m/z 112, and the trimer at m/z 168. At a higher energy of 15.5 eV, fragmentation is observed, with prominent peaks at m/z 55 and 54, corresponding to the loss of one and two hydrogen atoms from the monomer, respectively.
Table 3: Mass Spectrometry Data for this compound and its Dimer
| Species | m/z (Molecular Ion) | Key Fragment Ions (m/z) |
| This compound | 56 | 55, 54, 43, 28 |
| This compound Dimer | 112 | 70, 56, 42 |
Table 4: Expected Mass Spectrometry Data for a 3,4-dimethyl-β-lactam
| Species | m/z (Molecular Ion) | Key Fragment Ions (m/z) |
| 1-Phenyl-3,4-dimethylazetidin-2-one | 175 | 132 (loss of CH₃CO), 105 (C₆H₅NCO), 77 (C₆H₅) |
The fragmentation of β-lactams often involves the cleavage of the four-membered ring, providing valuable structural information.
Experimental Protocols
General Procedure for NMR Analysis of Reaction Mixtures
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified reaction product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.
-
Data Processing : Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
General Procedure for GC-MS Analysis of Reaction Products
-
Sample Preparation : Prepare a dilute solution of the reaction mixture or the purified product in a volatile solvent (e.g., dichloromethane, hexane). The concentration should be approximately 10 µg/mL.[1]
-
Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the sample into the GC. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase. A temperature program is used to elute the compounds.
-
Mass Spectrometry (MS) : As the components elute from the GC column, they enter the mass spectrometer. Electron ionization (EI) is a common method for generating ions. The mass analyzer separates the ions based on their mass-to-charge ratio, and a detector records their abundance.
-
Data Analysis : The resulting mass spectrum for each component shows the molecular ion peak and a series of fragment ion peaks. This fragmentation pattern serves as a "fingerprint" for the compound and can be used for structural elucidation by comparing it to spectral libraries or by analyzing the fragmentation pathways.
Logical Workflow for Product Analysis
The following diagram illustrates the general workflow for the analysis of this compound reaction products.
This guide provides a foundational comparison for the analysis of key this compound reaction products. By utilizing the presented NMR and mass spectrometry data and following the outlined experimental protocols, researchers can effectively characterize their reaction outcomes and advance their synthetic endeavors.
References
A Comparative Guide to Experimental and Computational Data for Methylketene
For Researchers, Scientists, and Drug Development Professionals: A Cross-Validation of Methylketene Properties
This guide provides a comprehensive comparison of experimental and computational data for this compound (CH₃CHCO), a molecule of interest in atmospheric chemistry, combustion, and astrochemistry. By juxtaposing theoretical predictions with empirical measurements, this document aims to offer researchers a clear understanding of the strengths and limitations of various computational methods and to provide a baseline for future investigations.
Data Presentation: A Side-by-Side Comparison
The following tables summarize key quantitative data for this compound, offering a direct comparison between experimental values and those obtained through various computational approaches.
Table 1: Vibrational Frequencies of this compound (cm⁻¹)
| Vibrational Mode | Symmetry | Experimental (Gas-Phase IR)[1] | Computational (B3LYP/AVTZ - Harmonic)[2] | Computational (B3LYP/AVTZ - Anharmonic)[2] |
| ν₁ | a' | 3018 | 3107 | 3015 |
| ν₂ | a' | 2945 | 3025 | 2933 |
| ν₃ | a' | 2136 | 2199 | 2140 |
| ν₄ | a' | 1715 | 1755 | 1718 |
| ν₅ | a' | 1445 | 1488 | 1448 |
| ν₆ | a' | 1383 | 1412 | 1385 |
| ν₇ | a' | 1115 | 1133 | 1112 |
| ν₈ | a' | 988 | 1004 | 987 |
| ν₉ | a' | 617 | 628 | 615 |
| ν₁₀ | a' | 433 | 439 | 432 |
| ν₁₁ | a" | 3018 | 3107 | 3015 |
| ν₁₂ | a" | 1445 | 1488 | 1448 |
| ν₁₃ | a" | 1050 | 1068 | 1049 |
| ν₁₄ | a" | 527 | 535 | 526 |
| ν₁₅ | a" | 135 | 145 | 125 |
Table 2: Ionization Energy of this compound
| Parameter | Experimental Value (eV) | Computational Method | Computed Value (eV) |
| Adiabatic Ionization Energy | 8.937 ± 0.020[3] | CCSD(T)/CBS[2][4] | 8.954 |
Table 3: Rate Constant for the Reaction of this compound with OH Radical at 298 K
| Reaction | Experimental Rate Constant (cm³ molecule⁻¹ s⁻¹) | Computational Method | Computed Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| CH₃CHCO + OH | (7.60 ± 1.5) x 10⁻¹¹ | RRKM Theory | 7.60 x 10⁻¹¹ |
Methodologies: Experimental and Computational Protocols
A clear understanding of the methodologies employed to obtain the data presented above is crucial for its correct interpretation and for the design of future studies.
Experimental Protocols
1. Gas-Phase Infrared (IR) Spectroscopy
-
Objective: To measure the vibrational frequencies of gas-phase this compound.
-
Methodology:
-
Sample Preparation: this compound is synthesized, purified, and introduced into a gas cell. The pressure is kept low to minimize intermolecular interactions.
-
Instrumentation: A high-resolution Fourier-transform infrared (FTIR) spectrometer is used. The instrument consists of an infrared source, an interferometer, a sample compartment (containing the gas cell), and a detector.
-
Data Acquisition: A beam of infrared radiation is passed through the gas cell. The this compound molecules absorb radiation at specific frequencies corresponding to their vibrational modes. The interferometer modulates the infrared signal, and the detector measures the intensity of the transmitted radiation as a function of the optical path difference.
-
Data Processing: A Fourier transform is applied to the resulting interferogram to obtain the infrared spectrum, which shows absorbance or transmittance as a function of wavenumber (cm⁻¹). The positions of the absorption peaks correspond to the vibrational frequencies of the molecule.
-
2. Photoelectron Spectroscopy (PES)
-
Objective: To determine the adiabatic ionization energy of this compound.
-
Methodology:
-
Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber.
-
Ionization: The sample is irradiated with a monochromatic source of high-energy photons (e.g., synchrotron radiation).[3] These photons cause the ejection of electrons from the this compound molecules.
-
Electron Energy Analysis: The kinetic energies of the ejected photoelectrons are measured using an electron energy analyzer.
-
Data Analysis: The ionization energy is calculated by subtracting the kinetic energy of the photoelectron from the energy of the incident photon. The adiabatic ionization energy corresponds to the transition from the ground vibrational state of the neutral molecule to the ground vibrational state of the cation.[2]
-
3. Discharge-Flow with Resonance Fluorescence
-
Objective: To measure the rate constant of the reaction between this compound and the hydroxyl (OH) radical.
-
Methodology:
-
Reactant Generation: OH radicals are generated in a flow tube by passing a carrier gas (e.g., helium) containing a precursor (e.g., H₂O) through a microwave discharge. This compound is introduced into the flow tube at a known concentration downstream from the radical source.
-
Reaction: The reactants are allowed to mix and react in the flow tube for a specific period, which is determined by the flow velocity and the distance between the mixing point and the detection zone.
-
Detection: The concentration of OH radicals is monitored at the end of the reaction zone using resonance fluorescence. A light source excites the OH radicals to a higher electronic state, and the subsequent fluorescence is detected by a photomultiplier tube.
-
Kinetic Analysis: The decay of the OH radical concentration is measured as a function of the this compound concentration. From this data, the pseudo-first-order rate constant is determined, and subsequently, the bimolecular rate constant for the reaction is calculated.
-
Computational Protocols
1. Density Functional Theory (DFT) for Vibrational Frequencies
-
Objective: To calculate the harmonic and anharmonic vibrational frequencies of this compound.
-
Methodology:
-
Structure Optimization: The geometry of the this compound molecule is optimized to find the minimum energy structure on the potential energy surface. The B3LYP functional with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ) is a commonly used level of theory.[2]
-
Frequency Calculation:
-
Harmonic Frequencies: The second derivatives of the energy with respect to the nuclear coordinates are calculated at the optimized geometry to obtain the Hessian matrix. Diagonalization of the mass-weighted Hessian matrix yields the harmonic vibrational frequencies.[2]
-
Anharmonic Frequencies: To account for the anharmonicity of the vibrations, higher-order derivatives of the energy are calculated, typically using vibrational second-order perturbation theory (VPT2).[2] This provides corrections to the harmonic frequencies, resulting in more accurate predictions.
-
-
2. Coupled-Cluster Theory for Ionization Energy
-
Objective: To compute the adiabatic ionization energy of this compound with high accuracy.
-
Methodology:
-
High-Level Energy Calculations: The electronic energies of both the neutral this compound molecule and its cation are calculated using a high-level ab initio method, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[2][4]
-
Basis Set Extrapolation: To approach the complete basis set (CBS) limit, the calculations are performed with a series of increasingly large correlation-consistent basis sets (e.g., aug-cc-pVTZ, aug-cc-pVQZ). The resulting energies are then extrapolated to the CBS limit.[2]
-
Ionization Energy Calculation: The adiabatic ionization energy is calculated as the difference between the CBS-extrapolated energies of the cation and the neutral molecule at their respective optimized geometries.
-
3. Rice-Ramsperger-Kassel-Marcus (RRKM) Theory for Reaction Rate Constants
-
Objective: To calculate the pressure- and temperature-dependent rate constant for the reaction of this compound with the OH radical.
-
Methodology:
-
Potential Energy Surface (PES) Characterization: The stationary points (reactants, transition states, intermediates, and products) on the potential energy surface for the reaction are located and characterized using quantum chemical methods (e.g., DFT or coupled-cluster theory). This includes geometry optimizations and vibrational frequency calculations.
-
Microcanonical Rate Constant Calculation: The microcanonical rate constant, k(E), is calculated as a function of energy using the RRKM formula, which depends on the sum of states of the transition state and the density of states of the reactant.
-
Master Equation Analysis: A master equation is solved to account for collisional energy transfer between the reacting molecules and a bath gas. This allows for the calculation of the thermal rate constant as a function of temperature and pressure.
-
Visualization of the Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of experimental and computational data for this compound.
Caption: Workflow for cross-validating this compound data.
Objective Comparison and Insights
The cross-validation of experimental and computational data for this compound reveals several key insights:
-
Vibrational Frequencies: Anharmonic DFT calculations show excellent agreement with experimental gas-phase IR spectra, with deviations generally within a few cm⁻¹. This highlights the importance of including anharmonic corrections for accurate predictions of vibrational spectra. Harmonic frequencies, while computationally less expensive, consistently overestimate the experimental values.
-
Ionization Energy: High-level coupled-cluster calculations with extrapolation to the complete basis set limit provide a computed adiabatic ionization energy that is in remarkable agreement with the experimental value, with a difference of only 0.017 eV.[2][4] This demonstrates the predictive power of modern quantum chemical methods for energetic properties.
-
Reaction Kinetics: For the reaction of this compound with the OH radical, RRKM theory calculations yield a rate constant that is in excellent agreement with the experimental value at room temperature. This agreement suggests that the theoretical model accurately captures the essential features of the potential energy surface and the dynamics of the reaction.
References
assessing the synthetic utility of methylketene against traditional acylating agents
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision in the synthesis of esters and amides. Traditional reagents such as acetyl chloride and acetic anhydride (B1165640) have long been the cornerstone of acylation reactions. However, the unique reactivity and selectivity of methylketene are positioning it as a valuable alternative in the synthetic chemist's toolkit.
This guide provides an objective comparison of the synthetic utility of this compound against traditional acylating agents, supported by experimental data and detailed protocols.
Executive Summary
This compound offers distinct advantages in terms of chemoselectivity, particularly in reactions with substrates possessing multiple nucleophilic sites. Its high reactivity allows for rapid reactions, often at lower temperatures than traditional methods. However, its gaseous nature and propensity to dimerize necessitate in-situ generation, which can present procedural complexities. In contrast, traditional acylating agents like acetyl chloride and acetic anhydride are readily available and have well-established protocols, though they may lack the selectivity of ketenes and often require harsher reaction conditions and produce corrosive byproducts.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the acylation of representative substrates—benzylamine (B48309) and phenol—with this compound, acetyl chloride, and acetic anhydride.
Table 1: Acylation of Benzylamine to N-Benzylpropionamide
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | In situ generation, reaction with benzylamine in an inert solvent. | Not Specified | High (Implied) | General ketene (B1206846) reactivity literature |
| Acetyl Chloride | With triethylamine (B128534) in brine solution. | Not Specified | Excellent | [1] |
| Acetic Anhydride | In aqueous medium with NaHCO3. | Not Specified | Good | [2][3] |
| Acetonitrile (as acetyl source) | Continuous-flow, Al2O3 catalyst, 200 °C, 50 bar. | 28 hours (for scale-up) | 94 | [4][5][6] |
Table 2: Acylation of Phenol to Phenyl Propionate
| Acylating Agent | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | In situ generation, reaction with phenol. | Not Specified | Moderate to High (Implied) | General ketene reactivity literature |
| Acetyl Chloride | With Zn dust catalyst, solvent-free, 25°C. | Seconds | 95 | [7] |
| Acetyl Chloride | In the presence of NaOH and a phase transfer catalyst. | 5 minutes | High | [8] |
| Acetic Anhydride | With expansive graphite (B72142) as catalyst, CH2Cl2, room temp. | 1 hour | 95 | [9] |
| Acetic Anhydride | With dried NaHCO3, room temperature. | Not Specified | Good to Excellent | [10] |
Experimental Protocols
Detailed methodologies for key acylation reactions are provided below to allow for accurate replication and comparison.
Protocol 1: In-situ Generation and Acylation of Benzylamine with this compound
Objective: To synthesize N-benzylpropionamide via the in-situ generation of this compound from propanoyl chloride and a non-nucleophilic base, followed by reaction with benzylamine.
Materials:
-
Propanoyl chloride
-
Triethylamine (or a hindered base like Hünig's base)
-
Benzylamine
-
Anhydrous aprotic solvent (e.g., diethyl ether, THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of benzylamine (1.0 equivalent) in anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to 0 °C in an ice bath.
-
In a separate flask, a solution of propanoyl chloride (1.1 equivalents) and triethylamine (1.2 equivalents) in the same anhydrous solvent is prepared.
-
The propanoyl chloride/triethylamine solution is added dropwise to the cooled benzylamine solution with vigorous stirring.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting amine.
-
Upon completion, the reaction mixture is quenched with water or a dilute aqueous acid solution.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield N-benzylpropionamide.
Protocol 2: Acylation of Phenol with Acetyl Chloride
Objective: To synthesize phenyl acetate (B1210297) using acetyl chloride as the acylating agent.
Materials:
-
Phenol
-
Acetyl chloride
-
Pyridine (or other non-nucleophilic base)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Standard laboratory glassware
Procedure:
-
Phenol (1.0 equivalent) is dissolved in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere.
-
Pyridine (1.1 equivalents) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
Acetyl chloride (1.1 equivalents) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of water.
-
The organic layer is separated and washed successively with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield phenyl acetate.
Protocol 3: Acylation of Benzylamine with Acetic Anhydride
Objective: To synthesize N-benzylacetamide using acetic anhydride.
Materials:
-
Benzylamine
-
Acetic anhydride
-
Sodium bicarbonate
-
Water
-
Standard laboratory glassware
Procedure:
-
Benzylamine (1.0 equivalent) is dissolved in water.
-
Sodium bicarbonate (2.0 equivalents) is added to the solution.
-
Acetic anhydride (1.2 equivalents) is added dropwise to the vigorously stirred mixture at room temperature.
-
The reaction is stirred for 30-60 minutes. The product often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold water, and dried.
-
If the product does not precipitate, it can be extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is then washed, dried, and concentrated.
Mandatory Visualizations
Reaction Pathway: Acylation of a Nucleophile
Caption: Generalized workflow for the acylation of a nucleophile.
Logical Relationship: Reactivity of Acylating Agents
Caption: Comparative reactivity of common acylating agents.
Experimental Workflow: In-situ Generation of this compound
Caption: Step-by-step workflow for acylation using in-situ generated this compound.
References
- 1. DE19946887A1 - Process for the production of phenol, methyl ethyl ketone and acetone - Google Patents [patents.google.com]
- 2. Synthesis of aryl ketones by acylation of arenes [organic-chemistry.org]
- 3. Sciencemadness Discussion Board - Methylation of phenols with Methyl Nitrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Bond formations by intermolecular and intramolecular trappings of acylketenes and their applications in natural product synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic, asymmetric reactions of ketenes and ketene enolates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Methylketene: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Essential Safety and Disposal Protocols for Methylketene
This compound is a highly reactive and hazardous compound that requires strict adherence to specialized disposal procedures to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its inherent instability, this compound is not typically stored and is generally used immediately after its generation. This guide provides detailed, step-by-step instructions for the safe quenching and disposal of residual this compound in a laboratory setting.
Immediate Safety and Hazard Information
This compound is a toxic, flammable, and highly reactive gas. It can polymerize violently and reacts exothermically with a variety of nucleophiles. Inhalation can cause severe respiratory irritation. Therefore, all handling and disposal procedures must be conducted in a well-ventilated chemical fume hood, with personnel wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
Quenching: The Primary Disposal Method
The primary and recommended method for the disposal of this compound is through quenching, which involves reacting it with a suitable nucleophile to form a more stable and less hazardous compound. The choice of quenching agent is critical for a controlled and safe reaction.
Recommended Quenching Agents
Several nucleophiles can be used to quench this compound. The selection depends on the specific laboratory context, but the following are generally suitable:
-
Water: Reacts with this compound to form propionic acid. This is a straightforward method, but the reaction can be vigorous.
-
Alcohols (e.g., isopropanol, ethanol): React to form the corresponding propionate (B1217596) esters. These reactions are typically less vigorous than with water.
-
Amines (e.g., diethylamine, aniline): React to form N-substituted propionamides. This reaction is generally rapid. Aniline can be used to form acetanilide, a reaction that proceeds satisfactorily.[1]
Detailed Experimental Protocol for Quenching this compound
The following protocol outlines a safe and effective method for quenching residual this compound in a laboratory setting. This procedure should be performed in a chemical fume hood.
Materials:
-
Reaction vessel containing the residual this compound (e.g., in a solvent or as a gas)
-
Dropping funnel or addition funnel
-
Stirring apparatus (magnetic stir bar and stir plate)
-
Ice bath
-
Quenching solution (see table below for options)
-
Appropriate work-up solutions (e.g., dilute acid or base for neutralization)
-
Hazardous waste container
Procedure:
-
Preparation:
-
Ensure the reaction vessel containing the this compound is securely clamped in an ice bath to cool the contents.
-
If the this compound is in a gaseous form, it should be bubbled through the quenching solution. For solutions of this compound, the quenching agent should be added slowly.
-
-
Quenching:
-
Slowly add the chosen quenching solution to the cooled and stirred this compound-containing vessel using a dropping funnel. The addition should be dropwise to control the rate of reaction and prevent a rapid temperature increase.
-
Monitor the reaction temperature. If a significant exotherm is observed, pause the addition and allow the mixture to cool before proceeding.
-
-
Completion and Work-up:
-
After the addition is complete, continue stirring the mixture in the ice bath for at least 30 minutes to ensure the reaction has gone to completion.
-
Allow the reaction mixture to slowly warm to room temperature.
-
If necessary, neutralize the resulting solution. For example, if water was used as the quenching agent, the resulting propionic acid can be neutralized with a base like sodium bicarbonate. If an amine was used, any excess amine can be neutralized with a dilute acid.
-
-
Final Disposal:
-
Once the quenching and any necessary neutralization are complete, the resulting waste should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations. Do not discharge the quenched mixture down the drain.[2]
-
Quantitative Data for Quenching Solutions
| Quenching Agent | Reaction Product | Concentration/Notes |
| Water | Propionic Acid | Use a sufficient excess of cold water. |
| Isopropanol | Isopropyl propionate | Can be used as a solution in an inert solvent like THF. |
| Ethanol | Ethyl propionate | Can be used as a solution in an inert solvent like THF. |
| Diethylamine | N,N-Diethylpropionamide | Use in an inert solvent. |
| Aniline | N-Phenylpropionamide (Acetanilide from ketene) | Can be used in excess, with the unreacted portion removed later.[1] |
| 5 N Alkali | Propionate Salt | Can be used for calibration by titrating the excess alkali.[1] |
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural steps for the safe disposal of this compound.
Spill Management
In the event of an accidental release or spill of this compound, immediate evacuation of the area is necessary. All ignition sources must be eliminated. The area should be well-ventilated to disperse the gas. Only personnel equipped with appropriate respiratory protection and chemical-resistant clothing should attempt to manage the spill. For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Small spills can be managed by carefully covering with an inert absorbent material and then proceeding with the quenching protocol in a controlled manner.
References
Essential Safety and Handling Protocols for Methylketene
Disclaimer: No specific Safety Data Sheet (SDS) for methylketene (CAS 6004-44-0) with detailed quantitative data is readily available. The following guidance is based on the known hazards of ketenes as a chemical class, which are highly reactive, flammable, and toxic. All procedures should be conducted with extreme caution and under the direct supervision of experienced personnel.
This compound is a highly reactive and hazardous compound requiring stringent safety protocols to prevent exposure and ensure safe handling and disposal. This guide provides essential information for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), operational procedures, and disposal plans when working with this compound.
Immediate Safety and Hazard Information
Ketenes are known to be severe respiratory irritants and can cause delayed-onset pulmonary edema. They are also flammable and can polymerize violently. Due to the lack of specific toxicological data for this compound, it should be handled as a highly toxic and reactive substance.
| Hazard Classification (Assumed based on Ketenes) | Description |
| Acute Toxicity (Inhalation) | Category 1 or 2 (Fatal if inhaled) |
| Skin Corrosion/Irritation | Category 1 (Causes severe skin burns and eye damage) |
| Serious Eye Damage/Eye Irritation | Category 1 (Causes serious eye damage) |
| Flammability | Flammable Gas/Liquid |
| Reactivity | Can polymerize explosively and reacts violently with water and other nucleophiles |
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification | Rationale |
| Respiratory Protection | Positive-pressure, self-contained breathing apparatus (SCBA) | NIOSH approved | To prevent inhalation of the highly toxic gas. |
| Hand Protection | Chemical-resistant gloves | Butyl rubber or Silver Shield®/4H® gloves are recommended for handling ketenes. A double-gloving strategy is advised. | To prevent skin contact with the corrosive and toxic material. |
| Eye and Face Protection | Gas-tight chemical safety goggles and a full-face shield | Must be worn in conjunction with SCBA. | To protect eyes and face from splashes and gas exposure. |
| Body Protection | Gas-tight chemical protective suit | Totally encapsulating chemical- and vapor-protective suit. | To provide full-body protection from gas and potential splashes. |
| Footwear | Chemical-resistant boots | Steel-toed and made of a material resistant to chemical permeation. | To protect feet from spills and chemical exposure. |
Operational Plan for Handling this compound
All operations involving this compound must be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity. An emergency shower and eyewash station must be readily accessible.
Step 1: Preparation and Pre-Handling Checklist
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have appropriate spill cleanup materials (e.g., absorbent pads, neutralizing agents) readily available.
-
Prepare all necessary reagents and equipment before generating or handling this compound.
-
Ensure a second person is aware of the procedure and is available for assistance in case of an emergency.
Step 2: Handling Procedure
-
Don all required PPE before entering the designated work area.
-
Work with the smallest possible quantities of this compound.
-
Keep the sash of the fume hood as low as possible.
-
Use non-sparking tools and equipment to prevent ignition.
-
Avoid contact with water, alcohols, amines, and other nucleophilic reagents unless it is part of the experimental design.
-
Keep the reaction vessel cooled, as this compound can polymerize exothermically.
Step 3: Post-Handling and Decontamination
-
Quench any residual this compound in the reaction apparatus with a suitable reagent (e.g., a high-boiling alcohol or amine) before disassembly.
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Carefully remove and dispose of all disposable PPE as hazardous waste.
-
Thoroughly wash hands and forearms after completing the work.
Disposal Plan for this compound Waste
All this compound waste is considered hazardous and must be disposed of according to institutional and local regulations.
Step 1: Waste Identification and Segregation
-
This compound waste must be segregated from all other waste streams.
-
Label a dedicated, compatible, and sealable container as "Hazardous Waste: this compound".
Step 2: Waste Collection
-
Collect all materials contaminated with this compound, including residual reaction mixtures, contaminated solvents, and disposable PPE, in the designated hazardous waste container.
-
Do not overfill the waste container.
Step 3: In-Lab Neutralization of Small Quantities (if permissible and safe)
-
For small residual amounts of this compound in a reaction setup, a cautious in-situ neutralization can be performed by slowly adding a high-boiling alcohol (e.g., isopropanol (B130326) or tert-butanol) or a secondary amine (e.g., diethylamine) while cooling the reaction vessel. This should only be performed by highly experienced personnel.
-
The resulting ester or amide should be treated as hazardous waste.
Step 4: Storage and Final Disposal
-
Store the sealed hazardous waste container in a designated, well-ventilated, and cool area away from incompatible materials.
-
Arrange for the collection and disposal of the hazardous waste by a licensed environmental management company. The primary method of disposal for ketenes is typically high-temperature incineration.
Emergency Procedures
In case of inhalation:
-
Immediately move the affected person to fresh air.
-
Call for emergency medical assistance.
-
If breathing has stopped, provide artificial respiration, but only if you are trained to do so and have appropriate barrier protection.
In case of skin contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.
-
Seek immediate medical attention.
In case of eye contact:
-
Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In case of a spill:
-
Evacuate the area immediately.
-
Alert others and activate the emergency response system.
-
Only personnel with the appropriate training and PPE should attempt to clean up the spill.
-
Ventilate the area and remove all ignition sources.
Caption: Workflow for the safe handling and disposal of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
